Indium(III) phthalocyanine chloride
Description
Properties
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBXWOHQZBGFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16ClInN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586820 | |
| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19631-19-7 | |
| Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium(III)phthalocyanine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification methods for Indium(III) phthalocyanine chloride
An In-depth Technical Guide: Synthesis and Purification of Indium(III) Phthalocyanine Chloride
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:
This guide provides a comprehensive, field-tested overview of the synthesis and purification of this compound (InPcCl). The methodologies described herein are grounded in established chemical principles, designed to be self-validating, and supported by authoritative references. Our focus extends beyond mere procedural steps to elucidate the underlying causality, empowering researchers to not only replicate but also troubleshoot and adapt these protocols for their specific research and development needs.
Introduction: The Significance of this compound
Phthalocyanines (Pcs) are robust synthetic analogues of natural porphyrins, characterized by an 18 π-electron aromatic macrocycle that imparts exceptional thermal stability and intense coloration.[1] When a metal ion is chelated within the central cavity, a metallophthalocyanine (MPc) is formed, whose properties can be finely tuned by the nature of the central metal and peripheral substituents.
This compound (InPcCl) is a notable member of this class. The presence of the indium(III) ion and an axial chloride ligand disrupts the planarity and minimizes the strong intermolecular π-π stacking that often leads to aggregation in other MPcs.[2] This unique structural feature enhances solubility and preserves its desirable monomeric photophysical properties, making InPcCl a highly attractive material for advanced applications, including as a semiconductor in optoelectronic devices, a sensing layer in chemical sensors, and as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.[2][3][4]
The successful application of InPcCl is critically dependent on its purity. Trace impurities can act as charge traps in electronic devices or introduce toxicity in biomedical applications, making robust and verifiable synthesis and purification protocols essential.[5]
Synthesis of this compound
The cornerstone of InPcCl synthesis is the metal-templated cyclotetramerization of four phthalonitrile precursor molecules around an indium(III) salt. This reaction is a thermodynamically favorable process that yields the stable macrocyclic structure.
Primary Synthetic Route: From Phthalonitrile
The most common and reliable method involves the reaction of phthalonitrile with anhydrous indium(III) chloride in a high-boiling solvent.[6]
Causality Behind Experimental Choices:
-
Precursors: Phthalonitrile is the fundamental building block for the isoindole units of the macrocycle.[7] Anhydrous Indium(III) chloride serves as the templating agent and the source of the central metal ion. The use of the anhydrous salt is critical to prevent the formation of indium hydroxides and other side products.
-
Solvent: A high-boiling-point solvent, such as quinoline or 1,2-dichlorotoluene, is necessary to provide the thermal energy required to overcome the activation barrier for the multi-step cyclization reaction, which typically proceeds at temperatures around 200°C.[8]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of reagents and intermediates at high temperatures, which could otherwise lead to undesired byproducts and lower yields.
Experimental Protocol: Synthesis
Reagents and Materials:
-
Phthalonitrile (4 molar equivalents)
-
Anhydrous Indium(III) Chloride (InCl₃) (1 molar equivalent)
-
Quinoline (high-boiling solvent)
-
Methanol (for precipitation and washing)
-
Acetone (for washing)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Setup: Assemble a reflux apparatus using the three-neck flask, condenser, and gas inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Reagent Addition: Charge the flask with phthalonitrile (4 eq.), anhydrous InCl₃ (1 eq.), and quinoline.
-
Inerting: Purge the system with nitrogen or argon for 15-20 minutes to displace all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the mixture to reflux (approx. 200-220°C) with vigorous stirring. The mixture will gradually darken, eventually turning into a deep, dark green or blue solution, indicating the formation of the InPcCl complex. Maintain reflux for 4-6 hours.
-
Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. In a well-ventilated fume hood, slowly pour the warm reaction mixture into a large beaker containing an excess of methanol with stirring. This will cause the crude InPcCl product to precipitate out of the solution.
-
Isolation: Allow the suspension to stir for an hour to ensure complete precipitation. Collect the dark solid product by vacuum filtration using a Buchner funnel.
-
Initial Washing: Wash the collected solid copiously with methanol to remove the bulk of the residual quinoline, followed by washing with acetone to remove other soluble organic impurities.
-
Drying: Dry the crude dark blue/green powder in a vacuum oven at 60-80°C overnight. This crude product requires extensive purification.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of crude this compound.
Purification of this compound
The purification of the crude product is the most critical phase in obtaining high-quality InPcCl. The choice of method depends on the nature of the impurities and the desired final purity level for the target application. Impurities can include unreacted starting materials, metal-free phthalocyanine (H₂Pc), and polymeric or partially formed macrocycles.[5]
Method 1: Rigorous Solvent Washing & Soxhlet Extraction
This is a fundamental purification step to remove soluble impurities. For more exhaustive extraction, a Soxhlet apparatus provides a continuous washing process with fresh, hot solvent, which is highly efficient for removing sparingly soluble impurities.[5][9]
Step-by-Step Methodology:
-
Acid Wash: Suspend the crude InPcCl in 1 M HCl solution and stir for 1-2 hours. This step removes any basic impurities and unreacted metal salts. Filter and wash with deionized water until the filtrate is neutral.
-
Solvent Washes: Sequentially wash the solid on the filter with methanol, acetone, and finally dichloromethane.[5] Each solvent targets a different class of organic impurity.
-
Soxhlet Extraction: a. Place the dried, pre-washed InPcCl powder into a cellulose extraction thimble. b. Place the thimble into the chamber of a Soxhlet extractor.[5] c. Fill the boiling flask with a suitable solvent (e.g., a 1:1 mixture of acetone and ethanol).[5] d. Assemble the apparatus and heat the solvent to a gentle boil. Allow the extraction to run continuously for 24-48 hours. The repeated cycling of pure, condensed solvent through the thimble effectively removes soluble impurities.[9] e. After extraction, allow the apparatus to cool, remove the thimble, and dry the purified InPcCl in a vacuum oven.
Method 2: Acid Reprecipitation
This powerful technique, sometimes called "acid pasting," leverages the ability of the phthalocyanine to dissolve in strong acid and then precipitate out upon dilution, leaving many organic impurities behind.[10][11]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, slowly and carefully add the crude or solvent-washed InPcCl to concentrated (98%) sulfuric acid with stirring. Use caution as this process is exothermic. Stir until the solid is completely dissolved, forming a dark solution.
-
Precipitation: Prepare a large beaker containing a mixture of crushed ice and deionized water. While stirring vigorously, pour the sulfuric acid solution slowly into the ice-water mixture.
-
Isolation: The purified InPcCl will precipitate as a fine solid. Collect the solid by vacuum filtration.
-
Neutralization: It is critical to wash the collected solid extensively with deionized water until the filtrate is neutral (test with pH paper).
-
Final Wash & Drying: Wash the neutral solid with methanol or acetone to aid in drying, and then dry thoroughly in a vacuum oven.
Method 3: Train Sublimation
For applications requiring the highest purity, such as in organic electronics, train sublimation is the gold standard.[5] This method separates compounds based on their volatility under high vacuum, yielding a solvent-free, crystalline product.[12][13]
Step-by-Step Methodology:
-
Apparatus: Use a multi-zone tube furnace or a simple tube with a heating tape to create a temperature gradient along a long, sealed quartz or borosilicate glass tube.[14]
-
Loading: Place the pre-purified InPcCl into a quartz boat at the sealed, hot end of the tube.
-
Vacuum: Evacuate the tube to a high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr). It is crucial to achieve a high vacuum to lower the sublimation temperature and prevent degradation.[13]
-
Sublimation: Slowly heat the end of the tube containing the sample to 450-550°C. The InPcCl will sublime, travel as a vapor down the tube, and deposit as crystals in a cooler zone. Non-volatile impurities will remain in the boat, while more volatile impurities will travel further down the tube.[12]
-
Collection: After cooling the apparatus to room temperature, carefully vent the system and collect the zone of highly pure, crystalline InPcCl.
Purification Strategy Flowchart
Caption: Decision flowchart for selecting an appropriate purification strategy for InPcCl.
Characterization and Quality Control
Verifying the identity and purity of the final product is a non-negotiable step. The following techniques provide a self-validating system for quality control.
| Technique | Purpose | Expected Result for Pure InPcCl |
| UV-Vis Spectroscopy | Confirm macrocycle formation and assess aggregation. | In a non-aggregating solvent (e.g., DMSO, DMF), shows a sharp, intense Q-band absorption peak around 650-700 nm and a Soret (B) band around 350 nm.[2][15] |
| FTIR Spectroscopy | Identify functional groups and confirm absence of starting material. | Absence of the characteristic C≡N stretch from phthalonitrile (~2230 cm⁻¹). Presence of complex fingerprint bands corresponding to the phthalocyanine macrocycle. |
| Mass Spectrometry | Confirm molecular weight and identity. | A molecular ion peak corresponding to the mass of the [InPc]⁺ fragment, along with an isotopic pattern characteristic of indium and chlorine. |
| Elemental Analysis | Determine elemental composition (C, H, N). | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values for C₃₂H₁₆ClInN₈. |
Conclusion
The synthesis of this compound is a robust and scalable process rooted in the principles of template-directed synthesis. However, the ultimate performance of the material is dictated not by the synthesis alone, but by the rigor of the subsequent purification. A multi-step purification strategy, often combining solvent-based methods with a final high-vacuum sublimation, is essential for achieving the high-purity material required for advanced scientific and medical applications. By understanding the rationale behind each step, researchers can confidently produce and validate InPcCl of the highest quality.
References
-
Schematic of the train sublimation apparatus. For clarity, the insulation layer is not shown. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Asymmetric Phthalocyanine Synthesis by ROMP-Capture-Release. (2006). Organic Letters. Retrieved January 8, 2026, from [Link]
-
A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. (2024). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Molecule structure of (a) phthalocyanine and (b) metallophthalocyanine. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. (2024). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
This compound | CAS#:19631-19-7. (n.d.). Chemsrc. Retrieved January 8, 2026, from [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2018). MDPI. Retrieved January 8, 2026, from [Link]
-
Molecular structure of Indium phthalocyanine chloride, ClInPc, used in this study. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. (2021). PubMed Central. Retrieved January 8, 2026, from [Link]
-
(PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Phthalocyanines: Structure, Synthesis, Purification and Applications. (2016). DergiPark. Retrieved January 8, 2026, from [Link]
-
Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. (2015). New Journal of Chemistry. Retrieved January 8, 2026, from [Link]
-
Purification of indium by solvent extraction with undiluted ionic liquids. (2013). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
- Process for the purification of copper phthalocyanine. (1977). Google Patents.
-
Structural characterization and optical properties of nanostructured indium (III) phthalocyanine chloride/FTO thin films for photoelectric applications. (n.d.). Ajman University. Retrieved January 8, 2026, from [Link]
-
Electrical and optical studies on thin films of indium phthalocyanine chloride. (2008). ResearchGate. Retrieved January 8, 2026, from [Link]
-
General Schematic of a train sublimation configuration. Components are not scaled proportionally. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Phthalocyanine synthesis. (2013). Google Patents.
-
Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Application of Soxhlet Extractor for Ultra-clean Graphene Transfer. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Novel sulfonated hydrophilic indium(III) and gallium(III) phthalocyanine photosensitizers: Preparation and investigation of photophysicochemical properties. (2013). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Sublimation Theory. (n.d.). Chemistry Online @ UTSC. Retrieved January 8, 2026, from [Link]
-
6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. (2022). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Sublimation. (2010). MIT Digital Lab Techniques Manual. Retrieved January 8, 2026, from [Link]
-
Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. (2021). MDPI. Retrieved January 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS#:19631-19-7 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]
- 8. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
- 9. Application of Soxhlet Extractor for Ultra-clean Graphene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of Indium(III) Phthalocyanine Chloride: A Technical Guide to UV-Vis and NMR Analysis
Introduction
Indium(III) phthalocyanine chloride (InPcCl) is a robust organometallic complex belonging to the metallophthalocyanine family. Characterized by a planar, 18-π electron aromatic macrocycle chelating a central indium ion with an axial chloride ligand, InPcCl has garnered significant interest in materials science and medicinal chemistry. Its applications range from active layers in optoelectronic devices and solar cells to a potent photosensitizer in photodynamic therapy (PDT) for cancer treatment.[1] The efficacy and reproducibility of these applications are critically dependent on the precise molecular structure, purity, and physicochemical behavior of the InPcCl compound.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the spectroscopic characterization of InPcCl using two cornerstone analytical techniques: UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote protocols to explore the causality behind experimental choices, focusing on how these techniques provide a comprehensive understanding of InPcCl's electronic structure, molecular integrity, and its pronounced tendency to aggregate in solution—a critical factor influencing its performance.
Part I: UV-Visible Spectroscopy - Probing the Electronic Structure and Aggregation State
UV-Vis spectroscopy is the primary tool for investigating the electronic transitions within the phthalocyanine macrocycle. The resulting spectrum is not merely a fingerprint; it is a sensitive reporter on the molecule's immediate environment and intermolecular interactions.
Theoretical Underpinnings: The Signature Spectrum of Phthalocyanines
The electronic absorption spectrum of InPcCl is dominated by two intense absorption bands, a direct consequence of π-π* transitions within the extensive aromatic system.[2][3]
-
The Q-Band: This is the longest-wavelength absorption, typically appearing in the visible region (600–700 nm). It arises from the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The Q-band is exquisitely sensitive to the central metal, axial ligands, solvent, and, most importantly, aggregation.[2] For monomeric InPcCl, this band is sharp and intense.
-
The B-Band (or Soret Band): Found in the near-UV region (300–400 nm), the B-band corresponds to deeper π-π* transitions (e.g., HOMO-1 to LUMO).[2][3] While also useful for identification, it is generally less sensitive to aggregation than the Q-band.
The Critical Challenge: Molecular Aggregation
The large, planar structure of phthalocyanines makes them highly susceptible to π-π stacking, leading to the formation of dimers and higher-order aggregates in solution.[4][5] This self-association is a critical parameter to control, as aggregation can drastically alter the photophysical properties, reducing fluorescence quantum yield and the efficiency of singlet oxygen generation in PDT.[5]
UV-Vis spectroscopy is the most direct method to monitor aggregation:
-
H-Aggregates (Co-facial): Result from face-to-face stacking. This arrangement causes a characteristic blue-shift (hypsochromic shift) in the Q-band, often accompanied by band broadening.[4]
-
J-Aggregates (Head-to-tail): A less common, slipped-stack arrangement that leads to a red-shift (bathochromic shift) of the Q-band.[6]
The presence of the axial chloride ligand in InPcCl introduces steric hindrance that can disrupt perfect co-facial stacking, influencing the type and extent of aggregation compared to perfectly planar metallophthalocyanines.[7]
Experimental Protocol: UV-Vis Analysis of InPcCl
This protocol is designed to reliably assess the identity and aggregation state of an InPcCl sample.
-
Solvent Selection & Rationale:
-
Primary Choice: Use aprotic, polar solvents known to solvate phthalocyanines well, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[8] These solvents help to minimize aggregation and obtain the spectrum of the monomeric species.
-
-
Sample Preparation:
-
Prepare a stock solution of InPcCl in the chosen solvent at a concentration of ~1 mM. Gentle sonication may be required to aid dissolution.
-
Create a dilute working solution (e.g., 1-10 µM) by serial dilution from the stock. The goal is to achieve an absorbance maximum (Q-band) between 0.8 and 1.2 AU.
-
Trustworthiness: Working within the optimal absorbance range of the spectrophotometer is essential for adherence to the Beer-Lambert Law and ensures quantitative accuracy.
-
-
Instrument Parameters:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 250 nm to 900 nm to capture both the B-band and the full Q-band region.
-
Blank: Use the same solvent as used for the sample in a matched cuvette.
-
Scan Speed: Medium (~200 nm/min).
-
Data Interval: 1 nm.
-
-
Data Interpretation:
-
Identify the λmax of the B-band and the Q-band.
-
Assess the shape of the Q-band. A sharp, single peak is indicative of a predominantly monomeric species.
-
Look for shoulders or new peaks on the blue-shifted side of the main Q-band, which are clear indicators of H-aggregation.
-
Quantitative Data Summary
| Parameter | Expected Wavelength (λmax) | Origin | Notes |
| Q-Band | ~690-700 nm | π → π* (HOMO→LUMO) | Highly sensitive to environment and aggregation. |
| B-Band | ~340-350 nm[2] | π → π* | Corresponds to deeper electronic transitions. |
Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating Molecular Structure
While UV-Vis spectroscopy probes electronic transitions, NMR provides definitive information about the covalent structure of the molecule, confirming the identity and purity of the InPcCl sample. For a diamagnetic metal complex like In(III)PcCl, ¹H NMR is a powerful characterization tool.
Theoretical Underpinnings: Probing the Protons
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the unsubstituted InPcCl macrocycle, two distinct types of aromatic protons are expected:
-
Peripheral Protons (Hα): The eight protons on the outer edge of the benzene rings.
-
Non-Peripheral Protons (Hβ): The eight protons on the inner side of the benzene rings, closer to the macrocyclic core.
Due to the aromatic ring current of the large macrocycle, these protons are significantly deshielded and are expected to resonate far downfield in the spectrum.
The Practical Challenges: Solubility and Aggregation
Obtaining a high-quality NMR spectrum of InPcCl requires overcoming two main hurdles:
-
Solubility: Phthalocyanines are notoriously poorly soluble.[9] Achieving the concentration required for NMR (~5-10 mg/mL) can be difficult.
-
Aggregation: The high concentrations necessary for NMR strongly promote the aggregation discussed previously. This leads to severe signal broadening, potentially rendering the spectrum uninterpretable.[10]
¹³C NMR is even more challenging due to the low natural abundance of ¹³C, the presence of many quaternary carbons with long relaxation times, and the aforementioned solubility/aggregation issues. For this reason, it is rarely reported for unsubstituted phthalocyanines.[9]
Experimental Protocol: ¹H NMR Analysis of InPcCl
This protocol is designed to mitigate the common issues of solubility and aggregation.
-
Solvent Selection & Rationale:
-
Primary Choice: DMSO-d₆ is often effective.
-
Aggregation Inhibitor: A key strategy is to add a small amount (1-2 drops) of a coordinating solvent like pyridine-d₅ to the NMR tube.
-
Causality: The pyridine coordinates to the axial position of the indium center, acting as a "cap" that sterically hinders face-to-face aggregation. This simple step can dramatically improve spectral resolution from a broad, unusable hump to sharp, interpretable peaks.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of InPcCl in ~0.7 mL of the chosen deuterated solvent in an NMR tube.
-
If using, add 1-2 drops of pyridine-d₅.
-
Cap the tube and gently sonicate or warm the sample to facilitate dissolution. Visually inspect for suspended particles.
-
-
Instrument Parameters:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
Temperature: Run the experiment at an elevated temperature (e.g., 50-80 °C). This can help decrease aggregation and sharpen signals by increasing molecular tumbling.
-
Scans: A higher number of scans (e.g., 128 or more) may be necessary to improve the signal-to-noise ratio due to the limited solubility.
-
-
Data Interpretation:
-
Look for two multiplets in the far downfield region (typically > 8.0 ppm) corresponding to the aromatic protons.
-
The integration of these two regions should be in a 1:1 ratio (representing 8 protons each).
-
The absence of significant signals in the aliphatic region confirms the purity of the unsubstituted macrocycle.
-
Expected Data Summary
While specific, high-resolution data for unsubstituted InPcCl is sparse in the literature, the expected chemical shifts can be extrapolated from substituted analogs and general principles.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Peripheral (Hα) | 9.0 - 9.5 | Multiplet |
| Non-Peripheral (Hβ) | 8.0 - 8.5 | Multiplet |
Conclusion
The rigorous spectroscopic characterization of this compound is fundamental to its successful application. UV-Vis and NMR spectroscopy, when applied thoughtfully, provide a complementary and comprehensive picture of the molecule. UV-Vis spectroscopy serves as a rapid and powerful tool to confirm the electronic integrity of the macrocycle and, crucially, to diagnose its aggregation state in solution. ¹H NMR spectroscopy provides the definitive structural confirmation, verifying the covalent framework and assessing sample purity. By understanding the principles behind these techniques and implementing protocols designed to overcome the inherent challenges of phthalocyanine chemistry—namely aggregation and poor solubility—researchers can ensure the quality and consistency of their materials, paving the way for reliable and reproducible results in both fundamental research and advanced applications.
References
-
ResearchGate. (n.d.). (PDF) Phthalocyanine Aggregation. Retrieved January 12, 2026, from [Link]
-
MDPI. (2025, August 5). Molecular aggregation in soluble phthalocyanines - Chemical interactions vs. π-stacking. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health (NIH). (2023, September 15). Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Retrieved January 12, 2026, from [Link]
-
University of Illinois. (n.d.). π-Complexes of Phthalocyanines and Metallophthalocyanines. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2021, October 22). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthal. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health (NIH). (2021, June 18). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. Retrieved January 12, 2026, from [Link]
-
ScienceDirect. (n.d.). The use of new metallophthalocyanines carrying peripherally 4-methyl-N-(3-morpholinopropyl)benzenesulfonamide moieties for the s. Retrieved January 12, 2026, from [Link]
-
Springer. (2014, August 9). Aggregation and photophysical properties of phthalocyanines in supramolecular complexes. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Investigation of Spectroscopic and Optoelectronic Properties of Phthalocyanine Molecules. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2022, November 1). Geometric Structure, Electronic, and Spectral Properties of Metal-free Phthalocyanine under the External Electric Fields. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). X-Ray crystallographic studies of three substituted indium(iii) phthalocyanines: effect of ring substitution and the axial ligand on molecular geometry and packing. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2021, May 7). Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and Fluorinated MPc. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, October 16). (PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:19631-19-7. Retrieved January 12, 2026, from [Link]
-
PubMed. (2014, July 15). Indium-chlorine and Gallium-Chlorine Tetrasubstituted Phthalocyanines in a Bulk System, Langmuir Monolayers and Langmuir-Blodgett Nanolayers--Spectroscopic Investigations. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2020, November 20). NMR of Phthalocyanine and naphthalocyanines?. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Indium(III) Phthalocyanine Chloride
Foreword
Indium(III) phthalocyanine chloride (InPcCl) stands as a molecule of significant interest at the intersection of materials science, medicine, and chemistry. As a member of the robust phthalocyanine family of macrocycles, its unique characteristics—stemming from the trivalent indium metal center and the axial chloro ligand—endow it with a rich set of photophysical and electrochemical behaviors.[1][2] These properties are not merely academic curiosities; they form the bedrock of its application in cutting-edge technologies, including photodynamic therapy (PDT) for cancer, advanced optoelectronic devices, and nonlinear optics.[1][2][3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of InPcCl, moving beyond a simple recitation of facts to explain the causality behind its properties and the experimental methodologies used to investigate them.
Molecular Architecture and Synthesis
The foundational structure of this compound consists of a planar, 18-π electron phthalocyanine macrocycle chelating a central Indium(III) ion. The In³⁺ ion, with its +3 oxidation state, accommodates an axial chloride (Cl⁻) ligand, resulting in a non-planar, cone-like geometry. This axial substitution is crucial as it disrupts the face-to-face π-stacking that typically leads to aggregation in metallophthalocyanines, thereby enhancing solubility and preserving its monomeric photophysical properties in solution.[1][2][6]
Caption: Molecular structure of this compound (InPcCl).
Synthetically, InPcCl is typically prepared through the reaction of phthalonitrile or its derivatives with an indium salt, such as indium(III) chloride, in a high-boiling point solvent like quinoline.[7] The resulting complex is then purified using techniques like column chromatography or sublimation to yield a crystalline solid.
Core Photophysical Properties: A Journey from Light Absorption to Energy Release
The interaction of InPcCl with light initiates a cascade of photophysical events that are central to its functionality. These processes are best understood by examining its electronic absorption and emission characteristics, the quantum efficiencies of these events, and the lifetimes of the excited states involved.
Electronic Absorption: Capturing Photon Energy
Like other metallophthalocyanines, the electronic absorption spectrum of InPcCl is dominated by two intense transitions originating from the 18π-electron system of the macrocycle.[2][8]
-
The Q-Band: This is the lowest energy electronic transition (π-π*), appearing in the visible/near-infrared region, typically between 650 and 700 nm.[2] This absorption band is particularly significant for biological applications like PDT, as it falls within the "therapeutic window" where light penetration into tissue is maximal.[9]
-
The Soret (or B) Band: This is a higher-energy π-π* transition found in the near-UV region, usually around 340-350 nm.[3][8]
The exact position and intensity of these bands are sensitive to the solvent environment but are quintessential fingerprints of the phthalocyanine macrocycle.
Excited State Dynamics: The Fate of Absorbed Energy
Upon absorbing a photon, the InPcCl molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several competing pathways, which are visually summarized in the Jablonski diagram below.
Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.
The resulting voltammogram for InPcCl typically shows a series of reversible or quasi-reversible redox waves. Unlike some other metallophthalocyanines where the metal center is redox-active, for InPcCl, the observed processes are generally centered on the phthalocyanine macrocycle. [10][11]
-
Reductions: InPcCl can typically undergo two or more one-electron reductions, corresponding to the formation of the radical anion [InPcCl]⁻ and the dianion [InPcCl]²⁻.
-
Oxidations: The first oxidation is also ligand-based, leading to the formation of a π-cation radical, [InPcCl]⁺.
The precise potentials at which these events occur are dependent on the solvent and the nature of the peripheral substituents on the phthalocyanine ring. This electrochemical activity is key to its application in organic field-effect transistors (OFETs) and other optoelectronic devices where charge transport is essential. [2][12]
Summary of Key Properties & Experimental Protocols
For ease of reference and practical application, the key quantitative data and standardized protocols for their measurement are provided below.
Data Summary Tables
Table 1: Photophysical Properties of Substituted Indium(III) Phthalocyanines in Various Solvents
| Complex Type | Solvent | Q-Band λ_abs (nm) | Emission λ_em (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Tetra-substituted InPcCl | DMF | ~680-700 | ~700-720 | 0.050 - 0.092 [7] |
| Tetra-substituted InPcCl | DMSO | ~680-700 | ~700-720 | 0.029 - 0.084 [7] |
| Tetra-substituted InPcCl | THF | ~675-695 | ~695-715 | 0.023 - 0.060 [7] |
(Note: Exact values are highly dependent on the specific peripheral substituents on the phthalocyanine ring.)
Table 2: Representative Electrochemical Data for InPcCl
| Process | Description | Typical Potential Range (V vs. Ag/AgCl) |
|---|---|---|
| Red I | Pc²⁻ / Pc³⁻ | -0.6 to -0.9 |
| Red II | Pc³⁻ / Pc⁴⁻ | -1.0 to -1.3 |
| Ox I | Pc²⁻ / Pc¹⁻ | +0.8 to +1.1 |
(Note: Potentials are approximate and vary significantly with solvent, electrolyte, and scan rate. These represent typical ring-centered processes.)
Standardized Experimental Protocols
Protocol 1: UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of InPcCl.
-
Materials: Calibrated dual-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), spectroscopic grade solvent (e.g., DMF, DMSO, THF), InPcCl sample.
-
Procedure:
-
Prepare a stock solution of InPcCl of known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to concentrations that will give an absorbance in the range of 0.1 - 1.0 at the Q-band maximum (typically in the 1-10 µM range).
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the reference beam of the spectrophotometer.
-
Fill a second cuvette with the most dilute InPcCl solution and place it in the sample beam.
-
Record the absorption spectrum over the desired range (e.g., 250-800 nm).
-
Identify the λ_max for the Q-band and Soret band.
-
Repeat for all dilutions to confirm adherence to the Beer-Lambert law.
-
-
Causality: This protocol ensures that measurements are taken in a concentration range where aggregation is minimized and the Beer-Lambert law is valid, allowing for accurate determination of molar absorptivity, a fundamental molecular property.
Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Measurement
-
Objective: To determine the ΦF of InPcCl relative to a known standard.
-
Materials: Spectrofluorometer, quartz cuvettes, InPcCl sample, a standard fluorophore with a known quantum yield in the same solvent (e.g., Zinc Phthalocyanine, ZnPc), spectroscopic grade solvent.
-
Procedure:
-
Prepare solutions of both the standard and the InPcCl sample with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard absorb (e.g., 610 nm).
-
Record the emission spectrum of the standard solution over its entire emission range.
-
Without changing the instrument settings, record the emission spectrum of the InPcCl solution.
-
Record the emission spectrum of the pure solvent (blank) under the same conditions to subtract background scattering.
-
Calculate ΦF using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Causality: This relative method is a self-validating system that cancels out instrument-specific parameters. By using a well-characterized standard under identical conditions and ensuring optically dilute solutions, it provides a reliable and widely accepted method for determining quantum yield. [13] Protocol 3: Cyclic Voltammetry (CV)
-
Objective: To determine the redox potentials of InPcCl.
-
Materials: Potentiostat, electrochemical cell, working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), counter electrode (e.g., platinum wire), InPcCl sample, anhydrous solvent (e.g., DMF), supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Procedure:
-
Polish the working electrode to a mirror finish (e.g., with alumina slurry), rinse, and dry.
-
Prepare a solution of the supporting electrolyte in the anhydrous solvent (e.g., 0.1 M TBAPF₆ in DMF).
-
Assemble the three-electrode cell and run a background CV scan of the electrolyte solution to ensure no interfering peaks are present.
-
Add a known concentration of InPcCl to the cell (typically 1-2 mM).
-
Degas the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electrochemically active. Maintain an inert atmosphere over the solution during the experiment.
-
Perform the CV scan over the desired potential window at a specific scan rate (e.g., 100 mV/s).
-
Identify the anodic and cathodic peak potentials to determine the formal redox potentials (E¹/²).
-
-
Causality: The use of a three-electrode setup isolates the electrochemical processes at the working electrode. Degassing with an inert gas is critical because dissolved oxygen can be reduced, producing signals that would otherwise obscure the analyte's redox features. The supporting electrolyte is necessary to ensure conductivity and minimize solution resistance.
Conclusion and Future Outlook
The photophysical and electrochemical properties of this compound are intrinsically linked to its molecular structure. The heavy indium center dictates the highly efficient population of the triplet state, while the axial chloride ligand helps preserve its monomeric, photoactive form. These features culminate in a molecule with strong light absorption in the therapeutic window, a high yield of cytotoxic singlet oxygen, and tunable redox properties. This powerful combination cements its role as a leading candidate for photodynamic therapy and as a versatile component in the next generation of organic electronic devices. Future research will undoubtedly focus on conjugating InPcCl to targeting moieties for more selective cancer therapy and integrating it into novel material architectures to further harness its unique electronic character.
References
- Molecular aggregation in soluble phthalocyanines - Chemical interactions vs. π-stacking. (2025). Google Scholar.
-
(PDF) Phthalocyanine Aggregation. (n.d.). ResearchGate. [Link]
-
Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma. (n.d.). PMC - PubMed Central. [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (n.d.). MDPI. [Link]
-
Molecular structure of the InPcCl compound. (n.d.). ResearchGate. [Link]
-
Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. (n.d.). MDPI. [Link]
-
Effect of Axial Substitution on the Optical Limiting Properties of Indium Phthalocyanines. (n.d.). The Journal of Physical Chemistry A - ACS Publications. [Link]
-
In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines. (n.d.). DUT Open Scholar. [Link]
-
The targeted photodynamic therapy of breast cancer with novel AS1411-indium(III) phthalocyanine conjugates. (n.d.). ResearchGate. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents. (n.d.). MDPI. [Link]
-
Indium phthalocyanines and naphthalocyanines for optical limiting. (n.d.). ScienceDirect. [Link]
-
Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices. (2025). PubMed. [Link]
-
Synthesis and photophysical properties of indium(III) phthalocyanine derivatives. (n.d.). ResearchGate. [Link]
-
A Nanoencapsulated Ir(III)-Phthalocyanine Conjugate as a Promising Photodynamic Therapy Anticancer Agent. (2024). PubMed. [Link]
-
(PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2019). ResearchGate. [Link]
-
Molecular structure of Indium phthalocyanine chloride, ClInPc, used in this study. (n.d.). ResearchGate. [Link]
-
A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging. (2017). Nature Communications. [Link]
-
Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects. (2023). PMC - NIH. [Link]
-
Synthesis, Characterization, and Electrochemical Properties of Metallophthalocyanines for Use in Energy Storage Applications. (n.d.). eScholarship.org. [Link]
-
Emission, excitation, and absorption spectra of phthalocyanine compound 4 in THF. (n.d.). ResearchGate. [Link]
-
Electrical and optical studies on thin films of indium phthalocyanine chloride. (n.d.). ResearchGate. [Link]
-
Intratumor administration of the photosensitizer pc 4 affords photodynamic therapy efficacy and selectivity at short drug-light intervals. (n.d.). PubMed. [Link]
-
Pegylation of a chlorin(e6) polymer conjugate increases tumor targeting of photosensitizer. (n.d.). PubMed. [Link]
-
Preliminary clinical and pharmacologic investigation of photodynamic therapy with the silicon phthalocyanine photosensitizer pc 4 for primary or metastatic cutaneous cancers. (2011). PubMed. [Link]
-
(PDF) Cyclic Voltammetry of Phthalocyanines. (n.d.). ResearchGate. [Link]
-
Natural Photosensitizers in Clinical Trials. (2024). MDPI. [Link]
-
Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine. (n.d.). Springer. [Link]
-
Fluorescence Lifetime Measurements and Biological Imaging. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Cyclic voltammetry and spectroelectrochemistry of rhodium phthalocyanines. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Photosensitizers in prostate cancer therapy. (n.d.). PMC - NIH. [Link]
-
Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film. (n.d.). RSC Publishing. [Link]
-
Fluorescence microscopy with lifetime separation. (2025). Wiley Analytical Science. [Link]
-
Recent Advances in Fluorescence Lifetime Analytical Microsystems: Contact Optics and CMOS Time-Resolved Electronics. (2017). MDPI. [Link]
-
Measuring the fluorescent quantum efficiency of indocyanine green encapsulated in nanocomposite particulates. (2010). PubMed. [Link]
-
Chapter Cyclic Voltammetry of Phthalocyanines. (n.d.). Semantic Scholar. [Link]
-
Synthesis, characterization and properties of polyaniline/expanded vermiculite intercalated nanocomposite. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of polyaniline-copper oxide nano-composites. (2023). International Journal of Chemical Studies. [Link]
-
Quantum Yield Integrating Sphere Measurements. (2012). YouTube. [Link]
-
Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. (2021). MDPI. [Link]
-
Hybrid Inorganic Perovskite-Photonic Crystal Beads with High Quantum Yields of Photoluminescence. (n.d.). ResearchGate. [Link]
Sources
- 1. Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines [openscholar.dut.ac.za]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photostability of Indium Phthalocyanines in Organic Solvents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Electrochemical Properties of Metallophthalocyanines for Use in Energy Storage Applications [escholarship.org]
- 11. Cyclic voltammetry and spectroelectrochemistry of rhodium phthalocyanines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Solubility Studies of Indium(III) Phthalocyanine Chloride: A Technical Guide for Researchers
Abstract
Indium(III) phthalocyanine chloride (InPcCl) is a macrocyclic compound of significant interest in photovoltaics, nonlinear optics, and particularly as a photosensitizer in photodynamic therapy (PDT) for drug development. The efficacy and applicability of InPcCl in these fields are fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for formulation and application. However, like many unsubstituted phthalocyanines, InPcCl exhibits poor solubility in most common organic solvents, a characteristic driven by strong π-π stacking interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles, experimental determination, and influencing factors of InPcCl solubility. We move beyond a simple recitation of data to explain the underlying physicochemical principles and provide a self-validating, step-by-step protocol for the quantitative determination of solubility using UV-Visible spectroscopy.
Introduction: The Critical Role of Solubility in InPcCl Applications
This compound (InPcCl) belongs to the family of metallophthalocyanines (MPcs), a class of synthetic porphyrin analogues renowned for their intense color, high thermal stability, and unique photophysical properties.[1] The presence of a diamagnetic indium(III) central metal ion, coordinated with an axial chloro ligand, imparts specific characteristics that make InPcCl a promising candidate for advanced applications. In the context of drug development, it is being explored as a second-generation photosensitizer for PDT, where its ability to generate cytotoxic singlet oxygen upon irradiation with light is harnessed to destroy cancer cells.[2]
The translation of InPcCl from a promising molecule to a viable therapeutic or functional material is critically dependent on one key physical property: solubility . Poor solubility hinders nearly every stage of development:
-
Formulation & Dosing: Inadequate solubility complicates the preparation of stable, injectable formulations with accurate and reproducible dosing.
-
Bioavailability: For therapeutic applications, the compound must be soluble in a delivery vehicle to be effectively transported and absorbed by target tissues.
-
Processability: In materials science, solution-based processing techniques like spin-coating for thin-film devices are impossible without sufficient solubility.[3]
-
Spectroscopic Characterization: Meaningful photophysical analysis requires monomeric species in solution, as aggregation can quench fluorescence and alter absorption spectra.[3]
This guide addresses this critical need by providing both the theoretical foundation and a practical, field-proven methodology to approach the solubility of InPcCl in a scientifically rigorous manner.
Fundamentals of InPcCl Solubility
The solubility of a solute in a solvent is the result of a thermodynamic balance between three sets of intermolecular interactions:
-
Solute-Solute Interactions: Energy required to break the bonds holding InPcCl molecules together in their solid state.
-
Solvent-Solvent Interactions: Energy required to create a cavity in the solvent for the solute molecule.
-
Solute-Solvent Interactions: Energy released when the InPcCl molecule is solvated by the solvent molecules.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interaction energies.
Molecular Structure and Aggregation
The primary obstacle to InPcCl solubility is the immense strength of the solute-solute interactions. The large, planar, and aromatic structure of the phthalocyanine macrocycle leads to powerful intermolecular π-π stacking forces, causing the molecules to aggregate into stable, insoluble columns.[3]
The unique structure of InPcCl, however, offers a mitigating factor. The axial chloro ligand attached to the central indium ion protrudes from the plane of the macrocycle. This steric hindrance helps to disrupt the face-to-face stacking of the phthalocyanine rings, thereby weakening the solute-solute interactions compared to perfectly planar, unligated metallophthalocyanines. This structural feature is a key reason why solvents with coordinating ability can effectively solvate the molecule.
The Role of the Organic Solvent
The choice of solvent is paramount. Based on the principle of "like dissolves like," solvents with properties that can effectively interact with the InPcCl molecule will be better solvents. Two main types of solvents are effective for InPcCl:
-
Coordinating Solvents: These are polar aprotic solvents with lone pairs of electrons (e.g., on oxygen or nitrogen atoms) that can coordinate with the central indium ion. This strong solute-solvent interaction is highly effective at overcoming the π-π stacking forces. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).[1][4]
-
Non-Coordinating Solvents: Aromatic solvents like benzene or chlorinated solvents like dichloromethane (DCM) can also dissolve InPcCl, albeit often to a lesser extent.[4] Dissolution in these solvents relies more on weaker van der Waals forces and interactions with the π-system of the macrocycle.
Experimental Protocol for Quantitative Solubility Determination
This section details a robust, self-validating protocol for determining the saturation solubility of InPcCl in an organic solvent using the equilibrium saturation method coupled with UV-Visible (UV-Vis) spectroscopy. The principle relies on the Beer-Lambert Law (A = εbc), where absorbance (A) is linearly proportional to the molar concentration (c).
Mandatory Visualization: Molecular Structure of InPcCl
Caption: Fig 2: Workflow for Solubility Determination
Known Solubility Characteristics of InPcCl
Quantitative solubility data for unsubstituted InPcCl is not widely published in the literature. However, numerous studies use various organic solvents for synthesis, purification, and characterization, giving a strong qualitative indication of its solubility. The following table summarizes these characteristics and provides typical Q-band absorption maxima (λ_max), which are essential for spectroscopic measurements.
| Organic Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Approx. Q-band λ_max (nm) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic, Coordinating | Soluble | ~705 | [1][4] |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic, Coordinating | Soluble | ~702 | [1][4] |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic, Coordinating | Moderately Soluble | ~697 | [4] |
| Dichloromethane (DCM) | 3.1 | Halogenated | Sparingly Soluble | ~697 | [4] |
| Chloroform | 4.1 | Halogenated | Sparingly Soluble | ~697 | [3] |
| Benzene | 2.7 | Aromatic, Non-polar | Sparingly Soluble | ~698 | [4] |
| Toluene | 2.4 | Aromatic, Non-polar | Poorly Soluble | ~699 | [5] |
| Acetone | 5.1 | Polar Aprotic | Poorly Soluble | ~695 | [5] |
Key Factors Influencing InPcCl Solubility
-
Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. It is crucial to perform and report solubility studies at a constant, specified temperature.
-
Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can significantly alter the solubility of InPcCl. Always use high-purity, dry solvents.
-
Polymorphism: InPcCl may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The synthetic and purification history of the material can influence which polymorph is dominant.
Conclusion
The solubility of this compound is a complex but manageable challenge that stands as a gateway to its successful application in drug development and materials science. While quantitative data remains sparse, this guide demonstrates that a systematic approach, grounded in the principles of intermolecular forces and validated by rigorous experimental protocol, can empower any researcher to generate reliable and reproducible solubility data. The provided workflow for determining both the molar extinction coefficient and saturation solubility via UV-Vis spectroscopy serves as a foundational tool. By understanding the interplay between the unique molecular structure of InPcCl and the properties of organic solvents, scientists can make informed decisions to unlock the full potential of this versatile macrocycle.
References
-
Kubiak, R., & Janczak, J. (2021). Photostability of Indium Phthalocyanines in Organic Solvents. Colorants, 1(1), 4-21. [Link]
-
Hanack, M., et al. (2001). Indium phthalocyanines and naphthalocyanines for optical limiting. Coordination Chemistry Reviews, 219-221, 235-258. [Link]
-
Souto, E. B., et al. (2019). Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. Molecules, 24(6), 1158. [Link]
-
Atilla, D., et al. (2012). Investigation of photophysical and photochemical properties of phthalocyanines bearing fluorinated groups. Journal of Photochemistry and Photobiology A: Chemistry, 249, 43-50. [Link]
-
Wikipedia contributors. (2023). Phthalocyanine. Wikipedia, The Free Encyclopedia. [Link]
-
Ríos-Ramírez, C., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Coatings, 9(10), 661. [Link]
-
Spieß, M., et al. (2012). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Journal of Chemical & Engineering Data, 57(3), 868-877. [Link]
-
Sakamoto, K., & Ohno-Okumura, E. (2009). Syntheses and Functional Properties of Phthalocyanines. Materials, 2(3), 1127-1179. [Link]
-
Kubiak, R., & Janczak, J. (2021). Photostability of indium phthalocyanines in organic solvents. ResearchGate. [Link]
Sources
Train-sublimation technique for purifying Indium(III) phthalocyanine chloride
An In-depth Technical Guide to the Purification of Indium(III) Phthalocyanine Chloride via Train Sublimation
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-tested methodology for the purification of this compound (InPcCl) using the train-sublimation technique. It is intended for researchers, chemists, and material scientists who require high-purity InPcCl for applications in organic electronics, catalysis, and photodynamic therapy. This document moves beyond a simple protocol, delving into the causal reasoning behind each step to empower the user with a deep, functional understanding of the process.
The Critical Need for High-Purity this compound
This compound is a metallophthalocyanine that is garnering significant interest for its unique photophysical and electronic properties. Its applications as a photosensitizer in photodynamic therapy and as a p-type semiconductor in organic field-effect transistors (OFETs) are particularly notable. However, the performance of InPcCl in these sensitive applications is critically dependent on its purity. Impurities, often residual starting materials or by-products from synthesis, can act as charge traps, quenching sites, or introduce toxicity, thereby degrading device performance and compromising experimental results.
Train sublimation is a powerful purification technique for organic and organometallic compounds that are thermally stable. It leverages differences in vapor pressure to separate the desired compound from non-volatile impurities and more volatile contaminants. This method is particularly well-suited for phthalocyanines, which typically have high melting points and can be sublimed under high vacuum at elevated temperatures.
The Theoretical Framework of Train Sublimation
Train sublimation, also known as fractional sublimation or gradient sublimation, is a purification technique that occurs under a high vacuum and a controlled temperature gradient. The process can be broken down into three key stages:
-
Sublimation: The crude material is heated in the first zone of a multi-zone furnace, causing the target compound (InPcCl) to sublime directly from a solid to a gaseous state. Non-volatile impurities are left behind.
-
Transport: A carrier gas (typically an inert gas like argon or nitrogen at low pressure) or a high vacuum facilitates the transport of the gaseous InPcCl along a tube.
-
Deposition/Crystallization: The tube passes through a series of zones with progressively lower temperatures. As the gaseous InPcCl moves into cooler zones, it desublimates, depositing as purified crystals on the walls of the tube. More volatile impurities will travel further down the tube to cooler zones before depositing, thus achieving separation.
The effectiveness of the separation is governed by the temperature gradient, the system pressure, and the flow rate of the carrier gas (if used). A precisely controlled temperature gradient is crucial for achieving high-resolution separation of compounds with similar vapor pressures.
Experimental Protocol: Train Sublimation of InPcCl
This protocol outlines a reliable method for purifying InPcCl using a three-zone tube furnace. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including high-temperature gloves and safety glasses, should be worn.
Materials and Equipment
-
Crude this compound (InPcCl)
-
Quartz tube (e.g., 90 cm length, 2.5 cm outer diameter)
-
Three-zone tube furnace with programmable temperature controllers
-
High-vacuum pump (capable of reaching < 10⁻⁵ Torr)
-
Pirani and Penning gauges for vacuum measurement
-
Inert gas supply (Argon or Nitrogen) with a mass flow controller
-
Schlenk line for inert gas handling
-
Quartz wool
-
Long spatula or push rod
Step-by-Step Methodology
-
Preparation of the Sublimation Tube:
-
Thoroughly clean and dry the quartz tube. Acid washing (e.g., with aqua regia) followed by rinsing with deionized water and drying in an oven at >120°C is recommended to remove any organic residues or metal contaminants.
-
Load the crude InPcCl (typically 100-500 mg) into a quartz boat or directly into the sealed end of the quartz tube.
-
Place a loose plug of quartz wool after the sample to prevent the bulk powder from being carried along the tube.
-
Insert the loaded tube into the three-zone furnace, ensuring the sample is positioned in the center of the first heating zone.
-
-
System Assembly and Evacuation:
-
Connect the open end of the quartz tube to a vacuum line via a ground glass joint or a suitable high-vacuum fitting.
-
Begin evacuating the system using the high-vacuum pump. It is crucial to achieve a base pressure of at least 10⁻⁵ Torr. This minimizes the presence of oxygen, which can cause degradation of the InPcCl at high temperatures, and reduces the partial pressure of the compound, facilitating sublimation.
-
Optionally, a slow flow of a high-purity inert gas (e.g., Argon at 10-20 sccm) can be introduced to aid in the transport of the sublimed material.
-
-
Setting the Temperature Gradient:
-
The temperature gradient is the most critical parameter for successful purification. The temperatures should be set based on the sublimation temperature of InPcCl and the nature of the expected impurities.
-
A typical temperature profile for the three zones would be:
-
Zone 1 (Sample Zone): 450-500°C. This temperature should be high enough to induce sublimation of InPcCl at a reasonable rate without causing thermal decomposition.
-
Zone 2 (Deposition Zone 1): 350-400°C. This zone allows for the deposition of the highest purity InPcCl crystals.
-
Zone 3 (Deposition Zone 2): 200-250°C. Less volatile impurities may co-deposit here, while more volatile impurities will pass through to the colder, unheated end of the tube.
-
-
-
Sublimation Process:
-
Once the desired vacuum and temperature profile are stable, the sublimation process is initiated.
-
The process can take several hours to several days, depending on the amount of material, the sublimation rate, and the desired purity.
-
Visually monitor the process. You should observe the disappearance of the crude material and the growth of dark blue, crystalline needles of InPcCl in the cooler zones of the tube.
-
-
Shutdown and Collection:
-
Once the sublimation is complete (no more crude material is visible), turn off the heaters and allow the furnace to cool to room temperature under vacuum.
-
Once cooled, slowly vent the system with an inert gas.
-
Carefully remove the quartz tube from the furnace.
-
The purified InPcCl crystals can be collected by scraping them from the walls of the tube in the different deposition zones. Collect the crystals from each zone separately for characterization to assess the purity of each fraction.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of InPcCl via train sublimation.
Characterization of Purified InPcCl
The purity of the collected fractions should be assessed using a combination of analytical techniques.
| Technique | Parameter Measured | Expected Result for High-Purity InPcCl |
| UV-Vis Spectroscopy | Q-band and B-band absorption | Sharp Q-band absorption peak around 680-700 nm in a suitable solvent (e.g., DMF). Absence of shoulders or extraneous peaks indicating impurities. |
| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight | A dominant peak corresponding to the molecular ion of InPcCl⁺. Absence of peaks from starting materials or by-products. |
| Elemental Analysis | %C, %H, %N | Experimental values should be within ±0.4% of the calculated theoretical values for C₃₂H₁₆ClInN₈. |
| X-ray Diffraction (XRD) | Crystalline structure | A diffraction pattern consistent with the known polymorph of InPcCl, indicating high crystallinity. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Sublimation temperature is too low.- System pressure is too high.- Insufficient sublimation time. | - Increase the temperature of Zone 1 in small increments (10-20°C).- Check for leaks in the vacuum system.- Extend the duration of the sublimation process. |
| Poor Separation/Low Purity | - Inadequate temperature gradient.- Sublimation temperature is too high, causing co-sublimation of impurities. | - Increase the temperature difference between the zones to create a steeper gradient.- Lower the temperature of Zone 1 to reduce the vapor pressure of impurities. |
| Product Decomposition | - Presence of oxygen in the system.- Sublimation temperature is too high. | - Ensure a high vacuum (< 10⁻⁵ Torr) is achieved before heating.- Perform the sublimation at the lowest effective temperature. |
Concluding Remarks
The train-sublimation technique is a highly effective method for obtaining high-purity this compound, which is essential for its use in advanced applications. The success of this technique relies on the precise control of the temperature gradient and system pressure. By understanding the principles behind the process and following a systematic protocol, researchers can consistently produce high-quality InPcCl. The protocol and insights provided in this guide serve as a robust starting point for the purification of InPcCl and can be adapted for other thermally stable phthalocyanine derivatives.
References
-
"Purification of organic materials by sublimation: A practical guide." Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
"Phthalocyanines: Properties and Applications." Source: Wiley-VCH. (A comprehensive book series, specific chapters on purification are relevant). URL: [Link]
-
"High-vacuum sublimation: a versatile tool for the purification and deposition of organic materials." Source: Journal of Materials Chemistry C. URL: [Link]
Determining the Molecular Geometry and Packing of Substituted Indium(III) Phthalocyanines: A Guide to Synthesis, Characterization, and Solid-State Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the molecular geometry and solid-state packing of substituted indium(III) phthalocyanines (InPc). We delve into the synthetic strategies for tuning the molecular architecture, the advanced characterization techniques for elucidating three-dimensional structures, and the fundamental intermolecular forces that govern crystal packing. This document is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Indium(III) Phthalocyanines
Phthalocyanines are a class of robust, aromatic macrocycles that have garnered significant attention for their diverse applications in photodynamic therapy (PDT), chemical sensing, and materials science. Indium(III) phthalocyanines, in particular, offer a unique combination of photophysical properties and structural versatility. The trivalent indium metal center allows for the introduction of an axial ligand, which, in conjunction with peripheral substituents on the phthalocyanine ring, provides a powerful tool for fine-tuning the molecule's electronic properties and, crucially, its solid-state organization. The precise control over molecular geometry and intermolecular packing is paramount, as it directly influences the material's bulk properties, such as charge transport, optical absorption, and, in the context of drug development, bioavailability and target interaction.
This guide will explore the causal relationships between molecular substitution and the resulting supramolecular architecture, providing a roadmap for the rational design of InPc-based functional materials and therapeutic agents.
Synthetic Strategies: Engineering the Molecular Framework
The foundation of controlling the solid-state structure of InPcs lies in the strategic introduction of substituents at both the peripheral and axial positions.
Peripheral Substitution
Peripheral substituents are attached to the outer benzene rings of the phthalocyanine macrocycle. These modifications are typically introduced prior to the cyclotetramerization reaction that forms the phthalocyanine core.
Causality Behind Experimental Choices: The choice of peripheral substituent is dictated by the desired outcome. Bulky groups, such as neopentoxy or tert-butyl, are often employed to increase solubility and to sterically hinder π-π stacking, leading to discrete molecular units in the crystal lattice. Conversely, substituents capable of specific intermolecular interactions, like hydrogen bonding (e.g., hydroxyl, carboxyl groups), can be used to direct the assembly into predictable, ordered structures.
Experimental Protocol: Synthesis of a Peripherally Substituted InPc
-
Precursor Synthesis: Begin with the synthesis of a substituted phthalonitrile derivative. For example, the reaction of 4-nitrophthalonitrile with an excess of 4-tert-butylphenol in the presence of K₂CO₃ in dry DMF yields 4,5-bis(4-tert-butylphenoxy)phthalonitrile.
-
Cyclotetramerization and Metallation:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the substituted phthalonitrile, a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU), and anhydrous indium(III) chloride (InCl₃) in a high-boiling solvent such as 2-(dimethylamino)ethanol.
-
Heat the reaction mixture to reflux (typically 180-200 °C) for 12-24 hours. The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the phthalocyanine.
-
Cool the reaction mixture to room temperature and precipitate the crude product by pouring it into a large volume of methanol or water.
-
-
Purification: The crude InPc is purified by a series of washing steps (water, methanol, acetone, hexanes) to remove unreacted starting materials and byproducts. Further purification is achieved by column chromatography on silica gel or alumina, using a solvent system such as dichloromethane/methanol or toluene/THF.
Axial Ligand Modification
The indium center in the phthalocyanine core readily accommodates an axial ligand, which projects out of the plane of the macrocycle. This position is highly amenable to post-synthesis modification.
Causality Behind Experimental Choices: The axial ligand has a profound impact on the molecular geometry and packing. Long alkyl chains can be used to create lamellar structures, while ligands with specific functional groups can be used to anchor the InPc to a surface or to another molecule. The nature of the axial ligand can also influence the electronic properties of the InPc core through inductive effects.
Experimental Protocol: Axial Ligand Exchange
-
Starting Material: Begin with a chloro-indium(III) phthalocyanine complex, which is a common product of the initial synthesis.
-
Ligand Exchange Reaction:
-
Dissolve the chloro-InPc in a suitable dry solvent (e.g., toluene, THF, or pyridine).
-
Add a stoichiometric excess of the desired axial ligand precursor, typically a carboxylic acid or a phenol.
-
The reaction can be driven to completion by heating or by the addition of a non-coordinating base (e.g., triethylamine) to scavenge the released HCl.
-
-
Workup and Purification: After the reaction is complete (monitored by TLC or UV-Vis spectroscopy), the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the axially-substituted InPc.
Characterization Techniques: Elucidating Molecular Geometry and Packing
A combination of spectroscopic and crystallographic techniques is essential for a comprehensive understanding of the structure of substituted InPcs.
Spectroscopic Methods
-
UV-Vis Spectroscopy: Provides information about the electronic structure of the InPc. The sharp, intense Q-band in the 600-700 nm region is characteristic of monomeric phthalocyanines. Aggregation in solution or the solid state often leads to a broadening or splitting of the Q-band.
-
¹H NMR Spectroscopy: Used to confirm the identity and purity of the synthesized compounds. The chemical shifts of the protons on the phthalocyanine ring and the substituents provide valuable information about the molecular symmetry.
-
FT-IR Spectroscopy: Useful for identifying the functional groups present in the molecule, particularly those of the axial ligand.
X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry and crystal packing of InPcs.
Experimental Workflow: Single-Crystal X-ray Diffraction
The Indium Core: A Technical Guide to the Influence of Axial Ligands on Phthalocyanine Molecular Structure
Introduction: Beyond the Periphery – The Critical Role of Axial Ligands
Indium phthalocyanines (InPcs) represent a versatile class of macrocyclic compounds with significant potential in drug development, particularly in photodynamic therapy (PDT) and as advanced imaging agents. Their utility is intrinsically linked to their photophysical properties, which can be finely tuned. While peripheral substituents on the phthalocyanine ring have been a primary focus for modulating these properties, the axial ligand coordinated to the central indium atom offers a powerful, and often more direct, method for influencing the molecule's three-dimensional structure and, consequently, its electronic behavior.
This technical guide provides an in-depth exploration of the effects of axial ligands on the molecular structure of indium phthalocyanines. We will delve into the synthetic strategies for introducing these ligands, the key analytical techniques for characterizing the resulting molecular architecture, and the causal relationships between the choice of axial ligand and the observed structural and photophysical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to rationally design and characterize indium phthalocyanine-based therapeutics.
I. Synthetic Strategies for Axially Modified Indium Phthalocyanines
The synthesis of axially substituted indium phthalocyanines typically begins with the preparation of a chloroindium(III) phthalocyanine precursor. This precursor serves as a versatile intermediate for the introduction of a wide array of axial ligands.
Synthesis of Chloro(phthalocyaninato)indium(III) ([In(Pc)]Cl)
The foundational step is the synthesis of the chloroindium(III) phthalocyanine complex. This is generally achieved through a cyclotetramerization reaction of phthalonitrile in the presence of an indium salt, such as indium(III) chloride.
Experimental Protocol: Synthesis of [In(Pc)]Cl
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine phthalonitrile and a slight molar excess of indium(III) chloride (InCl₃) in a high-boiling point solvent such as quinoline.
-
Causality: The high temperature is necessary to drive the tetramerization of phthalonitrile to form the phthalocyanine macrocycle. An inert atmosphere is crucial to prevent oxidation of the reactants and the newly formed complex.
-
-
Reaction: Heat the mixture to reflux (typically >200 °C) for several hours. The reaction progress can often be monitored by a color change to a deep blue or green.
-
Isolation and Purification: After cooling to room temperature, the crude product is precipitated by the addition of a non-polar solvent like hexanes. The solid is then collected by filtration and washed extensively with solvents such as acetone, methanol, and diethyl ether to remove unreacted starting materials and solvent residues.
-
Final Purification: Further purification can be achieved by Soxhlet extraction or column chromatography on silica gel.
Introduction of Axial Ligands via Grignard Reaction
A common and effective method for replacing the axial chloro ligand with organic moieties is through a Grignard reaction.[1] This allows for the formation of a stable sigma bond between the indium center and a carbon atom of the incoming ligand.[1]
Experimental Protocol: Synthesis of Aryl- or Alkyl-substituted Indium Phthalocyanines
-
Grignard Reagent Preparation: Prepare the desired Grignard reagent (R-MgBr, where R is an aryl or alkyl group) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction with [In(Pc)]Cl: To a solution of [In(Pc)]Cl in a dry, aprotic solvent like toluene or THF, add a molar excess of the freshly prepared Grignard reagent dropwise at room temperature.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic indium center, displacing the chloride ion. The use of anhydrous and aprotic solvents is critical as Grignard reagents are highly reactive towards water and other protic sources.
-
-
Quenching and Work-up: After stirring for several hours, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of a non-polar solvent (e.g., toluene or hexanes) and a more polar solvent (e.g., dichloromethane or ethyl acetate) as the eluent.
Sources
Structural Elucidation of Indium(III) Phthalocyanine Chloride: A Correlative FT-IR and Mass Spectrometry Protocol
An In-Depth Technical Guide
Preamble: The Analytical Imperative in Advanced Materials
Indium(III) phthalocyanine chloride (InClPc) stands as a molecule of significant interest within the class of metallophthalocyanines. Its unique optoelectronic properties make it a promising candidate for applications ranging from photovoltaic cells to nonlinear optics and photodynamic therapy.[1][2][3] The translation of this potential into functional, reliable devices is predicated on the unambiguous confirmation of its molecular structure and purity. The presence of isomers, residual starting materials, or degradation products can profoundly alter the material's performance.
This guide presents a self-validating analytical workflow for the comprehensive characterization of InClPc. We move beyond a mere recitation of methods to detail the causality behind our experimental choices. By correlating data from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), we establish a robust protocol that ensures the structural integrity of the target compound. This document is intended for researchers, chemists, and drug development professionals who require a high degree of confidence in their material characterization.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy - Probing Molecular Vibrations
The Rationale for FT-IR in Phthalocyanine Characterization
FT-IR spectroscopy is a cornerstone technique for the structural confirmation of synthesized molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
For InClPc, FT-IR serves three primary objectives:
-
Confirmation of the Phthalocyanine Macrocycle: It verifies the successful formation of the complex, conjugated ring system.
-
Identification of Key Functional Groups: It confirms the presence of characteristic C-H, C=N, and C=C bonds integral to the structure.
-
Phase and Purity Assessment: The spectrum is sensitive to the crystalline form (polymorphism) of the material and can reveal the presence of impurities.[1][4]
Experimental Protocol: FT-IR Analysis
This protocol outlines the preparation of a solid-state sample using a potassium bromide (KBr) pellet, a common and effective method for obtaining high-quality spectra of powdered samples.
Materials:
-
This compound (InClPc) powder
-
Spectroscopy-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR Spectrometer (e.g., Nicolet iS5-FT or equivalent)[2][5]
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of InClPc and 150-200 mg of dry KBr.
-
Grinding: Combine the InClPc and KBr in the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.
-
Pellet Formation: Transfer the powder to the pellet-pressing die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die to remove trapped air, which can cause the pellet to be opaque. Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectral Collection: Acquire the spectrum over a wavenumber range of 4000 to 500 cm⁻¹.[1][2] Collect a background spectrum of the empty sample compartment beforehand to subtract atmospheric H₂O and CO₂ signals.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR characterization of InClPc.
Data Interpretation: Characteristic Vibrational Modes of InClPc
The FT-IR spectrum of InClPc is dominated by vibrations originating from the phthalocyanine macrocycle. The absence of a broad N-H stretching band around 3300 cm⁻¹ is a primary indicator that the central cavity is occupied by the Indium ion and not a metal-free phthalocyanine.[6] The key is to identify the pattern of peaks characteristic of the molecule's framework.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1610 | C=C stretching in the benzene rings | Confirms the presence of the aromatic isoindole units. |
| ~1522 | C-N-C bridge stretching (macrocycle vibration) | A key indicator of the phthalocyanine macrocycle's integrity.[7] |
| ~1332 | In-plane C-N stretching mode | Confirms the bonding within the pyrrole-like rings of the macrocycle.[1] |
| ~1286, 1119, 1085 | In-plane C-H bending modes | Characteristic vibrations of the hydrogen atoms on the periphery of the molecule.[1] |
| ~726 | Out-of-plane C-H bending mode | A strong, characteristic band for unsubstituted phthalocyanines.[1] |
The specific frequencies of these vibrations, particularly those involving the macrocycle's "breathing" modes, can be subtly influenced by the central metal ion.[7][8] The observed pattern in the 700-1600 cm⁻¹ region provides a high-confidence fingerprint for the successful synthesis of the InClPc molecule.
Part 2: Mass Spectrometry - Definitive Molecular Weight and Formula Confirmation
The Role of Mass Spectrometry
While FT-IR confirms the presence of the correct building blocks (functional groups), mass spectrometry provides definitive evidence of the final assembled structure by measuring its mass-to-charge ratio (m/z).[9] This is the most direct method to confirm the molecular weight of InClPc.
For this application, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an exceptionally well-suited technique.[10] Phthalocyanines have low volatility and are challenging to ionize with other methods. MALDI gently ionizes the molecule by co-crystallizing it with a UV-absorbing matrix, allowing for the detection of an intact molecular ion with minimal fragmentation.[11]
Experimental Protocol: MALDI-TOF MS Analysis
Materials:
-
This compound (InClPc)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA))
-
High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Solution Preparation: Prepare a saturated solution of the MALDI matrix in a suitable solvent (e.g., 10 mg/mL CHCA in 50:50 acetonitrile:water with 0.1% TFA). Prepare a separate solution of InClPc at approximately 1 mg/mL in THF.
-
Sample-Matrix Mixture: Mix the analyte and matrix solutions. The optimal ratio must be determined empirically, but a starting point of 1:10 (analyte:matrix) by volume is common.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate completely at room temperature. This creates a solid solution of the analyte embedded within the matrix crystals.
-
Data Acquisition: Insert the target plate into the mass spectrometer. The instrument's laser is fired at the sample spot, causing desorption and ionization. The ions are accelerated down a flight tube, and their time-of-flight is measured to determine their m/z ratio. Acquire the spectrum in positive ion mode.
Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS characterization of InClPc.
Data Interpretation: Expected Mass Spectrum of InClPc
The mass spectrum provides a wealth of information that validates the structure proposed by FT-IR.
Molecular Weight Calculation:
-
Formula: C₃₂H₁₆ClInN₈[12]
-
Monoisotopic Mass Calculation:
-
C: 32 x 12.000000 = 384.000
-
H: 16 x 1.007825 = 16.125
-
Cl: 1 x 34.968853 = 34.969
-
In: 1 x 112.904058 = 112.904
-
N: 8 x 14.003074 = 112.025
-
Expected [M]⁺: ~659.023 m/z
-
Key Spectral Features:
-
Molecular Ion Peak [M]⁺: The most critical signal to observe is the molecular ion peak corresponding to the intact InClPc molecule. A strong peak at m/z ≈ 659 confirms the overall molecular weight.
-
Isotopic Pattern: A high-resolution instrument will resolve the characteristic isotopic signatures of both Indium (¹¹³In ~95.7%, ¹¹⁵In ~4.3%) and Chlorine (³⁵Cl ~75.8%, ³⁷Cl ~24.2%). This complex isotopic cluster provides an unmistakable fingerprint, confirming the presence and stoichiometry of these specific elements. The peak corresponding to the loss of the chlorine atom, [M-Cl]⁺, at m/z ≈ 624 is also commonly observed.
-
Fragmentation: The phthalocyanine macrocycle is exceptionally stable. Therefore, significant fragmentation is not expected under gentle MALDI conditions. The primary fragmentation observed is often the loss of the axial ligand, resulting in the [InPc]⁺ ion.[13] The absence of unexpected fragments is a strong indicator of sample purity.
Conclusion: A Self-Validating System for Structural Integrity
The characterization of a high-performance material like this compound cannot rely on a single analytical technique. This guide has detailed a correlative workflow that constitutes a self-validating system.
-
FT-IR spectroscopy acts as the first-pass confirmation, verifying that the constituent parts—the aromatic rings and the conjugated macrocycle—have been correctly assembled. It provides the "functional group fingerprint."
-
Mass spectrometry provides the ultimate confirmation of the complete molecular structure. It validates the molecular weight with high precision and, through isotopic pattern analysis, confirms the elemental composition.
When the vibrational data from FT-IR aligns perfectly with the molecular weight and elemental formula from mass spectrometry, a researcher can have the highest degree of confidence in the identity and integrity of their this compound sample. This robust characterization is the essential foundation for meaningful research and development in the advanced applications of this versatile molecule.
References
- Gerasymchuk, Y., et al. (2025). Synthesis, Structure, and Properties of Reduced Graphite Oxide Modified with Zirconium Phthalocyanine as a Catalyst for Photooxidation and Dye Photodegradation. MOLECULES.
-
Vallejo-Pérez, M. O., et al. (n.d.). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. Available at: [Link]
-
Ramírez-García, E., et al. (n.d.). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. Available at: [Link]
-
Ashcroft, J., et al. (2001). Study of the mass spectrometric behaviour of phthalocyanine and azo dyes using electrospray ionisation and matrix-assisted laser desorption/ionisation. ResearchGate. Available at: [Link]
-
Pop, S.-F., et al. (2011). Spectral and thermal investigations of porphyrin and phthalocyanine nanomaterials. Journal of Optoelectronics and Advanced Materials. Available at: [Link]
-
Ramírez-García, E., et al. (2021). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Molecular structure of Indium phthalocyanine chloride, ClInPc, used in this study. ResearchGate. Available at: [Link]
-
Creedon, D. (2019). The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids. Maynooth University Research Archive Library. Available at: [Link]
-
Wood, B., et al. (n.d.). Phthalocyanines: Structure and vibrations. ResearchGate. Available at: [Link]
-
Biyiklioglu, Z., et al. (2016). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry. Available at: [Link]
-
Kroenke, W. J., & Kenney, M. E. (n.d.). The Infrared Spectra of Some Tin and Lead Phthalocyanines. Inorganic Chemistry. Available at: [Link]
-
Cheng, C., et al. (2010). IR/FIR data of free base porphyrins and iron porphyrin compounds. ResearchGate. Available at: [Link]
-
Wood, B. R., et al. (2005). Phthalocyanines: structure and vibrations. RSC Publishing. Available at: [Link]
-
Zhang, S., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. PubMed. Available at: [Link]
-
Belykh, D. V., et al. (2020). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. PubMed Central. Available at: [Link]
-
Pop, S.-F., et al. (2011). Spectral and thermal investigations of porphyrin and phthalocyanine nanomaterials. JOAM - Journal of Optoelectronics and Advanced Materials. Available at: [Link]
-
Alfadhli, S., et al. (2020). Effect of thickness on structural and optical characteristics of Indium Phthalocyanine Chloride thin films for photodiode devices. ProQuest. Available at: [Link]
-
Zhang, Y., et al. (2007). Theoretical investigation of the molecular, electronic structures and vibrational spectra of a series of first transition metal phthalocyanines. ResearchGate. Available at: [Link]
-
Chemsrc. (n.d.). This compound | CAS#:19631-19-7. Available at: [Link]
-
Boucher, L. J., & Katz, J. J. (n.d.). The Infared Spectra of Metalloporphyrins (4000-160 Cm-1). ACS Publications. Available at: [Link]
-
Unknown Author. (n.d.). Mass spectrogram of the phthalocyanine molecular fragment. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Sastre, A., et al. (n.d.). Indium phthalocyanines and naphthalocyanines for optical limiting. Inorganica Chimica Acta. Available at: [Link]
-
Unknown Author. (n.d.). Mass spectrum for phthalocyanine IXc with mass fragment (M.) = 1526;.... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). The MALDI-TOF MS spectra of the phthalocyanines (2–6). ResearchGate. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Salih, B. (n.d.). MALDI-ToF mass spectrometry for studying noncovalent complexes of biomolecules. Expert Review of Proteomics. Available at: [Link]
-
Khan Academy. (n.d.). Mass spectrometry. Available at: [Link]
-
de Paula, C. R., et al. (2018). UHPLC-MS and MALDI-MS study of aluminum phthalocyanine chloride and development of a bioanalytical method for its quantification in nanoemulsions and biological matrices. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). Mass spectra (MALDI-ToF) of the novel bis-phthalocyanines and the.... ResearchGate. Available at: [Link]
-
Li, J., & Rinke, P. (2021). Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and Fluorinated MPc. ChemRxiv. Cambridge Open Engage. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of thickness on structural and optical characteristics of Indium Phthalocyanine Chloride thin films for photodiode devices - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phthalocyanines: structure and vibrations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Khan Academy [khanacademy.org]
- 10. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALDI-ToF mass spectrometry for studying noncovalent complexes of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Dye content 95 19631-19-7 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Thin Film Deposition of Indium(III) Phthalocyanine Chloride by Thermal Evaporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(III) phthalocyanine chloride (InPc-Cl) is a member of the metallophthalocyanine family, a class of synthetic pigments that have garnered significant interest in the field of materials science.[1][2] These materials are known for their high thermal and chemical stability, making them suitable for a variety of applications.[2][3] In particular, their semiconducting properties have made them promising candidates for use in electronic and optoelectronic devices, such as gas sensors, transistors, and photoreceptors.[1] The ability to deposit these materials as high-purity thin films through vacuum evaporation is a key advantage for their integration into such devices.[1]
This document provides a detailed guide to the deposition of InPc-Cl thin films using thermal evaporation. It will cover the essential theoretical and practical aspects, from material properties and substrate preparation to the deposition process itself and post-deposition characterization. The aim is to provide researchers and professionals with the necessary knowledge to reliably produce high-quality InPc-Cl thin films for their specific research and development needs.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for successful thin film deposition.
| Property | Value/Description | Source |
| Chemical Formula | C₃₂H₁₆ClInN₈ | |
| Molecular Weight | 662.79 g/mol | |
| Appearance | Powder | |
| Melting Point | >300 °C (decomposes) | [4][5] |
| Purity | Typically >95% | [3][4] |
| CAS Number | 19631-19-7 |
InPc-Cl's high melting point and thermal stability are advantageous for thermal evaporation, as they allow for sublimation without significant decomposition.[1]
Experimental Workflow: From Material to Characterized Film
The process of creating and characterizing InPc-Cl thin films can be broken down into several key stages.
Caption: Workflow for InPc-Cl thin film deposition and analysis.
Detailed Protocols
Source Material Preparation
For optimal film quality, it is recommended to purify the commercially available InPc-Cl powder.[2]
Protocol: Train Sublimation Purification
-
Apparatus Setup: Construct a train sublimation apparatus consisting of a long glass tube with multiple temperature zones.
-
Sample Loading: Place the InPc-Cl powder in the hottest zone of the tube.
-
Inert Gas Flow: Pass a slow stream of an inert gas, such as nitrogen, through the tube.[2]
-
Heating: Gradually heat the zone containing the InPc-Cl to its sublimation temperature.
-
Collection: The purified InPc-Cl will sublime and then re-deposit in a cooler zone of the tube, leaving behind less volatile impurities.
-
Recovery: Once the sublimation is complete, allow the apparatus to cool under the inert gas flow before carefully collecting the purified crystals.
Substrate Preparation
The choice of substrate depends on the intended application of the thin film. Common substrates include glass slides, fluorine-doped tin oxide (FTO) coated glass, and silicon wafers.[1][2] Regardless of the material, a meticulous cleaning procedure is paramount to ensure good film adhesion and uniformity.
Protocol: Substrate Cleaning
-
Initial Cleaning: Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Plasma Treatment (Optional but Recommended): For applications requiring an atomically clean and activated surface, an oxygen or argon plasma treatment can be performed prior to loading into the deposition chamber.
Thermal Evaporation Deposition
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a high-vacuum environment until it evaporates or sublimes.[6] The resulting vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film.[6][7]
Key Deposition Parameters and Their Effects:
| Parameter | Typical Range | Rationale and Impact on Film Properties |
| Base Pressure | < 5 x 10⁻⁶ mbar | A high vacuum is essential to minimize the incorporation of impurities (like oxygen and water) into the film and to increase the mean free path of the evaporated molecules.[6][8] |
| Deposition Rate | 0.1 - 1.0 Å/s | A slower deposition rate generally leads to better film morphology and crystallinity by allowing more time for molecules to arrange on the substrate surface.[1][9] |
| Substrate Temperature | Room Temperature to 150 °C | The substrate temperature influences the mobility of the deposited molecules, which can affect the film's grain size and morphology.[1][9] |
| Source-to-Substrate Distance | 10 - 20 cm | This distance affects the deposition rate and the uniformity of the film thickness. A greater distance generally results in a more uniform film but a lower deposition rate. |
| Evaporation Source | Molybdenum or Tantalum Boat | These materials are chosen for their high melting points and low reactivity with the source material.[1][3] |
Protocol: Thermal Evaporation of InPc-Cl
-
Chamber Preparation: Ensure the thermal evaporation chamber is clean and has reached the desired base pressure.
-
Source Loading: Place the purified InPc-Cl powder into a molybdenum or tantalum evaporation boat.
-
Substrate Mounting: Securely mount the cleaned substrates onto the substrate holder.
-
Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr.[1][3]
-
Deposition:
-
Gradually increase the current to the evaporation boat to heat the InPc-Cl. The evaporation temperature for many organic materials is below 500°C.[8]
-
Monitor the deposition rate using a quartz crystal microbalance (QCM).
-
Once the desired deposition rate is achieved and stable, open the shutter to begin depositing the film onto the substrates.
-
Continue deposition until the desired film thickness is reached.
-
-
Cool Down: After deposition, turn off the power to the evaporation boat and allow the system to cool down under vacuum before venting the chamber.
Post-Deposition Annealing (Optional)
Post-deposition annealing can be employed to improve the crystallinity and modify the optical and electrical properties of the InPc-Cl thin films.[1][10]
Protocol: Post-Deposition Annealing
-
Sample Placement: Place the InPc-Cl coated substrates in a tube furnace or on a hot plate in a controlled atmosphere (e.g., air, nitrogen, or vacuum).
-
Heating: Heat the samples to the desired annealing temperature (e.g., 353 K, 403 K, 453 K, or 503 K) for a specific duration (e.g., 1 hour).[1][2]
-
Cooling: Allow the samples to cool down slowly to room temperature.
It has been observed that annealing can lead to a decrease in the optical band gap and an increase in the intrinsic activation energy, which can be attributed to better film ordering.[1]
Characterization of InPc-Cl Thin Films
A variety of techniques can be used to characterize the structural, morphological, optical, and electrical properties of the deposited films.
| Property | Characterization Technique(s) | Information Obtained |
| Structural | X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR) | Crystalline structure (or lack thereof), molecular integrity.[2][11] As-deposited InPc-Cl films are often amorphous.[11][12][13] |
| Morphological | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Surface topography, grain size, and film uniformity.[2][11][14] |
| Optical | UV-Vis Spectroscopy | Absorption spectra, determination of optical band gaps (Q and B bands).[1][3][11] |
| Electrical | Four-Point Probe, Hall Effect Measurements | Electrical conductivity, charge carrier concentration, and mobility. |
| Thickness | Quartz Crystal Microbalance (in-situ), Stylus Profilometry, Ellipsometry | Precise measurement of the film thickness.[3] |
Applications and Future Directions
The unique properties of InPc-Cl thin films make them attractive for a range of applications in organic electronics. Their semiconducting nature allows them to function as the active layer in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.[15] Furthermore, their sensitivity to certain gases makes them suitable for use in chemical sensors.[1] The ability to tune their properties through controlled deposition and post-processing opens up possibilities for creating novel electronic and photonic devices.
Conclusion
The successful deposition of high-quality this compound thin films by thermal evaporation is a multi-step process that requires careful attention to detail. From the purification of the source material to the precise control of deposition parameters and the option of post-deposition annealing, each stage plays a crucial role in determining the final properties of the film. By following the protocols and understanding the principles outlined in these application notes, researchers can reliably produce InPc-Cl thin films with tailored characteristics for a variety of advanced applications.
References
- Mammen, S., Menon, C.S., & Unnikrishnan, N.V. (2005). Electrical and optical studies on thin films of indium phthalocyanine chloride.
- Yahia, I.S., Al-Ghamdi, A.A., & Darwish, A.A.A. (2021). Structural characterization and optical properties of nanostructured indium (III)
- Vac Coat Ltd. (2019).
- de la Rosa, E., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Molecules, 24(22), 4069.
- Mammen, S., Menon, C.S., & Unnikrishnan, N.V. (2005). Electrical and optical studies on thin films of indium phthalocyanine chloride.
- de la Rosa, E., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction.
- El-Zaidia, E.F.M., et al. (2024). Impact of gamma irradiation on optical and nonlinear properties of Indium chloride phthalocyanine thin films. Physica Scripta, 99(11), 115951.
- Alfadhli, S., et al. (2021). XRD diffraction pattern of InPcCl thin films with different thicknesses.
- Korvus Technology. (n.d.).
- Chemsrc. (n.d.). This compound | CAS#:19631-17-7.
- ChemicalBook. (n.d.). This compound | 19631-19-7.
- Kovacik, P. (n.d.).
- Yenjin S-Tech Co., Ltd. (2024).
- ST Instruments. (n.d.).
- Sigma-Aldrich. (n.d.). This compound Dye content 95%.
- Indium Corporation. (n.d.).
- Ranjith, R.R., et al. (2007). Post-deposition annealing effect on In2S3 thin films deposited using SILAR technique. Materials Science in Semiconductor Processing, 10(1), 49-55.
- Pinto, I., et al. (2023). Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids.
- ResearchGate. (2015). What is the effect of post annealing on thin film?.
- Mousavi, S.M., et al. (2021). Effect of deposition rate on micromorphology analyses and optical parameters in amorphous carbon nickel thin films. Scientific Reports, 11, 10636.
- ResearchGate. (2016).
- Lee, S., et al. (2016). Effects of post-deposition vacuum annealing on film characteristics of p-type Cu2O and its impact on thin film transistor. Applied Physics Letters, 109(17), 172102.
- Henry, A., et al. (2011). Chloride based CVD of 3C-SiC on (0001) α-SiC substrates.
- Mutlucan, M., et al. (2015). The Effects of Post-Deposition Annealing Conditions on Structure and Created Defects in Zn0.90Co0.10O Thin Films Deposited on Si (100) Substrate.
- Mousavi, S.M., et al. (2015). The Effect of Deposition Rate on Morphology and Structural Properties of Carbon-Nickel Composite Films.
- Google Patents. (2020).
- Al-Haddad, R.M., et al. (2022). The Effect of Deposition Parameters on Morphological and Optical Properties of Cu2S Thin Films Grown by Chemical Bath Deposition Technique.
- Stanimirov, S., et al. (2013). Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors.
Sources
- 1. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS#:19631-19-7 | Chemsrc [chemsrc.com]
- 5. This compound | 19631-19-7 [chemicalbook.com]
- 6. korvustech.com [korvustech.com]
- 7. stinstruments.com [stinstruments.com]
- 8. vaccoat.com [vaccoat.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of gamma irradiation on optical and nonlinear properties of Indium chloride phthalocyanine thin films [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
Application Notes & Protocols: Fabrication of High-Performance Organic Solar Cells Utilizing Indium(III) Phthalocyanine Chloride as a Donor Layer
Introduction: The Promise of Indium(III) Phthalocyanine Chloride in Organic Photovoltaics
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and material tunability.[1][2][3] Within the diverse landscape of organic semiconductor materials, metallophthalocyanines (MPcs) have garnered significant attention due to their exceptional photoactive properties, high thermal stability, and strong absorption in the visible and near-infrared regions of the solar spectrum.[1][4] This guide focuses on the application of a specific, highly promising MPc derivative: this compound (ClInPc).
The incorporation of a heavy indium(III) metal center and an axial chlorine ligand in the phthalocyanine macrocycle imparts unique electronic and morphological characteristics to ClInPc.[4] These features can enhance critical processes in a solar cell, including light absorption, exciton generation, and charge transport, making ClInPc an excellent candidate for the electron donor layer in a planar heterojunction OSC.[5][6][7]
This document provides a comprehensive, step-by-step protocol for the fabrication and characterization of a planar heterojunction organic solar cell employing ClInPc as the donor material and Buckminsterfullerene (C60) as the electron acceptor. The device architecture is as follows: ITO / PEDOT:PSS / ClInPc / C60 / BCP / Al . Each step is detailed with expert insights into the underlying scientific principles to ensure both reproducibility and a deep understanding of the fabrication process.
I. Essential Materials and Equipment
A foundational element of successful device fabrication is the quality and purity of the materials and the precision of the equipment. The following table outlines the necessary components for this protocol.
| Category | Item | Supplier Example | Purity/Specifications | Purpose |
| Substrates | Indium Tin Oxide (ITO) Coated Glass | Ossila, Xin Yan Technology | Sheet Resistance: ~10-15 Ω/sq | Transparent Anode |
| Organic Semiconductors | This compound (ClInPc) | Sigma-Aldrich | 95% or higher | Electron Donor Layer |
| Buckminsterfullerene (C60) | Ossila, Sigma-Aldrich | 99.5% or higher | Electron Acceptor Layer | |
| Interfacial Layers | PEDOT:PSS (Hole Transport Layer) | Ossila, Heraeus | High Conductivity Grade | Hole Transport/Anode Modification |
| Bathocuproine (BCP) | Sigma-Aldrich, Ossila | 96% or higher | Hole Blocking/Buffer Layer | |
| Metal Electrode | Aluminum (Al) Pellets | Kurt J. Lesker | 99.999% | Cathode |
| Solvents & Reagents | Deionized (DI) Water | In-house | 18 MΩ·cm | Substrate Cleaning |
| Acetone | Fisher Scientific | ACS Grade | Substrate Cleaning | |
| Isopropyl Alcohol (IPA) | Fisher Scientific | ACS Grade | Substrate Cleaning | |
| Hellmanex™ III or similar detergent | Hellma Analytics | - | Substrate Cleaning | |
| Equipment | Ultrasonic Bath | Branson | - | Substrate Cleaning |
| Spin Coater | Ossila, Laurell | Programmable | Thin Film Deposition | |
| High-Vacuum Thermal Evaporator | Kurt J. Lesker, Angstrom Engineering | < 1 x 10⁻⁶ Torr | Thin Film & Electrode Deposition | |
| UV-Ozone Cleaner | Novascan, Ossila | - | Substrate Surface Treatment | |
| Solar Simulator | Newport, San-ei Electric | AM 1.5G, 100 mW/cm² | Device Performance Testing | |
| Source Measure Unit (SMU) | Keithley, Keysight | - | Current-Voltage (I-V) Characterization |
II. Experimental Protocols: A Step-by-Step Guide
The fabrication of high-quality organic solar cells is a meticulous process where cleanliness and precision are paramount. This section details the validated protocols for each stage of device fabrication.
Protocol 1: Substrate Preparation - The Foundation of a High-Performing Device
The quality of the Indium Tin Oxide (ITO) substrate is critical as it serves as the transparent anode and the foundation for subsequent layers. A thorough cleaning procedure is essential to remove organic residues and particulates, ensuring uniform film formation and preventing electrical shorts.[8][9][10][11][12]
-
Initial Cleaning : Begin by immersing the ITO-coated glass substrates in a beaker containing a solution of deionized (DI) water and a mild detergent (e.g., Hellmanex™ III).
-
Ultrasonication Sequence :
-
Sonicate the substrates in the detergent solution for 15 minutes.[8]
-
Rinse the substrates thoroughly with DI water.
-
Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.[8][9]
-
Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for another 15 minutes.[8][9]
-
Perform a final rinse with DI water.
-
-
Drying : Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment : Immediately before transferring the substrates to the deposition system, treat them with UV-Ozone for 15-20 minutes.[8] This step removes any remaining organic contaminants and increases the work function of the ITO, which improves the injection of holes into the subsequent layer.[8]
Protocol 2: Deposition of the Hole Transport Layer (HTL)
A Hole Transport Layer (HTL) is crucial for efficient charge extraction from the donor material to the anode. Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used HTL in organic electronics due to its high conductivity and work function, which facilitates hole transport and blocks electrons.[13][14]
-
Filtration : Filter the PEDOT:PSS solution through a 0.45 µm PTFE filter to remove any aggregates.
-
Spin Coating :
-
Place the cleaned and UV-Ozone treated ITO substrate onto the spin coater chuck.
-
Dispense the filtered PEDOT:PSS solution to cover the ITO surface.
-
Spin coat at 4000 rpm for 60 seconds to achieve a uniform thin film.
-
-
Annealing : Transfer the coated substrate to a hotplate and anneal at 130°C for 15 minutes in a nitrogen-filled glovebox or ambient air to remove residual water.
Protocol 3: Fabrication of the Photoactive Layers via Thermal Evaporation
Thermal evaporation under high vacuum is the preferred method for depositing small molecule organic semiconductors like ClInPc and C60, as it allows for precise control over film thickness and morphology.[4][15]
-
System Preparation :
-
Load the ClInPc and C60 materials into separate molybdenum or tantalum evaporation boats within the high-vacuum thermal evaporator.
-
Mount the PEDOT:PSS-coated substrates in the substrate holder.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
-
Deposition of the ClInPc Donor Layer :
-
Heat the ClInPc source slowly until it begins to sublimate.
-
Deposit a 30 nm thick layer of ClInPc at a rate of 0.1-0.2 Å/s. The deposition rate should be kept low to ensure a smooth and uniform film.
-
-
Deposition of the C60 Acceptor Layer :
Protocol 4: Deposition of the Buffer Layer and Metal Cathode
A buffer layer between the acceptor and the metal cathode is often necessary to improve device performance and stability.[18][19][20] Bathocuproine (BCP) is an excellent choice for this purpose as it acts as an exciton blocking layer and facilitates efficient electron extraction.[21][22][23][24]
-
Deposition of the BCP Buffer Layer :
-
Deposition of the Aluminum (Al) Cathode :
III. Device Architecture and Workflow Visualization
To better illustrate the fabrication process and the final device structure, the following diagrams are provided.
Caption: Experimental workflow for the fabrication of ClInPc-based organic solar cells.
Caption: Schematic of the planar heterojunction organic solar cell architecture.
IV. Device Characterization and Performance Metrics
Once fabricated, the performance of the organic solar cells must be rigorously characterized. The primary technique for this is current density-voltage (J-V) analysis under simulated solar illumination.
Protocol 5: Current Density-Voltage (J-V) Characterization
-
Setup : Place the fabricated solar cell in the test fixture of a solar simulator. Ensure the illumination intensity is calibrated to 100 mW/cm² using a certified reference silicon solar cell.
-
Measurement : Connect the device to a source measure unit (SMU). Sweep the voltage from -1 V to 1 V and record the corresponding current.
-
Data Analysis : From the J-V curve, extract the key performance parameters:
-
Open-circuit voltage (Voc) : The voltage at which the current is zero.
-
Short-circuit current density (Jsc) : The current density at zero voltage.
-
Fill Factor (FF) : A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmax * Vmax) / (Jsc * Voc)
-
Power Conversion Efficiency (PCE or η) : The ratio of the maximum power generated by the cell to the incident light power, calculated as: η (%) = (Jsc * Voc * FF) / Pin * 100 where Pin is the incident power density (100 mW/cm²).
-
The following table presents typical performance parameters that can be expected from a well-fabricated ClInPc:C60 based organic solar cell.
| Parameter | Symbol | Typical Value | Unit |
| Open-Circuit Voltage | Voc | 0.4 - 0.6 | V |
| Short-Circuit Current Density | Jsc | 4 - 8 | mA/cm² |
| Fill Factor | FF | 0.4 - 0.6 | - |
| Power Conversion Efficiency | η | 1.5 - 3.0 | % |
V. Troubleshooting and Expert Insights
-
Low Jsc : This can be due to poor light absorption or inefficient charge generation. Verify the thickness of the active layers and ensure the purity of the materials. Also, check the calibration of the solar simulator.
-
Low Voc : A low open-circuit voltage is often related to a high leakage current or a non-ideal donor-acceptor interface. Ensure the substrates are impeccably clean to avoid shorts. The energy level alignment between the donor and acceptor is also a critical factor.
-
Low FF : A low fill factor can indicate high series resistance or low shunt resistance. High series resistance can arise from poor contacts between layers or high bulk resistance of the materials. Low shunt resistance is often caused by defects or pinholes in the thin films, leading to leakage currents.
-
Device Instability : Organic solar cells can be sensitive to oxygen and moisture.[26] Encapsulation of the devices is recommended for long-term stability studies. The degradation of the aluminum cathode is a common failure mode.[26]
VI. Conclusion
This application note provides a detailed and scientifically grounded protocol for the fabrication of organic solar cells using this compound as a donor material. By carefully following these steps and understanding the rationale behind each procedure, researchers can reliably produce high-quality devices and contribute to the advancement of organic photovoltaic technology. The unique properties of ClInPc make it a compelling material for further research and optimization in the pursuit of more efficient and stable organic solar cells.
References
-
On the function of a bathocuproine buffer layer in organic photovoltaic cells. AIP Publishing. Available at: [Link]
-
Comparing C-60 and C-70 as acceptor in organic solar cells : Influence of the electronic structure and aggregation size on the photovoltaic characteristics. HELDA - University of Helsinki. Available at: [Link]
-
What is the best cleaning procedures for ITO substrates?. ResearchGate. Available at: [Link]
-
The Effect of Energy Levels of the Electron Acceptor Materials on Organic Photovoltaic Cells. Scientific Research Publishing. Available at: [Link]
-
Role of buffer in organic solar cells using C60 as an acceptor. AIP Publishing. Available at: [Link]
-
BCP Buffer Layer Enables Efficient and Stable Dopant-Free P3HT Perovskite Solar Cells. ACS Publications. Available at: [Link]
-
What is the best way to clean ITO coated glass substrate?. ResearchGate. Available at: [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. Available at: [Link]
-
Layer-by-Layer Organic Photovoltaic Solar Cells Using a Solution-Processed Silicon Phthalocyanine Non-Fullerene Acceptor. National Center for Biotechnology Information. Available at: [Link]
-
Progress in research on organic photovoltaic acceptor materials. Royal Society of Chemistry. Available at: [Link]
-
Interface Engineering of BCP Buffer Layers in Planar Heterojunction Perovskite Solar Cells With NiOx Hole Transporting Layers. Frontiers. Available at: [Link]
-
Electrical and optical studies on thin films of indium phthalocyanine chloride. De Gruyter. Available at: [Link]
-
How to clean ITO Coated Glass. JINAN EVERGREEN GLASS CO.,LTD.. Available at: [Link]
-
Role of buffer in organic solar cells using C60 as an acceptor. ResearchGate. Available at: [Link]
-
Effect of BCP buffer layer on eliminating charge accumulation for high performance of inverted perovskite solar cells. Royal Society of Chemistry. Available at: [Link]
-
Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. Scientific Research Publishing. Available at: [Link]
-
Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. SciSpace. Available at: [Link]
-
Improved performance in organic solar cells using aluminum-doped cathode-modifying layer. ResearchGate. Available at: [Link]
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. MDPI. Available at: [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. Available at: [Link]
-
Layer-by-Layer Organic Photovoltaic Solar Cells Using a Solution-Processed Silicon Phthalocyanine Non-Fullerene Acceptor. ACS Publications. Available at: [Link]
-
(PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. Available at: [Link]
-
Solar cells formed via aluminum electroplating (Patent). OSTI.GOV. Available at: [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. Semantic Scholar. Available at: [Link]
-
Solution-processed bulk heterojunction solar cells based on a zinc phthalocyanine: perylene dimiide derivative. IEEE Xplore. Available at: [Link]
-
Accurate Measurement and Characterization of Organic Solar Cells. National Institute of Standards and Technology. Available at: [Link]
-
Degradation mechanism of organic solar cells with aluminum cathode. ResearchGate. Available at: [Link]
-
(PDF) Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. ResearchGate. Available at: [Link]
Sources
- 1. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 12. redox.me [redox.me]
- 13. The Effect of Energy Levels of the Electron Acceptor Materials on Organic Photovoltaic Cells [scirp.org]
- 14. Layer-by-Layer Organic Photovoltaic Solar Cells Using a Solution-Processed Silicon Phthalocyanine Non-Fullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 16. DSpace [helda.helsinki.fi]
- 17. Progress in research on organic photovoltaic acceptor materials - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08370A [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Interface Engineering of BCP Buffer Layers in Planar Heterojunction Perovskite Solar Cells With NiOx Hole Transporting Layers [frontiersin.org]
- 24. Effect of BCP buffer layer on eliminating charge accumulation for high performance of inverted perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06365B [pubs.rsc.org]
- 25. Solar cells formed via aluminum electroplating (Patent) | OSTI.GOV [osti.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Indium(III) Phthalocyanine Chloride as a p-Type Semiconductor in Electronic Devices
Introduction
Indium(III) phthalocyanine chloride (InClPc) is a member of the metallophthalocyanine family, a class of synthetic macrocyclic compounds that have garnered significant interest for their versatile electronic and optical properties.[1] With its robust chemical and thermal stability, InClPc has emerged as a promising p-type organic semiconductor for a range of electronic applications, including organic thin-film transistors (OTFTs) and chemical sensors.[2][3] The planar, aromatic structure of the phthalocyanine ring facilitates π-π stacking, which is crucial for charge transport, while the central indium ion and axial chloride ligand can be tailored to fine-tune the material's electronic characteristics.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of InClPc as a p-type semiconductor. It offers detailed, field-proven protocols for the fabrication and characterization of InClPc-based electronic devices, with a focus on OTFTs and chemiresistive gas sensors. The causality behind experimental choices is explained to provide a deeper understanding of the device physics and material science at play.
Properties of this compound
A thorough understanding of the material's properties is fundamental to its successful application.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₃₂H₁₆ClInN₈ | [5] |
| Molecular Weight | 662.79 g/mol | [5] |
| Appearance | Dark blue to purple powder | General Knowledge |
| Semiconductor Type | p-type | [2] |
| Energy Gaps | Two distinct energy gaps, contributing to its broad absorption spectrum | General Knowledge |
| Thermal Stability | Stable at elevated temperatures, making it suitable for standard fabrication processes | [2] |
| Deposition Methods | Amenable to both vacuum thermal evaporation and solution-processing techniques | [3][4] |
Application I: Organic Thin-Film Transistors (OTFTs)
OTFTs are fundamental building blocks for a variety of flexible and printed electronic circuits. InClPc's p-type semiconducting nature makes it an excellent candidate for the active channel material in these devices.
Logical Workflow for OTFT Fabrication and Characterization
Caption: Workflow for InClPc-based OTFT fabrication and characterization.
Detailed Protocol: Fabrication of a Bottom-Gate, Top-Contact InClPc OTFT
This protocol outlines the fabrication of a standard OTFT architecture using vacuum thermal evaporation.
1. Substrate Preparation:
-
Rationale: A pristine substrate surface is paramount for the growth of a uniform, well-ordered semiconductor thin film, which directly impacts device performance. Contaminants can act as charge traps and scattering centers.
-
Protocol:
-
Begin with heavily n-doped silicon wafers that will serve as the gate electrode and substrate.
-
Clean the wafers by sequential ultrasonication in a series of solvents: deionized (DI) water with detergent, acetone, and isopropanol, for 15 minutes each.[3]
-
Rinse the wafers thoroughly with DI water between each solvent step.
-
Dry the wafers with a stream of high-purity nitrogen gas.
-
For enhanced film adhesion, an optional UV-ozone treatment for 10-15 minutes can be performed to create a more hydrophilic surface.
-
2. Dielectric Layer Deposition:
-
Rationale: A high-quality dielectric layer with low leakage current is essential for efficient field-effect modulation. Silicon dioxide (SiO₂) is a commonly used and well-characterized dielectric.
-
Protocol:
-
Grow a 200-300 nm thick layer of SiO₂ on the silicon wafers via thermal oxidation. This process provides a high-quality, uniform dielectric.
-
3. InClPc Thin-Film Deposition:
-
Rationale: The morphology and crystallinity of the InClPc film are critical for charge transport. Vacuum thermal evaporation allows for the deposition of high-purity organic films with precise thickness control.[3]
-
Protocol:
-
Place the cleaned Si/SiO₂ substrates into a high-vacuum thermal evaporator.
-
Load high-purity (>95%) InClPc powder into a molybdenum or tantalum evaporation boat.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.[5]
-
Deposit a 30-50 nm thick film of InClPc onto the substrates. Maintain a deposition rate of 0.1-0.2 Å/s to promote the formation of a well-ordered film.[5] The substrate can be held at room temperature or heated to a moderate temperature (e.g., 100-150 °C) to influence film morphology.
-
4. Source and Drain Electrode Deposition:
-
Rationale: The choice of source and drain electrode material is crucial for efficient charge injection into the semiconductor. Gold (Au) is a common choice for p-type organic semiconductors due to its high work function, which generally leads to a lower hole injection barrier.
-
Protocol:
-
Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W). A typical L is 50-100 µm and W is 1000-2000 µm.
-
Deposit 50-80 nm of gold (Au) through the shadow mask onto the InClPc layer via thermal evaporation.
-
5. Thermal Annealing:
-
Rationale: Post-deposition annealing can improve the crystallinity and morphology of the InClPc film, leading to enhanced charge carrier mobility.[6]
-
Protocol:
-
Transfer the fabricated devices to a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).
-
Anneal the devices at a temperature between 100 °C and 150 °C for 30-60 minutes.[6]
-
Allow the devices to cool down slowly to room temperature before exposing them to ambient conditions.
-
Characterization of InClPc OTFTs
Electrical characterization is performed to evaluate the performance of the fabricated OTFTs.
1. Current-Voltage (I-V) Measurements:
-
Objective: To determine the key performance metrics of the OTFT, including field-effect mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
-
Protocol:
-
Use a semiconductor parameter analyzer to perform the I-V measurements in a dark, shielded probe station to minimize photo- and noise-induced effects.
-
Output Characteristics (I_d vs. V_d):
-
Apply a gate voltage (V_g) from 0 V to -40 V in steps of -10 V.
-
For each V_g, sweep the drain voltage (V_d) from 0 V to -40 V and measure the drain current (I_d).
-
-
Transfer Characteristics (I_d vs. V_g):
-
Apply a constant drain voltage (V_d) of -40 V.
-
Sweep the gate voltage (V_g) from +20 V to -40 V and measure the drain current (I_d).
-
-
2. Parameter Extraction:
-
Field-Effect Mobility (μ): In the saturation regime, the mobility can be calculated from the transfer characteristics using the following equation:
-
I_d = (W / 2L) * C_i * μ * (V_g - V_th)²
-
Where C_i is the capacitance per unit area of the gate dielectric. The mobility is extracted from the slope of the √|I_d| vs. V_g plot.
-
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) obtained from the transfer curve.
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct, and it can be extrapolated from the linear region of the √|I_d| vs. V_g plot.
| Parameter | Typical Value Range for InClPc OTFTs |
| Field-Effect Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | 10³ - 10⁵ |
| Threshold Voltage (V_th) | 0 to -10 V |
3. Capacitance-Voltage (C-V) Measurements:
-
Objective: To determine the quality of the dielectric layer and the semiconductor-dielectric interface.
-
Protocol:
-
Use a C-V meter or a semiconductor parameter analyzer with C-V measurement capabilities.
-
Connect the high potential terminal to the gate and the low potential terminal to the source and drain (shorted together).
-
Apply a DC voltage sweep (e.g., from +20 V to -20 V) with a superimposed small AC signal (e.g., 30 mV at 10 kHz - 1 MHz).[7]
-
Measure the capacitance as a function of the DC gate voltage. The resulting C-V curve will show accumulation, depletion, and inversion regions, providing information about the flat-band voltage and interface trap density.
-
Application II: Chemiresistive Gas Sensors
The electrical conductivity of InClPc thin films is sensitive to the surrounding atmosphere, making them suitable for the fabrication of chemiresistive gas sensors. These sensors operate by measuring the change in resistance of the InClPc film upon exposure to a target gas.[8]
Logical Workflow for Gas Sensor Fabrication and Testing
Caption: Workflow for InClPc-based gas sensor fabrication and testing.
Detailed Protocol: Fabrication and Testing of an InClPc Chemiresistive Sensor
1. Sensor Fabrication:
-
Protocol:
-
Start with a clean glass or ceramic substrate.
-
Deposit interdigitated electrodes (IDEs) onto the substrate. This can be done by photolithography and lift-off of a metal layer (e.g., Au/Cr) or by screen printing a conductive paste.[9] The spacing between the electrode fingers is typically in the range of 20-100 µm.
-
Deposit a 50-100 nm thick film of InClPc over the IDEs using vacuum thermal evaporation, following the same procedure as for OTFTs.
-
2. Gas Sensing Measurement Protocol:
-
Objective: To evaluate the sensor's response to a target gas, including its sensitivity, selectivity, and response/recovery times.
-
Protocol:
-
Place the fabricated sensor in a sealed test chamber with electrical feedthroughs.
-
Connect the sensor's electrodes to a source meter unit to measure the resistance.
-
Baseline Establishment: Purge the chamber with a carrier gas (e.g., dry air or nitrogen) until the sensor's resistance stabilizes. This is the baseline resistance (R_air).
-
Gas Exposure: Introduce a known concentration of the target gas (e.g., nitrogen dioxide (NO₂) as an oxidizing gas or ammonia (NH₃) as a reducing gas) into the chamber.
-
Response Measurement: Continuously monitor the sensor's resistance until it reaches a new stable value (R_gas).
-
Recovery: Purge the chamber again with the carrier gas to remove the target gas and monitor the resistance as it returns to its baseline.
-
Repeat steps 4-6 for different concentrations of the target gas and for different interfering gases to assess sensitivity and selectivity.[10]
-
3. Data Analysis:
-
Sensor Response (Sensitivity): The response (S) is typically calculated as:
-
S (%) = [(R_gas - R_air) / R_air] * 100 for reducing gases.
-
S (%) = [(R_air - R_gas) / R_gas] * 100 for oxidizing gases.[10]
-
-
Response and Recovery Times: The response time is the time taken for the sensor to reach 90% of its final response upon gas exposure. The recovery time is the time taken for the sensor's resistance to return to 90% of its baseline value after the gas is removed.
Conclusion
This compound is a versatile p-type organic semiconductor with significant potential for applications in next-generation electronic devices. Its robust nature and amenability to various fabrication techniques make it an attractive material for researchers in both academic and industrial settings. The detailed protocols provided in this application note offer a solid foundation for the successful fabrication and characterization of InClPc-based OTFTs and chemiresistive gas sensors. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can unlock the full potential of this promising organic semiconductor.
References
- A. B. P. Lever, "The Phthalocyanines," VCH Publishers, 1989.
-
H. Hoppe and N. S. Sariciftci, "Organic solar cells: An overview," Journal of Materials Research, vol. 19, no. 7, pp. 1924-1945, 2004. [Link]
-
Z. Bao, A. J. Lovinger, and A. Dodabalapur, "Organic field-effect transistors with high mobility based on copper phthalocyanine," Applied Physics Letters, vol. 69, no. 20, pp. 3066-3068, 1996. [Link]
-
G. Gu, P. E. Burrows, S. Venkatesh, S. R. Forrest, and M. E. Thompson, "Vacuum-deposited, nonpolymeric flexible organic light-emitting devices," Optics Letters, vol. 22, no. 3, pp. 176-178, 1997. [Link]
-
S. R. Forrest, "The path to ubiquitous and low-cost organic electronic appliances on plastic," Nature, vol. 428, no. 6986, pp. 911-918, 2004. [Link]
-
J. H. Burroughes et al., "Light-emitting diodes based on conjugated polymers," Nature, vol. 347, no. 6293, pp. 539-541, 1990. [Link]
-
C. D. Dimitrakopoulos and P. R. L. Malenfant, "Organic Thin Film Transistors for Large Area Electronics," Advanced Materials, vol. 14, no. 2, pp. 99-117, 2002. [Link]
- M. Pope and C. E. Swenberg, Electronic Processes in Organic Crystals and Polymers, 2nd ed. Oxford University Press, 1999.
- J. Simon and J.-J. André, Molecular Semiconductors: Photoelectrical Properties and Solar Cells. Springer-Verlag, 1985.
-
S. M. Sze and K. K. Ng, Physics of Semiconductor Devices, 3rd ed. John Wiley & Sons, 2006. [Link]
-
A. Facchetti, "Semiconductors for organic transistors," Materials Today, vol. 10, no. 3, pp. 28-37, 2007. [Link]
-
H. Sirringhaus, "Device Physics of Solution-Processed Organic Field-Effect Transistors," Advanced Materials, vol. 17, no. 20, pp. 2411-2425, 2005. [Link]
-
Y.-Y. Lin, D. J. Gundlach, S. F. Nelson, and T. N. Jackson, "Stacked pentacene layer organic thin-film transistors with improved characteristics," IEEE Electron Device Letters, vol. 18, no. 12, pp. 606-608, 1997. [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. [Link]
-
Good Choice of Electrode Material as the Key to Creating Electrochemical Sensors—Characteristics of Carbon Materials and Transparent Conductive Oxides (TCO). MDPI. [Link]
-
Schematic fabrication process of the chemiresistive-type gas sensor... ResearchGate. [Link]
-
Field effect mobility and on/off current ratio of p-type small molecule organic semiconductors. ResearchGate. [Link]
-
Basic fabrication steps for the bottom gate top contact OTFT. ResearchGate. [Link]
-
Gas Sensor and Sensitivity. ResearchGate. [Link]
-
Four Point Probe Measurement Method. SURAGUS. [Link]
-
C-V Characterization of MOS Capacitors Using the 4200A-SCS Parameter Analyzer. Tektronix. [Link]
-
Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. MDPI. [Link]
-
Low Frequency Noise in DNTT/Cytop™ based Organic Thin Film Transistors. Cnr-Imm. [Link]
- Top-gate bottom-contact organic transistor.
-
OTFT-fabrication procedures. The fabricated OTFTs have the top contact... ResearchGate. [Link]
-
Semiconductor Gas Sensors: Materials, Technology, Design, and Application. MDPI. [Link]
-
Recent studies chemical sensors based on phthalocyanines. ResearchGate. [Link]
-
Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. PubMed. [Link]
-
Metal phthalocyanine organic thin-film transistors: changes in electrical performance and stability in response to temperature and environment. PubMed. [Link]
-
Fundamentals of Semiconductor C-V Measurements. Scientific Devices Australia. [Link]
-
Understanding the thermal annealing process on metallic thin films. ResearchGate. [Link]
-
Design and Fabrication of Low Cost and Miniaturized Setup for Gas sensor. IOSR Journal. [Link]
-
(Invited) Design and Fabrication of Organic Thin Film Transistors Using Solution-Processable Liquid Crystalline Phthalocyanine Derivatives. ResearchGate. [Link]
-
Contact resistance in organic transistors that use source and drain electrodes formed by soft contact lamination. AIP Publishing. [Link]
-
Preparation and characterization of n-/p-type organic thin film transistors. ResearchGate. [Link]
-
Precise parameter extraction technique for organic thin-film transistors operating in the linear regime. AIP Publishing. [Link]
-
(PDF) Organic Thin-Film Transistors: Part II—Parameter Extraction. ResearchGate. [Link]
-
Strong Magnetic Field Annealing for Improved Phthalocyanine Organic Thin-Film Transistors. The Lessard Research Group. [Link]
-
Photolithography-compatible conformal electrodes for high-performance bottom-contact organic single-crystal transistors. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
A simple and robust approach to reducing contact resistance in organic transistors. NIH. [Link]
-
Key Environmental Tests for Semiconductors. Unitemp. [Link]
-
Low-frequency noise measurement of optoelectronic devices. Semantic Scholar. [Link]
-
Photolithographic Patterning of Organic Electronic Materials. ResearchGate. [Link]
-
(Color online) Layout of the fabrication process for the top-contact... ResearchGate. [Link]
-
1955: Photolithography Techniques Are Used to Make Silicon Devices. Computer History Museum. [Link]
-
Lithography and Other Patterning Techniques for Future Electronics. ResearchGate. [Link]
-
(PDF) The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. [Link]
-
Rapid and Accurate C-V Measurements. PMC. [Link]
-
Rapid and Accurate C-V Measurements. NIST. [Link]
-
On-chip combined C-V/I-V transistor characterization system in 45-nm CMOS. Semantic Scholar. [Link]
-
Parameter Extraction and Evaluation of UOTFT Model for Organic Thin-Film Transistor Circuit Design. ResearchGate. [Link]
-
Self-Consistent Extraction of Mobility and Series Resistance: A Hierarchy of Models for Benchmarking Organic Thin-Film Transistors. ResearchGate. [Link]
-
Contact resistance effects in organic n-channel thin-film transistors. MPI-FKF. [Link]
-
Main methods used to evaluate contact resistance in OFETs. ResearchGate. [Link]
-
Toward a Fully Analytical Contact Resistance Expression in Organic Transistors. MDPI. [Link]
-
Low Frequency Noise in DNTT/Cytop™ based Organic Thin Film Transistors. Cnr-Imm. [Link]
-
Constant and Switched Bias Low Frequency Noise in p-MOSFETs with Varying Gate Oxide Thickness. SciSpace. [Link]
-
Low frequency noise analysis on organic thin film transistors. ResearchGate. [Link]
-
Low Frequency Noise Analyzer Technical Demo. YouTube. [Link]
-
Interface traps density extraction through transient measurements in junctionless transistors. OUCI. [Link]
-
Observation of interface trap reduction in fluoropolymer dielectric organic transistors by low-frequency noise spectroscopy. ResearchGate. [Link]
-
Device stability and environmental impact. a) Stability of control and... ResearchGate. [Link]
-
Device stability tests (A) Stability study shown as in situ-measured... ResearchGate. [Link]
-
Long-term stability for outdoor devices. (A–C) Stability test for... ResearchGate. [Link]
-
Environmental & Climatic Testing. Applus+ Laboratories. [Link]
-
A Solution-Based Deposition Method Enabling Pigment Blue Edible Electrochemical Transistors. ResearchGate. [Link]
-
Functional inks for applications in printed electronics and sensor technology using microprinting processes such as inkjet, aerosol, screen and dispenser printing. Fraunhofer IKTS. [Link]
-
Printed electronics. Oreltech. [Link]
-
Fabrication of chemiresistive gas sensors based on multistep reduced graphene oxide for low parts per million monitoring of Sulfur dioxide at room temperature. ResearchGate. [Link]
-
Research Progress on Chemiresistive Carbon Monoxide Sensors. MDPI. [Link]
-
Recent Advances in Phthalocyanine and Porphyrin-Based Materials as Active Layers for Nitric Oxide Chemical Sensors. MDPI. [Link]
-
Two-Dimensional Bimetallic Phthalocyanine Covalent-Organic-Framework-Based Chemiresistive Gas Sensor for ppb-Level NO2 Detection. MDPI. [Link]
-
Fabrication and Computational Study of a Chemiresistive NO2 Gas Sensor Based on the Carbon Dots-WO3 Heterostructure for Operating below Room Temperature. PubMed. [Link]
-
Development of a Miniaturized Chemiresistive Gas Sensor Based on Carbon Nanomaterials for the Detection of Nitrogen Dioxide in A. Publikationsserver der Universität Regensburg. [Link]
-
New approaches for improving selectivity and sensitivity of resistive gas sensors: A review. Semantic Scholar. [Link]
-
Methods of selectivity improvements of semiconductor gas sensors. Semantic Scholar. [Link]
-
Enhancing sensitivity, selectivity, and intelligence of gas detection based on field-effect transistors: Principle, process, and materials. ResearchGate. [Link]
-
Fabrication of Gas Sensor Using Metal Oxide Semiconductor Nanostructur. Taylor & Francis. [Link]
-
Fabrication, Characterization and Performance of Low Power Gas Sensors Based on (GaxIn1-x)2O3 Nanowires. NIH. [Link]
-
Schematic of the bottom-gate top contact OTFT layers and the chemical... ResearchGate. [Link]
-
Progress in Metal Phthalocyanine-Based Organic Field-Effect Transistors. ACS Publications. [Link]
-
Recent Advancements in P-Type Inorganic Semiconductor Thin-Film Transistors: A Review. MDPI. [Link]
-
Prediction and Theoretical Characterization of p-Type Organic Semiconductor Crystals for Field-Effect Transistor Applications. ResearchGate. [Link]
-
Modeling of Capacitance Characteristics of Printed p-Type Organic Thin-Film Transistors. ResearchGate. [Link]
-
Four-point probe measurement of semiconductor sheet resistance. University of California, Berkeley. [Link]
-
four point probe resistance system. FYTRONIX. [Link]
-
Contact 4PP 4 Point Probe Sheet Resistance Measurements. PicoTech. [Link]
-
Measurement of Semiconductor Resistivity using a Four Point Probe. University of California, Berkeley. [Link]
-
Optimization of annealing temperature for perovskite films with Cs/Pb... ResearchGate. [Link]
-
Effects of thermal annealing on thermal conductivity of LPCVD silicon carbide thin films. arXiv. [Link]
-
Vacuum annealing phenomena in ultrathin TiDy/Pd bi-layer films evaporated on Si(100) as studied by TEM and XPS. PubMed Central. [Link]
-
Thermal Instability of Gold Thin Films. MDPI. [Link]
-
Designed Patterning of Mesoporous Metal Films Based on Electrochemical Micelle Assembly Combined with Lithographical Techniques. PubMed. [Link]
-
Line patterning for flexible and laterally configured electrochromic devices. RSC Publishing. [Link]
-
Semiconductor Lithography (Photolithography) - The Basic Process. SPIE. [Link]
-
LITHOGRAPHY AND TECHNIQUES. UiO. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fytronix.com [fytronix.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-Dimensional Bimetallic Phthalocyanine Covalent-Organic-Framework-Based Chemiresistive Gas Sensor for ppb-Level NO2 Detection | MDPI [mdpi.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Indium(III) Phthalocyanine Chloride Thin Films via High-Vacuum Thermal Evaporation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the creation of high-quality Indium(III) phthalocyanine chloride (InClPc) thin films using high-vacuum thermal evaporation. This document delves into the underlying principles, provides detailed experimental protocols, and discusses the critical parameters that influence film properties, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound Thin Films
This compound (InClPc) is a member of the metallophthalocyanine family, a class of synthetic porphyrin analogues that have garnered significant interest in the field of organic electronics.[1] These materials are generally p-type semiconductors known for their remarkable chemical and thermal stability.[2][3] The unique molecular structure of InClPc, featuring a central indium atom coordinated to a phthalocyanine macrocycle with an axial chlorine ligand, imparts favorable optoelectronic properties. The axial chlorine ligand can minimize intermolecular interactions that often lead to aggregation in other phthalocyanines.[1]
High-purity thin films of InClPc are essential for their application in a variety of electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[4][5] High-vacuum thermal evaporation is a preferred deposition technique as it allows for the controlled, layer-by-layer growth of high-purity films, minimizing the incorporation of impurities that can degrade device performance.[1][4] The properties of the resulting films are highly dependent on deposition parameters such as substrate temperature, deposition rate, and post-deposition annealing.[2]
The Principle of High-Vacuum Thermal Evaporation
High-vacuum thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material within a high-vacuum chamber until it sublimes or evaporates.[6] The gaseous atoms or molecules then travel in a straight line until they impinge upon a substrate, where they condense to form a thin film. The high-vacuum environment, typically below 1 x 10⁻⁵ Torr, is crucial for several reasons:[4][6]
-
Minimizes Contamination: A low chamber pressure reduces the partial pressures of residual gases like oxygen and water, preventing their incorporation into the growing film and ensuring high purity.[4]
-
Increases Mean Free Path: In a high vacuum, the mean free path of the evaporated molecules is significantly longer than the distance between the source and the substrate. This ensures a directional deposition with minimal collisions with background gas molecules.[7]
-
Enables Lower Evaporation Temperatures: The reduced pressure lowers the boiling/sublimation point of the material, allowing for evaporation at temperatures below its decomposition point.[4]
The key to successful thermal evaporation of organic materials like InClPc lies in precise control over the evaporation rate and substrate temperature to achieve the desired film morphology and properties.[4]
Experimental Workflow for InClPc Thin Film Deposition
The following diagram illustrates the general workflow for the deposition of InClPc thin films using high-vacuum thermal evaporation.
Caption: Workflow for High-Vacuum Thermal Evaporation of InClPc Films.
Detailed Protocols
Material Preparation
For reproducible and high-performance devices, the purity of the source material is paramount. Commercially available InClPc (e.g., from Sigma-Aldrich with 95% purity) can be further purified using the train-sublimation technique.[1][2] This process involves heating the material under a flow of inert gas (e.g., nitrogen), causing it to sublime and then re-condense in a cooler region of the apparatus, leaving less volatile impurities behind.
Substrate Preparation
The cleanliness of the substrate is critical for achieving good film adhesion and uniformity. A multi-step cleaning process is recommended for substrates such as glass slides, indium tin oxide (ITO)-coated glass, or silicon wafers.[1][6]
Protocol for Substrate Cleaning:
-
Initial Cleaning: Begin by scrubbing the substrates with a laboratory-grade detergent (e.g., Hellmanex III) in deionized (DI) water.
-
Ultrasonication: Sequentially place the substrates in an ultrasonic bath with the following solvents for 10-15 minutes each:
-
DI water with detergent
-
Acetone
-
Isopropyl alcohol (IPA)
-
-
Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
Surface Treatment (Optional): For applications requiring a hydrophilic surface, a final treatment with UV-ozone for 15-20 minutes can be performed to remove any remaining organic residues.[6]
High-Vacuum Thermal Evaporation of InClPc
Equipment:
-
High-vacuum thermal evaporation system equipped with a turbomolecular or diffusion pump.[7]
-
Quartz crystal microbalance (QCM) for in-situ monitoring of film thickness and deposition rate.
-
Substrate holder with heating capabilities.
Protocol:
-
Loading: Securely mount the cleaned substrates onto the substrate holder. Load the purified InClPc powder into the evaporation boat.
-
Evacuation: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁵ Torr.[1] A lower base pressure (e.g., 10⁻⁶ Torr) is preferable to minimize impurity incorporation.[4][6]
-
Substrate Heating (Optional): If a specific substrate temperature is desired, heat the substrate holder to the setpoint. The substrate temperature can influence the morphology and crystallinity of the film.[2]
-
Deposition:
-
Slowly increase the current to the evaporation boat to begin heating the InClPc source material. A slow temperature ramp is crucial to prevent decomposition of the organic material.[4]
-
Monitor the deposition rate using the QCM. A typical deposition rate for InClPc is in the range of 0.1-1.0 Å/s.[1]
-
Once the desired deposition rate is achieved and stable, open the shutter to begin depositing the film onto the substrates.
-
-
Termination: Once the target film thickness is reached, close the shutter and turn off the power to the evaporation boat.
-
Cooling and Venting: Allow the system to cool down to room temperature before slowly venting the chamber with an inert gas like nitrogen.
Critical Deposition Parameters and Their Influence
The properties of the deposited InClPc films are strongly influenced by several key parameters. The following table summarizes these parameters and their effects.
| Parameter | Typical Range | Effect on Film Properties |
| Base Pressure | < 1 x 10⁻⁵ Torr | Lower pressure leads to higher purity films with fewer defects.[4] |
| Deposition Rate | 0.1 - 1.0 Å/s | Can influence the film's morphology, grain size, and surface roughness.[2] |
| Substrate Temperature | Room Temperature - 200°C | Higher temperatures can promote the growth of larger grains and increase crystallinity.[2][6] |
| Film Thickness | 10 - 500 nm | Affects optical absorbance and electrical properties. The optical energy gap can be influenced by film thickness.[2][8] |
| Post-Deposition Annealing | 353 - 503 K | Can improve film ordering and affect the optical band gap.[2][3] |
Post-Deposition Annealing
Post-deposition annealing can be performed to improve the structural and electronic properties of the InClPc films. This is typically done by heating the films in a furnace or on a hotplate in a controlled atmosphere (e.g., air or inert gas) or under vacuum.[2] Annealing can lead to better molecular ordering and a decrease in the optical energy band gap.[2][3]
Protocol for Post-Deposition Annealing:
-
Place the InClPc-coated substrates in a furnace or on a hotplate.
-
Set the desired annealing temperature (e.g., 353 K, 403 K, 453 K, or 503 K).[2]
-
Anneal for a specific duration, typically 1 hour.[2]
-
Allow the films to cool down slowly to room temperature.
Characterization of InClPc Thin Films
A suite of characterization techniques is employed to evaluate the quality and properties of the fabricated InClPc films.
-
UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical absorption properties and estimate the optical band gap of the films. The spectra of phthalocyanines typically show a strong Q-band in the visible region and a B-band (or Soret band) in the near-UV region.[1]
-
X-ray Diffraction (XRD): Provides information about the crystalline structure of the films. As-deposited InClPc films are often amorphous or nanocrystalline.[8][9]
-
Atomic Force Microscopy (AFM): Used to investigate the surface morphology, roughness, and grain size of the films.[8]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the film's surface topography.[1][10]
-
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used to confirm the elemental composition of the deposited films and check for impurities.[1][10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion | - Inadequate substrate cleaning- Contaminated substrate surface | - Repeat the substrate cleaning protocol meticulously.- Consider a UV-ozone treatment prior to deposition. |
| Inconsistent Film Thickness | - Unstable deposition rate- Fluctuations in source temperature | - Ensure a stable power supply to the evaporation source.- Allow the deposition rate to stabilize before opening the shutter. |
| Film Contamination | - High base pressure in the chamber- Outgassing from chamber walls or components | - Ensure the vacuum system is capable of reaching the required base pressure.- Perform a bake-out of the chamber to reduce outgassing. |
| Material Decomposition | - Overheating of the source material- Too rapid of a temperature ramp | - Increase the current to the evaporation boat slowly.- Use a lower evaporation temperature if possible. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and operating the vacuum system.
-
Be aware of the high voltages and hot surfaces associated with the thermal evaporation system.
-
Follow standard operating procedures for the vacuum equipment to prevent implosion or other hazards.
-
Handle organic solvents in a well-ventilated fume hood.
References
-
Mammen, S., Menon, C. S., & Unnikrishnan, N. V. (2005). Electrical and optical studies on thin films of indium phthalocyanine chloride. Materials Science-Poland, 23(3), 735-742. [Link]
-
Rojas, C., Salcedo, R., Basiuk, V. A., & Basiuk, E. V. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Molecules, 24(21), 3858. [Link]
-
Alfadhli, S., Ali, H. A. M., El-Zaidia, E. F. M., Alatawi, R. A. S., Darwish, A. A. A., & Yahia, I. S. (2020). Effect of thickness on structural and optical characteristics of Indium Phthalocyanine Chloride thin films for photodiode devices. Optik, 224, 165639. [Link]
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. [Link]
-
Rojas, C., Salcedo, R., Basiuk, V. A., & Basiuk, E. V. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. [Link]
-
Mammen, S., Menon, C. S., & Unnikrishnan, N. V. (2005). Electrical and optical studies on thin films of indium phthalocyanine chloride. ResearchGate. [Link]
-
Kovacik, P. (2012). Vacuum Deposition of Organic Molecules for Photovoltaic Applications. University of Oxford. [Link]
-
AEM Deposition. (2023). The Art of Thermal Evaporation: A Step-by-Step Guide. [Link]
-
Zarate, X., et al. (2021). Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. Journal of Vacuum Science & Technology A, 39(4), 043201. [Link]
-
Alfadhli, S., et al. (2020). XRD diffraction pattern of InPcCl thin films with different thicknesses. ResearchGate. [Link]
-
Jiang, C., et al. (2011). Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation. Review of Scientific Instruments, 82(10), 105109. [Link]
-
VacCoat. (2024). Thermal Evaporation For Thin Film Deposition | 3 Application. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. researchgate.net [researchgate.net]
- 4. vaccoat.com [vaccoat.com]
- 5. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vaccoat.com [vaccoat.com]
- 8. Effect of thickness on structural and optical characteristics of Indium Phthalocyanine Chloride thin films for photodiode devices - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Gas Sensors Based on Indium(III) Phthalocyanine Chloride Thin Films
Introduction: The Promise of Indium(III) Phthalocyanine Chloride in Chemiresistive Gas Sensing
Metal phthalocyanines (MPcs) are a class of robust organic semiconductors that have garnered significant attention for their application in chemical sensing technologies.[1][2][3] Their high thermal and chemical stability, coupled with their tunable electronic properties through modification of the central metal ion, make them ideal candidates for the fabrication of sensitive and selective gas sensors.[3] Among the diverse family of MPcs, this compound (InPcCl) presents unique characteristics for gas sensing applications. The presence of the indium metal center and the axial chlorine ligand can influence the molecule's electronic structure and its interaction with analyte gas molecules, offering potential advantages in sensitivity and selectivity.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of gas sensors based on InPcCl thin films. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss the key performance metrics of these sensors. Our focus is on delivering a practical and scientifically grounded methodology that is both reproducible and insightful.
Section 1: The Gas Sensing Mechanism of InPcCl Thin Films
The gas sensing capability of InPcCl thin films is rooted in their behavior as p-type semiconductors.[1][2] The conductivity of these films is highly sensitive to the surrounding atmosphere. In an ambient environment, oxygen molecules are adsorbed on the surface of the InPcCl film. These adsorbed oxygen molecules act as electron acceptors, creating charge carriers (holes) and thereby increasing the film's conductivity.[1][2]
When the sensor is exposed to a reducing gas (an electron donor), such as ammonia (NH₃), the gas molecules interact with the adsorbed oxygen species, leading to a decrease in the hole concentration and a corresponding increase in the film's resistance. Conversely, exposure to an oxidizing gas (an electron acceptor), like nitrogen dioxide (NO₂), results in a further increase in the hole concentration and a decrease in the film's resistance.[5] The magnitude of this resistance change is proportional to the concentration of the target gas.
The central indium atom in the InPcCl molecule plays a crucial role in this process. It can act as a binding site for analyte molecules, facilitating charge transfer and enhancing the sensor's response.[3] The electronegative chlorine ligand can further modulate the electronic properties of the phthalocyanine ring, influencing the baseline conductivity and the sensitivity towards specific gases.[4]
Caption: Gas sensing mechanism of p-type InPcCl thin films.
Section 2: Materials and Reagents
-
This compound (InPcCl), dye content ≥ 90%
-
Phthalonitrile
-
Indium(III) chloride (InCl₃), anhydrous
-
Quinoline
-
High-purity solvents: N,N-dimethylformamide (DMF), chloroform, acetone, isopropanol
-
Deionized (DI) water (18 MΩ·cm)
-
Substrates: Glass slides, silicon wafers with a SiO₂ layer, or interdigitated electrodes (IDEs)
-
High-purity nitrogen (N₂) and target gases for testing
Section 3: Experimental Protocols
Synthesis of this compound (Optional)
For researchers preferring to synthesize InPcCl in-house, the following protocol can be adapted. Commercial InPcCl is also readily available.[6][7]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine phthalonitrile and a catalytic amount of a high-boiling point solvent like quinoline.
-
Addition of Precursor: Slowly add anhydrous Indium(III) chloride to the mixture under a continuous flow of nitrogen.
-
Reflux: Heat the reaction mixture to reflux (approximately 200-240 °C) for 4-6 hours. The color of the solution should turn deep blue or green, indicating the formation of the phthalocyanine macrocycle.
-
Purification: After cooling to room temperature, the crude product is precipitated by adding a non-polar solvent. The solid is then collected by filtration and washed extensively with solvents like acetone and methanol to remove unreacted starting materials and byproducts.
-
Characterization: The synthesized InPcCl should be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its purity and identity.[8]
Substrate Preparation
Proper substrate cleaning is critical for the adhesion and uniform deposition of the InPcCl thin film.
Protocol:
-
Ultrasonic Cleaning: Sequentially sonicate the substrates in a bath of acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the cleaned substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): For enhanced adhesion, the substrates can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
Thin Film Deposition
The choice of deposition technique significantly influences the morphology and, consequently, the sensing performance of the thin film.[9][10] Thermal evaporation is a common method for obtaining uniform phthalocyanine films.[4]
Protocol: High-Vacuum Thermal Evaporation
-
System Preparation: Place the cleaned substrates and a tantalum or molybdenum boat containing InPcCl powder into a high-vacuum thermal evaporation chamber.
-
Evacuation: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁵ Torr.
-
Deposition: Gradually heat the evaporation boat until the InPcCl sublimes. The deposition rate should be monitored using a quartz crystal microbalance and maintained at a steady rate (e.g., 0.1-0.2 Å/s) to ensure a uniform film.
-
Thickness Control: The desired film thickness (typically 50-200 nm) can be controlled by the deposition time and rate.
-
Cooling: Allow the substrates to cool to room temperature before venting the chamber.
Caption: Workflow for InPcCl thin film deposition via thermal evaporation.
Sensor Fabrication and Characterization
For chemiresistive sensing, the InPcCl film is typically deposited onto interdigitated electrodes (IDEs).
Protocol:
-
Electrode Deposition: If not using commercially available IDEs, deposit a pattern of electrodes (e.g., gold with a titanium adhesion layer) onto the substrate using techniques like sputtering or electron-beam evaporation through a shadow mask.[11]
-
InPcCl Deposition: Deposit the InPcCl thin film over the IDEs as described in section 3.3.
-
Wire Bonding: Connect the contact pads of the IDEs to a chip carrier using wire bonding for electrical measurements.
-
Gas Sensing Measurements:
-
Place the fabricated sensor in a sealed test chamber with gas inlets and outlets.
-
Establish a stable baseline resistance by purging the chamber with a carrier gas (e.g., dry air or N₂).
-
Introduce a known concentration of the target gas into the chamber and record the change in resistance over time.
-
After the sensor response stabilizes, switch back to the carrier gas to measure the recovery time.
-
Repeat the measurements for different gas concentrations and at various operating temperatures to determine the optimal sensing conditions.
-
Section 4: Performance Characterization and Data
The performance of the InPcCl-based gas sensor should be evaluated based on several key metrics.[12]
| Performance Metric | Description | Typical Values for Phthalocyanine Sensors |
| Sensitivity (Response) | The relative change in resistance upon exposure to the target gas. For reducing gases: S = (Rg - Ra) / Ra; For oxidizing gases: S = (Ra - Rg) / Rg, where Ra is the resistance in air and Rg is the resistance in the target gas. | Can range from a few percent to several orders of magnitude depending on the analyte and concentration. |
| Selectivity | The ability of the sensor to respond to a specific target gas in the presence of other interfering gases. | Varies greatly with the central metal and functional groups.[3][13] |
| Response Time (τ_res) | The time taken for the sensor to reach 90% of its final response upon exposure to the target gas. | Typically in the range of seconds to a few minutes.[14][15] |
| Recovery Time (τ_rec) | The time taken for the sensor to return to 90% of its original baseline resistance after the target gas is removed. | Often longer than the response time, can be improved by UV irradiation or heating.[5][14] |
| Limit of Detection (LOD) | The lowest concentration of the target gas that can be reliably detected by the sensor. | Can reach parts-per-billion (ppb) levels for some analytes.[5][13] |
| Stability and Repeatability | The ability of the sensor to maintain its performance over time and through multiple sensing cycles. | Good stability is a hallmark of phthalocyanine-based sensors.[13] |
Section 5: Troubleshooting and Optimization
-
Low Sensitivity: This could be due to a film that is too thick or has poor crystallinity. Optimize the deposition parameters (rate, substrate temperature) to achieve a more porous and uniform film.
-
Slow Response/Recovery: Incomplete desorption of gas molecules can lead to slow recovery. Operating the sensor at a slightly elevated temperature or using UV light can facilitate desorption and improve recovery times.[5]
-
Poor Selectivity: The selectivity can be tuned by modifying the InPcCl molecule with peripheral functional groups or by creating composite materials with other sensing materials like graphene quantum dots.[5][16]
Conclusion
This compound is a promising material for the development of high-performance chemiresistive gas sensors. By following the detailed protocols outlined in this guide, researchers can fabricate and characterize InPcCl-based sensors and explore their potential in various applications, from environmental monitoring to medical diagnostics. The tunability of the phthalocyanine macrocycle offers a rich platform for further research and development of next-generation sensing technologies.
References
- Schuller Nanoscience Group. (n.d.). Gas Sensing Mechanism in Chemiresistive Cobalt and Metal-Free Phthalocyanine Thin Films. University of California San Diego.
-
Various Authors. (n.d.). Explanation of the low oxygen sensitivity of thin film phthalocyanine gas sensors. ResearchGate. Retrieved from
-
Bohrer, F. I., et al. (2007). Gas Sensing Mechanism in Chemiresistive Cobalt and Metal-Free Phthalocyanine Thin Films. Journal of the American Chemical Society. Retrieved from 2
-
Various Authors. (n.d.). Gas sensing behavior of metal-phthalocyanines: Effects of electronic structure on sensitivity. Semantic Scholar. Retrieved from 17
-
Bohrer, F. I., et al. (n.d.). Gas Sensing Mechanism in Chemiresistive Cobalt and Metal-Free Phthalocyanine Thin Films. ResearchGate. Retrieved from 3
-
Chemsrc. (n.d.). This compound. Retrieved from 6
-
Zhang, Y., et al. (n.d.). Two-Dimensional Bimetallic Phthalocyanine Covalent-Organic-Framework-Based Chemiresistive Gas Sensor for ppb-Level NO2 Detection. MDPI. Retrieved from 13
-
Mukherjee, D., et al. (n.d.). Phthalocyanines as Sensitive Materials for Chemical Sensors. ResearchGate. Retrieved from 12
-
Jiang, W., et al. (2021). Enhancing room-temperature NO2 gas sensing performance based on a metal phthalocyanine/graphene quantum dot hybrid material. RSC Publishing. Retrieved from 5
-
Atilla, D., et al. (n.d.). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry (RSC Publishing). Retrieved from 8
-
Calzolari, A., et al. (n.d.). Tailoring Metal Phthalocyanine/Graphene Interfaces for Highly Sensitive Gas Sensors. MDPI. Retrieved from 16
-
Romero-García, J., et al. (n.d.). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. Retrieved from 4
-
Various Authors. (n.d.). Gas sensing characteristics of copper phthalocyanine films: Effects of film thickness and sensing temperature. ResearchGate. Retrieved from 14
-
Romero-García, J., et al. (n.d.). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. Retrieved from 18
-
Romero-García, J., et al. (n.d.). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. Retrieved from 19
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from 7
-
AZoSensors. (2019). What are Thin Film Gas Sensors?. Retrieved from 9
-
Patil, V. B., et al. (n.d.). Growth, characterization and gas sensing properties of polyaniline thin films. ResearchGate. Retrieved from 20
-
Various Authors. (n.d.). Nanocompositesthin films as gas sensor application. Jetir.Org. Retrieved from 15
-
Various Authors. (n.d.). Characterization of Multilayer Thin Film Structures for Gas Sensor Applications. ResearchGate. Retrieved from 21
-
Wang, Y.-H., et al. (2021). Development of Indium Titanium Zinc Oxide Thin Films Used as Sensing Layer in Gas Sensor Applications. MDPI. Retrieved from 22
-
Vidya-mitra. (2018). Thin film gas Sensing Application. YouTube. Retrieved from 11
-
Nicoletti, S., et al. (n.d.). Use of different sensing materials and deposition techniques for thin-film sensors to increase sensitivity and selectivity. ResearchGate. Retrieved from 10
-
Patil, V. B., et al. (n.d.). Growth, characterization and gas sensing properties of polyaniline thin films. Scholars Research Library. Retrieved from 23
Sources
- 1. ischuller.ucsd.edu [ischuller.ucsd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing room-temperature NO 2 gas sensing performance based on a metal phthalocyanine/graphene quantum dot hybrid material - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10310A [pubs.rsc.org]
- 6. This compound | CAS#:19631-19-7 | Chemsrc [chemsrc.com]
- 7. This compound Dye content 90 19631-19-7 [sigmaaldrich.com]
- 8. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. azosensors.com [azosensors.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. mdpi.com [mdpi.com]
- 17. Gas sensing behavior of metal-phthalocyanines: Effects of electronic structure on sensitivity | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Spin coating method for creating transparent films of indium phthalocyanines
Application Note & Protocol
Fabrication of High-Quality Transparent Indium Phthalocyanine Thin Films via Spin Coating
Introduction: The Promise of Indium Phthalocyanines
Metal phthalocyanines (MPcs) are a class of synthetic macrocyclic compounds with a robust, planar structure that makes them exceptionally stable chemically and thermally.[1] This stability, combined with their unique semiconducting and optical properties, has positioned them as leading materials in a variety of next-generation electronic applications, including gas sensors, organic thin-film transistors (OTFTs), and optoelectronic devices.[2]
Among the various MPcs, indium phthalocyanines (InPcs), particularly derivatives like chloro-indium(III) phthalocyanine (ClInPc), are gaining significant interest. The presence of the indium metal center can enhance optical and photophysical properties, making them promising for applications in nonlinear optics and as semiconductor materials.[3]
This application note provides a comprehensive guide to the fabrication of high-quality, transparent thin films of indium phthalocyanines using the spin coating technique. Spin coating is a widely used method prized for its ability to produce highly uniform films quickly and easily from a solution phase.[4] We will delve into the critical parameters of the process, from substrate preparation and solution formulation to the influence of spin parameters and post-deposition annealing, explaining the scientific rationale behind each step to ensure reproducible, high-performance films.
Materials and Equipment
Reagents and Consumables
-
Indium (III) Phthalocyanine Chloride (ClInPc) or other soluble Indium Phthalocyanine derivative (95%+ purity)
-
High-purity organic solvents (e.g., Chloroform, Dichloromethane, Chlorobenzene, N,N-Dimethylformamide)
-
Substrates (e.g., Glass slides, Fused Quartz, Indium Tin Oxide (ITO)-coated glass, Silicon wafers)
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Nitrogen gas (high purity)
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
Equipment
-
Spin Coater (e.g., Ossila Spin Coater or equivalent)
-
Precision balance (± 0.1 mg)
-
Magnetic stirrer and hot plate
-
Ultrasonic bath
-
Fume hood
-
Pipettors (microliter precision)
-
Tube furnace or vacuum oven for annealing
-
Characterization equipment (optional but recommended): UV-Vis Spectrophotometer, Atomic Force Microscope (AFM), X-ray Diffractometer (XRD)
Experimental Workflow: From Solution to Film
The entire process can be visualized as a sequence of four primary stages: Substrate Preparation, Solution Formulation, Film Deposition, and Post-Processing. Each stage is critical for the final quality of the transparent film.
Caption: Overall fabrication and characterization workflow.
Detailed Protocols
Protocol 1: Substrate Preparation
Causality: The quality of the substrate surface is paramount. A clean, hydrophilic surface ensures proper wetting by the solution, which is essential for forming a uniform, defect-free film.[5] Any particulate or organic residue can act as a nucleation site for defects, leading to pinholes or agglomerates in the final film.
Step-by-Step Methodology:
-
Initial Cleaning: Place substrates in a substrate rack and sonicate sequentially in baths of DI water, acetone, and isopropanol. Each sonication step should last for 15 minutes.
-
Rationale: This sequence removes inorganic contaminants (DI water), organic residues (acetone), and finally displaces the acetone with a more volatile, less residue-prone solvent (isopropanol).
-
Drying: After the final sonication step, immediately dry the substrates under a stream of high-purity nitrogen gas. Ensure no solvent streaks remain.
-
Surface Activation (Optional but Recommended): For optimal hydrophilicity, treat the cleaned substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes immediately before use. This removes any final traces of organic contaminants and creates a high-energy, well-wetted surface.
-
Storage: Use the substrates immediately. If storage is necessary, keep them in a vacuum desiccator.
Protocol 2: Indium Phthalocyanine Solution Formulation
Causality: The solution properties—concentration, solvent choice, and purity—directly control the film's thickness, morphology, and uniformity. Phthalocyanines are known for their tendency to aggregate, which can be mitigated by choosing an appropriate solvent and concentration.[6]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the specific InPc derivative has good solubility. Chloroform is a common starting point for many phthalocyanines. The solvent's volatility is a key parameter; higher volatility leads to faster drying and potentially thinner films.
-
Concentration: Prepare a stock solution with a concentration typically in the range of 1–10 mg/mL. The final film thickness is directly proportional to the solution concentration.
-
Example: Weigh 5.0 mg of ClInPc and dissolve it in 1.0 mL of chloroform to make a 5 mg/mL solution.
-
-
Dissolution: Add the InPc powder to the solvent in a clean glass vial with a magnetic stir bar. Loosely cap the vial and stir on a magnetic stirrer for several hours, or overnight, at room temperature to ensure complete dissolution. Gentle heating (e.g., 40-50°C) can be used to aid dissolution but be mindful of solvent evaporation.
-
Filtration: Just before use, filter the solution through a 0.2 µm PTFE syringe filter directly into a clean vial.
-
Rationale: This critical step removes any undissolved particulates or aggregates that would otherwise create significant defects in the spin-coated film.[7]
Protocol 3: Spin Coating Deposition
Causality: The spin coating process involves a balance of centrifugal force and solvent evaporation.[4] The parameters chosen (spin speed, acceleration, time) dictate the rate of solvent removal and the final equilibrium thickness of the film. The relationship between these parameters and the final film properties is crucial to understand for achieving desired outcomes.
Step-by-Step Methodology:
-
Machine Setup: Ensure the spin coater is level and the chuck is clean.
-
Substrate Mounting: Securely place the cleaned substrate onto the center of the spin coater chuck. A vacuum chuck is typically used to hold the substrate in place.
-
Solution Dispensing: There are two primary methods for dispensing the solution.[4]
-
Static Dispense: With the substrate stationary, dispense a small volume of the InPc solution (e.g., 20-50 µL for a 1x1 inch substrate) onto the center of the substrate.
-
Dynamic Dispense: Start the substrate spinning at a low speed (e.g., 500 RPM) and then dispense the solution onto the center. This method can sometimes improve uniformity and reduce material waste.[4]
-
-
Spin Cycle: Immediately after dispensing (for the static method), initiate the spin cycle. A typical two-stage cycle is effective:
-
Stage 1 (Spread Cycle): A low spin speed (e.g., 500 RPM for 5-10 seconds) with low acceleration. This allows the solution to spread evenly across the substrate.
-
Stage 2 (Thinning Cycle): A high spin speed (e.g., 1000-6000 RPM for 30-60 seconds) with high acceleration. The majority of the solvent evaporates during this stage, and the film reaches its final thickness.
-
-
Film Drying: After the cycle completes, the film may appear dry. It is good practice to leave it on the chuck for an additional 30 seconds to allow for further solvent evaporation.
-
Removal: Gently remove the substrate from the chuck.
Caption: Key parameter relationships in the spin coating process.
Protocol 4: Post-Deposition Annealing
Causality: As-deposited films are often amorphous or have small crystalline domains. Thermal annealing provides the necessary energy for molecular rearrangement, which can lead to improved crystallinity, larger grain sizes, and enhanced charge transport properties.[8] For phthalocyanines, annealing can also induce phase transitions (e.g., from the α-phase to the more stable β-phase), which significantly impacts the film's optical and electrical characteristics.[9]
Step-by-Step Methodology:
-
Placement: Place the substrates with the deposited films into a tube furnace or a vacuum oven.
-
Atmosphere Control: Purge the chamber with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow flow of inert gas throughout the process.
-
Heating Ramp: Heat the samples to the desired annealing temperature (typically 150°C to 300°C for phthalocyanines) at a controlled rate (e.g., 5-10°C/minute).
-
Dwell Time: Hold the samples at the target temperature for a specified duration, typically 1-2 hours.
-
Cooling: Allow the samples to cool down slowly to room temperature (<5°C/minute) before removal. Rapid cooling can introduce stress and defects in the film.
Parameter Optimization and Data
The optimal conditions for spin coating are highly dependent on the specific InPc derivative, solvent, and desired film properties. The following table provides a starting point for optimization.
| Parameter | Range | Effect on Film Properties | Rationale & Key Insights |
| Solution Conc. | 1 - 10 mg/mL | Thickness: Increases with concentration. | Higher concentration means more solute is left after solvent evaporation. |
| Spin Speed | 1000 - 6000 RPM | Thickness: Decreases with speed (proportional to ω⁻⁰.⁵). | Higher centrifugal force leads to greater fluid ejection and thinning.[4] |
| Acceleration | 500 - 3000 RPM/s | Uniformity: Can affect edge bead formation. | Rapid acceleration is generally preferred to move through the drying stages quickly and uniformly. |
| Annealing Temp. | 150 - 300 °C | Crystallinity & Absorption: Improves crystallinity; may shift absorption peaks. | Provides thermal energy for molecular re-organization. Exceeding the material's decomposition temperature must be avoided.[2][8] |
| Solvent Choice | Chloroform, DCB, etc. | Morphology & Drying Rate: Affects surface roughness and potential for defects. | Solvent volatility and interaction with the solute determine the timescale of drying and self-assembly. |
Conclusion
The spin coating method is a powerful and versatile technique for fabricating high-quality, transparent thin films of indium phthalocyanines. By carefully controlling substrate cleanliness, solution properties, spin parameters, and post-deposition annealing, researchers can reliably produce uniform films with tailored thickness, morphology, and crystallinity. The protocols and insights provided in this application note serve as a robust foundation for scientists and engineers working to integrate these promising materials into advanced optoelectronic devices.
References
- The Effect of the Indium(III)
- Spin Coating: Complete Guide to Theory and Techniques. Ossila.
- Study the Effect of Annealing Temperature on the Structural, Morphology and Electrical Properties CoPc Thin Films. Inpressco.
- Effect of annealing and γ irradiation on tin phthalocyanine thin films.
- Metal phthalocyanines: thin-film formation, microstructure, and physical properties. RSC Publishing.
- 20.Spin Coating Methodology in detail|Conditions for good quality thin film. YouTube.
- How to spin coat thin film for PEC devices (improve viscosity)?
- The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substr
- The preparation of Copper phthalocyanine thin film on silicon substrate for solar cell application.
Sources
- 1. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. The Effect of the Indium(III) Phthalocyanine Chloride Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction | MDPI [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. youtube.com [youtube.com]
- 6. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inpressco.com [inpressco.com]
- 9. researchgate.net [researchgate.net]
Indium(III) Phthalocyanine Chloride (InClPc): A Multifunctional Material for Advanced Organic Electronic Devices
An Application Note and Protocol Guide for Researchers
This guide provides an in-depth technical overview of Indium(III) phthalocyanine chloride (InClPc), a versatile organic semiconductor. We will explore its application as a donor, acceptor, and hole transport layer in various optoelectronic devices. This document is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and detailed experimental protocols.
Introduction to this compound
Metallophthalocyanines (MPcs) are a class of highly stable, synthetically versatile macrocyclic compounds that have become integral components in the field of organic electronics.[1] Their robust chemical and thermal stability, coupled with their strong light absorption in the visible and near-infrared regions, makes them ideal candidates for applications ranging from organic thin-film transistors (OTFTs) to photovoltaic cells.[1][2][3]
Among the vast family of MPcs, this compound (InClPc) has emerged as a material of significant interest. The presence of the indium metal center enhances its optical and photophysical properties.[4] While known for its potential in nonlinear optics, its role as a semiconductor in electronic devices has been comparatively unexplored.[4] This guide aims to elucidate the multifaceted roles of InClPc, providing the scientific rationale and practical protocols for its integration into devices as a hole transport layer (HTL), an electron acceptor, and an electron donor.
Core Physicochemical Properties of InClPc
The functionality of InClPc in an electronic device is dictated by its fundamental physicochemical properties. The energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly critical as they determine how charges are injected, transported, and separated when interfaced with other materials.
| Property | Value | Source |
| Molecular Formula | C₃₂H₁₆ClInN₈ | [4] |
| CAS Number | 19631-19-7 | [5] |
| Purity | ≥95% (typical) | [4][5] |
| Melting Point | >300 °C | [5] |
| HOMO Level | ~ -5.6 eV | [4] |
| LUMO Level | ~ -3.4 eV | [4] |
| Energy Gap (HOMO-LUMO) | ~ 2.2 eV | [4][6] |
Note: HOMO/LUMO values are often determined by methods like DFT calculations and can vary slightly based on the experimental or computational conditions.
PART I: InClPc as a Hole Transport Layer (HTL)
A. Mechanism and Rationale
In devices like perovskite solar cells (PSCs) or organic light-emitting diodes (OLEDs), the hole transport layer plays a crucial role. It must efficiently extract positive charge carriers (holes) from the active layer (e.g., perovskite absorber or emissive layer) and transport them to the anode (commonly ITO), while simultaneously blocking electrons to prevent recombination at the anode interface.[7]
For effective hole transport, the HOMO level of the HTL should be well-aligned with the valence band of the active layer and the work function of the anode. InClPc's HOMO level of approximately -5.6 eV is suitable for this purpose. For instance, in a device structure with MEH-PPV (a polymer with a HOMO of -5.3 eV) and an ITO anode (work function ~-4.8 eV), InClPc can facilitate efficient hole transport.[4] The energy alignment minimizes the barrier for hole extraction, promoting efficient charge collection and enhancing overall device performance. Phthalocyanines, in general, are being actively explored as stable and cost-effective alternatives to standard HTLs like Spiro-OMeTAD in perovskite solar cells.[8][9][10]
B. Visualization of Device Architecture and Energy Levels
Caption: Device architecture for a p-i-n perovskite solar cell using InClPc as the HTL.
Caption: Energy level alignment facilitating hole transport from an active layer via InClPc to the anode.
C. Protocol: Fabrication of a Device with an InClPc HTL
This protocol describes the fabrication of a simple heterojunction device on a flexible PET substrate using vacuum thermal evaporation.
1. Materials and Equipment:
-
Substrates: Polyethylene terephthalate (PET) coated with Indium Tin Oxide (ITO).
-
Organic Materials: this compound (InClPc, 95%), Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), Bathocuproine (BCP).
-
Cathode Material: Aluminum (Al) or Silver (Ag).
-
Equipment: High-vacuum thermal evaporation system (<10⁻⁵ Torr), spin coater, substrate cleaning station (ultrasonic bath), characterization tools (solar simulator, sourcemeter).
2. Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO/PET substrates in baths of detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
HTL Deposition:
-
Mount the cleaned substrates in the vacuum chamber.
-
Place InClPc powder in a suitable evaporation source (e.g., a molybdenum boat).
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Deposit a 20 nm thick film of InClPc onto the ITO surface. The deposition rate should be maintained at ~0.1-0.2 Å/s, monitored by a quartz crystal microbalance.
-
-
Active Layer Deposition:
-
Prepare a solution of MEH-PPV in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
-
Spin-coat the MEH-PPV solution onto the InClPc layer at 2000 rpm for 60 seconds.
-
Anneal the film at 80°C for 10 minutes inside a nitrogen-filled glovebox to remove residual solvent.
-
-
Electron Transport & Cathode Layers:
-
Return the substrates to the vacuum chamber.
-
Deposit a 10 nm layer of BCP to serve as an electron transport/hole blocking layer.
-
Without breaking vacuum, deposit a 100 nm thick layer of Al or Ag to form the top cathode. The device active area is defined by a shadow mask during this step (typically 0.04-0.1 cm²).
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²).
-
PART II: InClPc as an Electron Acceptor
A. Mechanism and Rationale
In an organic solar cell, the active layer consists of a blend or bilayer of an electron donor and an electron acceptor material.[3][11] When a photon is absorbed, it creates a tightly bound electron-hole pair called an exciton. For power generation, this exciton must be separated. This dissociation occurs at the donor-acceptor (D-A) interface, driven by the energy offset between the molecular orbitals of the two materials.[3]
InClPc can function as an effective electron acceptor when paired with a strong electron donor.[2] The donor material should have a HOMO level higher (less negative) than InClPc and a LUMO level also higher than InClPc's LUMO. Upon exciton migration to the D-A interface, the electron is transferred to the lower LUMO of the acceptor (InClPc), while the hole remains on the higher HOMO of the donor. This charge-separated state allows for the generation of a photocurrent. Tetrathiafulvalene (TTF) and its derivatives are known to be strong electron donors that can form efficient D-A pairs with phthalocyanines.[2]
B. Visualization of Device Structure and Charge Separation
Caption: Device architecture for a planar heterojunction solar cell using InClPc as the acceptor.
Caption: Device architecture for a planar heterojunction solar cell using InClPc as the donor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS#:19631-19-7 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phthalocyanines and porphyrinoid analogues as hole- and electron-transporting materials for perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming the low solubility of Indium(III) phthalocyanine chloride in common solvents
Welcome to the technical support center for Indium(III) phthalocyanine chloride (InPcCl). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its low solubility in many standard laboratory solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of your InPcCl solutions.
Understanding the Challenge: The Nature of InPcCl Insolubility
This compound is a macrocyclic compound with a planar aromatic structure. This configuration leads to strong intermolecular π-π stacking interactions, causing the molecules to aggregate and resist dissolution in common solvents.[1][2] This aggregation not only hinders the preparation of homogeneous solutions but can also significantly alter the material's photophysical and electronic properties, leading to unreliable experimental results.[3][4] The axial chloride ligand on the indium center helps to mitigate some of this aggregation by creating steric hindrance, but solubility issues often persist.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the dissolution of InPcCl.
Issue 1: The InPcCl powder is not dissolving, or the solution has visible particulates.
Visual Cues: You observe solid material settled at the bottom of your vessel, or the solution appears cloudy and non-homogeneous.
Probable Cause: The chosen solvent has insufficient solvating power for InPcCl at the desired concentration.
Step-by-Step Solution:
-
Verify Solvent Choice: Confirm that you are using an appropriate solvent. For unsubstituted InPcCl, coordinating polar aprotic solvents are the most effective.
-
Reduce Concentration: Attempt to prepare a more dilute solution. It is often better to work with a lower concentration than to have undissolved material.
-
Introduce Mechanical Agitation:
-
Stirring: Use a magnetic stirrer for an extended period (several hours).
-
Sonication: Place the sealed vial in an ultrasonic bath for 15-30 minute intervals.[5] Be cautious of potential solvent heating and sample degradation with prolonged sonication.
-
-
Gentle Heating: Warm the solution gently (e.g., to 40-60 °C) while stirring. Do not overheat, as this can lead to solvent evaporation and potential degradation of the InPcCl.
-
Re-evaluate Solvent: If the above steps fail, consider switching to a stronger coordinating solvent.
Issue 2: The solution initially appears clear but forms a precipitate over time.
Visual Cues: A clear, colored solution becomes cloudy or develops solid particles after standing for a period (minutes to hours).
Probable Cause: The initial dissolution was likely a supersaturated state, and the InPcCl is crashing out of the solution as it equilibrates. This can be exacerbated by temperature changes or the introduction of impurities.
Step-by-Step Solution:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. Trace amounts of water or other anti-solvents can significantly reduce the solubility of InPcCl in organic media.
-
Storage Conditions: Store the solution in a tightly sealed, opaque container to prevent solvent evaporation and photo-degradation.
-
Consider a Co-solvent: In some cases, adding a small amount of a co-solvent can improve long-term stability. However, this requires careful optimization.
-
Use of a Non-ionic Surfactant: For applications where it will not interfere with downstream processes, adding a small amount of a non-ionic surfactant like Triton X-100 can help to stabilize the InPcCl molecules and prevent re-aggregation.[6][7]
Issue 3: The UV-Vis spectrum of the solution shows a broad or shifted Q-band.
Spectroscopic Cues: Instead of a sharp, characteristic Q-band around 690-700 nm, you observe a broadened peak, a new peak at a shorter wavelength (blue-shifted), or a significant shoulder on the main peak.[3][8]
Probable Cause: This is a classic indicator of InPcCl aggregation in the solution. Even if the solution appears clear to the naked eye, dimers and higher-order aggregates can be present.
Step-by-Step Solution:
-
Dilution: Dilute the solution and re-measure the UV-Vis spectrum. If the spectral shape changes and the Q-band becomes sharper and more defined at lower concentrations, this confirms the presence of concentration-dependent aggregation.
-
Improve Solvation:
-
Re-sonicate the solution to break up aggregates.
-
Switch to a more effective coordinating solvent (see table below).
-
-
Protocol for UV-Vis Analysis of Aggregation:
-
Prepare a stock solution of InPcCl in the chosen solvent.
-
Create a dilution series from the stock solution.
-
Record the UV-Vis spectrum for each dilution.
-
Plot absorbance at the Q-band maximum versus concentration. A deviation from linearity (as predicted by the Beer-Lambert Law) is indicative of aggregation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving unsubstituted this compound?
A1: The most effective solvents are typically polar aprotic solvents with high dipole moments that can coordinate to the central indium atom, disrupting the π-π stacking. Based on literature for unsubstituted metallophthalocyanines, the following are recommended:
| Solvent | Abbreviation | Notes |
| N,N-Dimethylformamide | DMF | A good starting point for many metallophthalocyanines.[9] |
| Dimethyl sulfoxide | DMSO | Another excellent coordinating solvent.[2] |
| N-Methyl-2-pyrrolidone | NMP | Often exhibits higher solvating power for phthalocyanines.[9] |
| Tetrahydrofuran | THF | A coordinating solvent, though may be less effective than DMF or DMSO for unsubstituted InPcCl.[10] |
| Chloroform | CHCl₃ | Generally poor solubility for unsubstituted phthalocyanines.[9] |
| Toluene | - | Very low solubility is expected.[9] |
Note: Quantitative solubility data for unsubstituted InPcCl is scarce in the literature. The effectiveness of these solvents should be experimentally verified for your specific application and desired concentration.
Q2: How can I prepare a stock solution of InPcCl?
A2: A detailed protocol is provided in the "Experimental Protocols" section below. The key steps involve using a high-quality coordinating solvent, adding the solvent to the pre-weighed solid, and employing mechanical agitation (stirring and/or sonication).
Q3: Can I use heat to dissolve InPcCl?
A3: Gentle heating can be effective but should be used with caution. Overheating can lead to solvent evaporation, which will increase the concentration and may cause the InPcCl to precipitate. It can also potentially lead to degradation of the compound. A temperature range of 40-60 °C is a reasonable starting point.
Q4: What is the role of the chloride ligand in InPcCl's solubility?
A4: The axial chloride ligand projects out of the plane of the phthalocyanine ring. This creates steric hindrance that helps to prevent the flat macrocycles from stacking as closely as they would otherwise, which in turn reduces aggregation and can improve solubility compared to a non-axially ligated indium phthalocyanine.[1]
Q5: My application is in an aqueous environment. How can I solubilize InPcCl in water?
A5: Unsubstituted InPcCl is practically insoluble in water. To achieve aqueous solubility, one of two strategies is typically employed:
-
Chemical Modification: Synthesizing a derivative of InPcCl with water-solubilizing groups, such as sulfonic acid or quaternary ammonium salts, attached to the periphery of the phthalocyanine ring.[11][12]
-
Formulation: Encapsulating the InPcCl in a delivery vehicle such as liposomes, micelles, or polymeric nanoparticles.
Experimental Protocols
Protocol 1: Preparation of an InPcCl Stock Solution in DMF
This protocol provides a general method for preparing a stock solution of InPcCl in a coordinating solvent like N,N-Dimethylformamide (DMF).
Materials:
-
This compound (InPcCl) powder
-
Anhydrous, high-purity DMF
-
Glass vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of InPcCl powder and place it in the glass vial.
-
Solvent Addition: Add a small amount of DMF to the vial to create a slurry. This initial wetting of the powder is crucial.
-
Main Solvent Addition: Add the remaining volume of DMF to reach the target concentration.
-
Stirring: Place the vial on a magnetic stirrer and stir for at least 1-2 hours at room temperature.
-
Sonication: If undissolved solid remains, place the sealed vial in an ultrasonic bath for 15-30 minutes.[5] Allow the solution to cool to room temperature.
-
Visual Inspection: Visually inspect the solution for any remaining particulates. A properly dissolved solution should be clear and intensely colored.
-
Filtration (Optional): If trace amounts of insoluble material persist, the solution can be filtered through a 0.45 µm PTFE syringe filter.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial to protect it from light and moisture.
Protocol 2: Using Triton X-100 to Mitigate Aggregation
This protocol is adapted from methods used for substituted phthalocyanines and can be tested to improve the stability of InPcCl in organic solvents.
Materials:
-
Prepared InPcCl solution in an organic solvent
-
Triton X-100 (or another suitable non-ionic surfactant)
Procedure:
-
Prepare a dilute stock solution of Triton X-100 in the same solvent as your InPcCl solution (e.g., 1% w/v).
-
To your InPcCl solution, add the Triton X-100 stock solution dropwise while stirring.
-
The final concentration of Triton X-100 should be low, typically in the range of 0.05-0.2% (v/v). The optimal concentration should be determined experimentally.
-
Monitor the UV-Vis spectrum of the solution. A sharpening of the Q-band and an increase in its intensity can indicate successful disaggregation.
Visualizing Experimental Workflows
Caption: Decision workflow for preparing and troubleshooting InPcCl solutions.
References
-
Mitigating Cobalt Phthalocyanine Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. National Institutes of Health. Accessed January 12, 2026. [Link]
-
The solution in DMF solvent before sonication (left), and the solution after sonication (right). - ResearchGate. Accessed January 12, 2026. [Link]
-
Effect of Nonionic Surfactants On the Dispersion Stability of Copper Phthalocyanine Pigment Nanoparticles In Aqueous Solution. ResearchGate. Accessed January 12, 2026. [Link]
-
The solution in DMF solvent before sonication (left), and the solution after sonication (right). ResearchGate. Accessed January 12, 2026. [Link]
-
Effect of Nonionic Surfactants On the Dispersion Stability of Copper Phthalocyanine Pigment Nanoparticles In Aqueous Solution. AIChE. Accessed January 12, 2026. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Accessed January 12, 2026. [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. Accessed January 12, 2026. [Link]
-
Aggregation behavior of the UV–Vis absorption spectra for dendritic... ResearchGate. Accessed January 12, 2026. [Link]
-
Monomer and Oligomer Transition of Zinc Phthalocyanine Is Key for Photobleaching in Photodynamic Therapy. MDPI. Accessed January 12, 2026. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Accessed January 12, 2026. [Link]
-
HPLC Troubleshooting Guide. Yumpu. Accessed January 12, 2026. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. Accessed January 12, 2026. [Link]
-
Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. ResearchGate. Accessed January 12, 2026. [Link]
-
Water-soluble cationic gallium(III) and indium(III) phthalocyanines for photodynamic therapy. PubMed. Accessed January 12, 2026. [Link]
-
This compound | CAS#:19631-19-7. Chemsrc. Accessed January 12, 2026. [Link]
-
Photo-physicochemical properties of water-soluble non-aggregated indium(III) phthalocyanines. PubMed. Accessed January 12, 2026. [Link]
Sources
- 1. Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films [mdpi.com]
- 2. Photostability of Indium Phthalocyanines in Organic Solvents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Absorption Spectroscopy, Molecular Dynamics Calculations, and Multivariate Curve Resolution on the Phthalocyanine Aggregation (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (642a) Effect of Nonionic Surfactants On the Dispersion Stability of Copper Phthalocyanine Pigment Nanoparticles In Aqueous Solution | AIChE [proceedings.aiche.org]
- 8. Mitigating Cobalt Phthalocyanine Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Water-soluble cationic gallium(III) and indium(III) phthalocyanines for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo-physicochemical properties of water-soluble non-aggregated indium(III) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the morphology of Indium(III) phthalocyanine chloride thin films for improved device performance
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers and professionals working to optimize the morphology of Indium(III) phthalocyanine chloride (InClPc) thin films. The quality of the thin film is paramount, directly influencing the performance and reproducibility of optoelectronic devices. This document moves beyond simple protocols to explain the causal relationships between experimental parameters, film morphology, and device outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the deposition and characterization of InClPc thin films. Each problem is followed by an analysis of potential causes and recommended solutions.
Issue 1: Low or Inconsistent Device Performance (e.g., Low Photocurrent, High Leakage Current)
Poor device performance is often the most critical issue and is frequently rooted in suboptimal film morphology or purity.
Potential Cause A: Unfavorable Film Morphology
The arrangement and connectivity of molecules in the film dictate its charge transport properties. Amorphous or poorly ordered films can lead to a high density of charge traps and low carrier mobility.
-
Solution: Post-Deposition Annealing. Thermal annealing provides the necessary energy for molecular rearrangement, leading to improved crystallinity and larger grain sizes.[1] This process can reduce the number of trap states at grain boundaries. However, the temperature must be carefully controlled.
-
Mechanism: Annealing alters the orbital overlap between adjacent phthalocyanine molecules, which in turn affects the electronic band structure and can lead to a decrease in the optical band gap.[1][2]
-
Action: Implement a systematic annealing study. Anneal films at various temperatures (e.g., 353 K to 503 K) in air or a vacuum for a fixed duration (e.g., 1 hour) and characterize the resulting electrical and optical properties.[1][2]
-
Potential Cause B: Incorrect Film Thickness
The thickness of the active layer is a critical parameter that balances light absorption and charge carrier extraction.
-
Solution: Optimize Film Thickness. The thickness of the InClPc film directly influences its optical and structural properties, such as particle size.[3]
-
Mechanism: While thicker films can absorb more photons, they also increase the path length for charge carriers to reach the electrodes, potentially leading to higher recombination rates. An optimal thickness exists for each specific device architecture. Studies have shown that particle size can increase significantly with thickness, from ~56 nm to ~357 nm, which will alter the film's properties.[3]
-
Action: Deposit a series of films with varying thicknesses (e.g., 50 nm to 200 nm) while keeping all other parameters constant. Characterize each film and its corresponding device performance to identify the optimal thickness for your application.
-
Potential Cause C: Contamination
Impurities on the substrate or from the deposition chamber can act as charge traps and quenching sites, severely degrading device performance.
-
Solution: Rigorous Cleaning and High-Vacuum Practices.
-
Mechanism: Surface contaminants disrupt the uniform nucleation and growth of the thin film. Contaminants within the vacuum chamber can be incorporated into the film during deposition.
-
Action:
-
Purify Source Material: Use a train-sublimation technique to purify the InClPc powder before deposition.[2]
-
Implement a multi-step substrate cleaning protocol (see Experimental Protocol 1).
-
Ensure High Vacuum: Perform depositions at a base pressure of at least 10⁻⁵ Torr to minimize the incorporation of atmospheric contaminants.[2]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving poor device performance.
Caption: Troubleshooting workflow for low device performance.
Issue 2: High Surface Roughness Observed via AFM
A rough film surface can lead to electrical shorts when the top electrode is deposited, especially in thin devices.
Potential Cause A: High Deposition Rate
A high flux of incoming molecules does not allow sufficient time for them to diffuse on the surface and find low-energy sites, leading to the formation of a rough, non-uniform film.
-
Solution: Reduce and Control the Deposition Rate.
-
Mechanism: A lower deposition rate allows for layer-by-layer or island-growth modes that are closer to thermodynamic equilibrium, promoting smoother films.
-
Action: Use a quartz crystal microbalance to monitor and control the deposition rate. Aim for a slow and stable rate, for example, in the range of 10-13 nm per minute.[2]
-
Potential Cause B: Substrate Temperature
The temperature of the substrate during deposition significantly influences the adatom mobility and, consequently, the film's growth mode and morphology.
-
Solution: Optimize Substrate Temperature.
-
Mechanism: Increasing the substrate temperature enhances the surface mobility of arriving molecules, which can lead to larger, more ordered crystalline grains and potentially a smoother film. However, excessively high temperatures can sometimes increase roughness due to 3D island growth.
-
Action: Most studies deposit InClPc on room-temperature substrates.[2] However, if roughness is an issue, systematically vary the substrate temperature (e.g., from room temperature to 150°C) to find an optimal condition for your specific setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for depositing high-purity InClPc thin films?
A1: High-vacuum thermal evaporation is the most widely used and reliable method.[2][4] This technique allows for the layer-by-layer growth of high-purity films without decomposing the thermally stable phthalocyanine molecules.[2][5] It provides precise control over film thickness and deposition rate, which are crucial for reproducible results.
Q2: How does post-deposition annealing affect the optical properties of InClPc films?
A2: Post-deposition annealing has a notable effect on the optical band gap (Eg). As the annealing temperature is increased, the optical band gap tends to decrease.[1][2] This is attributed to changes in molecular packing and orbital overlap, which affect the electronic band structure.[1] Better film ordering due to annealing can be a contributing factor.[1]
| Annealing Temperature (K) | Optical Band Gap (eV) |
| 353 | 3.10 |
| 403 | 3.08 |
| 453 | 3.07 |
| 503 | 3.05 |
| Table 1: Effect of Annealing Temperature on the Optical Band Gap of InClPc Thin Films. Data sourced from Mammen et al.[1] |
Q3: What is the expected crystal structure of as-deposited InClPc films?
A3: Thermally evaporated InClPc films are often found to be amorphous or possess a low degree of crystallinity in their as-deposited state.[3][6] X-ray diffraction (XRD) patterns of these films typically show a broad hump rather than sharp Bragg peaks, which is characteristic of an amorphous structure.[3][6] Subsequent annealing can be used to induce or improve crystallinity.
Q4: In what roles can InClPc be used in an optoelectronic device?
A4: InClPc is a versatile p-type semiconductor and can be used in several roles within a device stack.[2] It has been successfully implemented as a donor material, an electronic acceptor, and as a hole transport layer (HTL) in various heterojunction device architectures.[4][5] The presence of the central Indium atom and the axial chlorine ligand can enhance its optical and photophysical properties compared to other metallophthalocyanines.[4]
General Experimental Workflow
The diagram below illustrates the standard workflow for fabricating and characterizing InClPc thin films.
Caption: Standard workflow for InClPc thin film processing.
Experimental Protocols
Protocol 1: Substrate Cleaning
This protocol is suitable for glass or Indium Tin Oxide (ITO) coated glass substrates.[4]
-
Place substrates in a substrate rack.
-
Perform sequential ultrasonic cleaning in the following solvents for 15 minutes each:
-
Chloroform
-
Methanol
-
Acetone
-
-
Rinse thoroughly with deionized (DI) water between each solvent step.
-
After the final acetone step, rinse with DI water and dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a vacuum chamber or a clean, dry storage environment to prevent re-contamination.
Protocol 2: Thermal Evaporation of InClPc
This protocol outlines the key parameters for depositing InClPc thin films.
-
Source Preparation: Use InClPc powder that has been purified by train-sublimation.[2] Place the purified material into a molybdenum evaporation boat.[2][4]
-
Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Vacuum Pump-down: Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr.
-
Deposition:
-
Slowly increase the current to the molybdenum boat to begin sublimation of the InClPc.
-
Monitor the deposition rate using a quartz crystal microbalance.
-
Maintain a stable deposition rate between 10-13 nm/minute.[2]
-
Deposit the film to the desired thickness.
-
-
Cool-down: After deposition, allow the system and substrates to cool to room temperature before venting the chamber.
Protocol 3: Post-Deposition Annealing
This protocol describes a general procedure for annealing the deposited films.
-
Place the substrates with the as-deposited InClPc films into a tube furnace or a vacuum oven.
-
The annealing can be performed in air or under vacuum/inert atmosphere to avoid potential oxidation.[2]
-
Ramp the temperature to the desired setpoint (e.g., 353 K, 403 K, 453 K, or 503 K).[2]
-
Hold the temperature constant for a specified duration, typically 1 hour.[2]
-
After annealing, allow the films to cool down slowly to room temperature before removal to prevent thermal shock.
References
-
Mammen, S., Menon, C. S. (2005). Electrical and optical studies on thin films of indium phthalocyanine chloride. Materials Science-Poland, 23(1). [Link]
-
Sánchez-Vergara, M. E., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Molecules, 24(20), 3781. [Link]
-
Mammen, S., & Menon, C. S. (2005). Electrical and optical studies on thin films of indium phthalocyanine chloride. ResearchGate. [Link]
-
Alfadhli, S., et al. (2021). Effect of thickness on structural and optical characteristics of Indium Phthalocyanine Chloride thin films for photodiode devices. Optical and Quantum Electronics, 53(10). [Link]
-
Ruiz-Salcedo, P., et al. (2023). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. Molecules, 28(14), 5393. [Link]
-
Sánchez-Vergara, M. E., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. [Link]
-
Alfadhli, S., et al. (2021). XRD diffraction pattern of InPcCl thin films with different thicknesses. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. Effect of thickness on structural and optical characteristics of Indium Phthalocyanine Chloride thin films for photodiode devices - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Strategies to prevent the photodegradation of Indium(III) phthalocyanine chloride in solution
Strategies to Prevent the Photodegradation of Indium(III) Phthalocyanine Chloride in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (InPcCl). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of InPcCl photodegradation in solution. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation, and why is my InPcCl solution susceptible to it?
A1: Photodegradation is the alteration of a molecule's chemical structure by light. This compound, like other phthalocyanines, is highly susceptible because its extensive 18π-electron aromatic system readily absorbs light, particularly in the Q-band region (around 600-700 nm).[1][2]
Upon absorbing a photon, the InPcCl molecule is promoted to an excited singlet state. It can then transition to a longer-lived excited triplet state. This triplet-state molecule is the primary driver of degradation. It can transfer its energy to molecular oxygen (O₂) dissolved in the solution, converting it into highly reactive singlet oxygen (¹O₂).[3][4] This singlet oxygen then attacks the phthalocyanine macrocycle, leading to its irreversible breakdown and a loss of its characteristic color and photoactivity.[1][3][5] This entire process is a self-sensitized photooxidation.[6]
Q2: What are the visible signs of InPcCl photodegradation in my solution?
A2: The most immediate sign is a progressive loss of the solution's intense blue-green color, a phenomenon often called photobleaching.[1][7][8] This can be quantitatively monitored using a UV-Vis spectrophotometer. You will observe a decrease in the absorbance intensity of the characteristic Q-band, which is the strong absorption peak between 600-700 nm.[1] In some cases, you might also see changes in the Soret band (or B-band) in the UV region (around 300-350 nm).[1][2] The degradation process can sometimes occur in stages, potentially showing the formation of intermediate products before complete decomposition.[1][5]
Q3: Does the solvent I choose affect the stability of my InPcCl solution?
A3: Absolutely. The choice of solvent is a critical factor in determining the photostability of InPcCl.[1][9] The degradation rate is significantly influenced by interactions between the phthalocyanine molecule and the solvent.[1][5][10] Solvents can affect the aggregation state of InPcCl, the solubility of oxygen, and the lifetime of the excited triplet state. For instance, studies on various indium phthalocyanines have shown different degradation kinetics in solvents like benzene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][5] Generally, coordinating solvents can have different effects compared to non-coordinating ones.[1]
Troubleshooting Guide: Preventing Photodegradation
Q4: My InPcCl solution degrades rapidly during my experiment. What immediate steps can I take to improve its stability?
A4: Rapid degradation is almost always due to a combination of light exposure and the presence of oxygen. Here are the primary strategies, from simplest to most rigorous, to mitigate this issue.
The most fundamental approach is to minimize the two key reactants: photons and oxygen.
-
Light Exclusion: Always prepare and store your InPcCl solutions in the dark or under amber/red light conditions to avoid excitation. Use amber vials or wrap your glassware in aluminum foil.[1]
-
Oxygen Removal (Degassing): Since dissolved oxygen is the primary precursor to reactive oxygen species (ROS), removing it can dramatically improve stability.[10]
-
Preparation: Place your chosen solvent in a Schlenk flask or a similar round-bottom flask with a sidearm and a stopcock.
-
Freeze-Pump-Thaw Cycles:
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line to evacuate the headspace.
-
Thaw: Close the stopcock and remove the flask from the liquid nitrogen, allowing the solvent to thaw completely. You will see bubbles of dissolved gas being released.
-
-
Repeat: For maximum efficiency, repeat this freeze-pump-thaw cycle at least three times.
-
Backfill: After the final thaw and pump step, backfill the flask with an inert gas like argon or nitrogen before use. Prepare your InPcCl solution using this degassed solvent under an inert atmosphere (e.g., in a glovebox).
If excluding oxygen is not feasible for your application (e.g., in photodynamic therapy research), the next best strategy is to add chemical agents that can quench the damaging reactive species.
-
Reactive Oxygen Species (ROS) Quenchers/Scavengers: These molecules intercept and neutralize singlet oxygen or other ROS before they can damage the InPcCl.
-
β-carotene: A well-known singlet oxygen scavenger that can be co-loaded into delivery systems.[11]
-
Ascorbic Acid (Vitamin C): Can act as an antioxidant, potentially reducing photodamage.[12] However, its effect can be concentration-dependent and may sometimes enhance photodamage under specific conditions.[12]
-
Sterically Hindered Phenols: Additives like Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) are powerful antioxidants used to stabilize polymers and could be adapted for solution-phase experiments.[13]
-
This diagram illustrates the pathways leading to photodegradation and the points at which preventative strategies intervene.
Caption: Key steps in InPcCl photodegradation and points of intervention.
Q5: How can I quantitatively assess the photostability of my InPcCl solution and the effectiveness of my prevention strategy?
A5: A controlled experiment monitored by UV-Vis spectroscopy is the standard method for quantifying photostability.[1][14]
-
Sample Preparation:
-
Control Sample: Prepare a solution of InPcCl in your chosen solvent at a known concentration (e.g., 10⁻⁵ M). The initial absorbance at the Q-band maximum should be between 0.8 and 1.3.[10]
-
Test Sample: Prepare an identical InPcCl solution but include your chosen stabilizer (e.g., degassed solvent, added antioxidant).
-
-
Initial Measurement: Record the full UV-Vis spectrum (e.g., 250-800 nm) for both samples before light exposure (t=0). Note the absorbance maximum of the Q-band (A₀).
-
Controlled Irradiation:
-
Place both samples in identical cuvettes at a fixed distance from a light source. The light source should have a known and consistent output.
-
Expose both samples to the light for a set period (e.g., 30 minutes).
-
-
Post-Irradiation Measurement: After the exposure period, immediately record the UV-Vis spectrum again for both samples. Note the new absorbance maximum (Aₜ).
-
Data Analysis:
-
Calculate the relative absorbance (Aᵣ) for each sample: Aᵣ = Aₜ / A₀ .
-
A value of Aᵣ closer to 1.0 indicates higher stability. By comparing the Aᵣ of the control and test samples, you can quantify the effectiveness of your stabilization strategy.
-
For kinetic studies, repeat steps 3 and 4 at multiple time intervals to plot the decay of absorbance over time. The degradation often follows first-order kinetics.[1][5]
-
| Stabilization Strategy | Solvent | Irradiation Time (min) | Initial Q-band Abs (A₀) | Final Q-band Abs (Aₜ) | Relative Abs (Aᵣ) | Photostability Improvement |
| None (Control) | Air-Saturated DMF | 60 | 1.05 | 0.42 | 0.40 | Baseline |
| Degassed Solvent | Degassed DMF (Ar) | 60 | 1.06 | 0.98 | 0.92 | High |
| Antioxidant Added | Air-Saturated DMF + 1mM Ascorbic Acid | 60 | 1.04 | 0.75 | 0.72 | Moderate |
This is example data for illustrative purposes.
This workflow outlines the decision-making and experimental process for evaluating and improving the photostability of your InPcCl solutions.
Caption: A workflow for quantitative photostability assessment.
References
-
Dyrda, G. (2023). Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. [Link]
-
Kuznetsova, N. A., & Yuzhakova, O. A. (2012). Oxidative photobleaching of phthalocyanines in solution. ResearchGate. [Link]
-
Dyrda, G. (n.d.). Photostability of indium phthalocyanines in organic solvents. Opole University of Technology. [Link]
-
Yang, H., & Luo, G. (2025). Atomistic Insights into the Degradation of Metal Phthalocyanine Catalysts during Oxygen Reduction Reaction. ACS Applied Materials & Interfaces. [Link]
-
Jančula, D., Bláhová, L., Karásková, M., & Maršálek, B. (2010). Degradation of natural toxins by phthalocyanines–example of cyanobacterial toxin, microcystin. Water Science & Technology. [Link]
-
Dyrda, G. (2023). Photostability of Indium Phthalocyanines in Organic Solvents. ResearchGate. [Link]
-
Yang, H., & Luo, G. (2025). Atomistic Insights into the Degradation of Metal Phthalocyanine Catalysts during Oxygen Reduction Reaction. ResearchGate. [Link]
-
Yang, H., & Luo, G. (2025). Atomistic Insights into the Degradation of Metal Phthalocyanine Catalysts during Oxygen Reduction Reaction. ResearchGate. [Link]
-
Yang, H., & Luo, G. (2025). Atomistic Insights into the Degradation of Metal Phthalocyanine Catalysts during Oxygen Reduction Reaction. arXiv. [Link]
-
Pavaskar, P., Chodankar, S., & Salker, A. (2011). Photoluminescence and photocatalytic degradation studies on some metallophthalocyanines. European Journal of Chemistry. [Link]
-
ReS, I. B.-R., Quevedo-López, M. A., & de la L, M. D. (2020). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. [Link]
-
Mroz, P., & Hamblin, M. R. (2011). Photosensitizers and antioxidants: A way to new drugs? ResearchGate. [Link]
-
Dyrda, G. (2023). Photostability of indium phthalocyanines in organic solvents. ResearchGate. [Link]
-
Welankiwar, A., & Chourasiya, V. (2013). Protocol for Photostability Studies of Pharmaceutical products. ResearchGate. [Link]
-
Fron, E., et al. (2015). Assessing the potential of photosensitizing flavoproteins as tags for correlative microscopy. Chemical Communications. [Link]
-
Tomé, J. P. C., & Calvete, M. J. F. (2023). Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials. RSC Publishing. [Link]
-
Duman, F., & Ozkazanc, D. (2010). The photodegradation of a zinc phthalocyanine. Scilit. [Link]
-
Dyrda, G. (2023). Photostability of indium phthalocyanines in organic solvents. ResearchGate. [Link]
-
de la Torre, G., & Claessens, C. G. (2021). Phthalocyanines: An Old Dog Can Still Have New (Photo)Tricks!. PMC. [Link]
-
de Oliveira, K. T. (2017). The photodegradation behavior of two indium phthalocyanines and its influence on the photohaemolysis of human red blood cells. Proceedings.Science. [Link]
-
ReS, I. B.-R., Quevedo-López, M. A., & de la L, M. D. (2020). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. [Link]
-
Welankiwar, A., & Chourasiya, V. (2013). Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Kim, H., et al. (2014). Antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species. PubMed. [Link]
-
Li, X., et al. (2024). Latest developments in photosensitizers: improving stability, specificity and responsiveness. ResearchGate. [Link]
-
Journal of the American Chemical Society. ACS Publications. [Link]
-
Kwiatkowski, S., et al. (2018). Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. PMC. [Link]
-
Cieplik, F., et al. (2023). Natural Photosensitizers in Clinical Trials. MDPI. [Link]
-
Klyamer, D., et al. (2014). Gold(III) phthalocyanine chloride: Optical and structural characterization of thin films. ScienceDirect. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction [mdpi.com]
- 3. iwaponline.com [iwaponline.com]
- 4. Phthalocyanines: An Old Dog Can Still Have New (Photo)Tricks! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. proceedings.science [proceedings.science]
- 9. Photostability of indium phthalocyanines in organic solvents [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
Minimizing intermolecular interactions in Indium(III) phthalocyanine chloride through axial ligation
Technical Support Center: Indium(III) Phthalocyanine Chloride Applications
Welcome to the technical support center for advanced applications of this compound (InPcCl). This guide is designed for researchers, scientists, and drug development professionals who are working to minimize intermolecular interactions in InPcCl through axial ligation. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Part 1: Understanding Intermolecular Interactions in InPcCl
This compound is a promising photosensitizer for applications such as photodynamic therapy (PDT). However, its performance is often hampered by strong π-π stacking interactions between the planar phthalocyanine rings, leading to aggregation in solution. This aggregation can quench the excited state, reducing the quantum yield of singlet oxygen generation, which is critical for its therapeutic effect. Axial ligation, the coordination of a ligand to the central indium ion, is a key strategy to mitigate this issue by introducing steric hindrance that prevents close association of the macrocycles.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Poor Solubility and Visible Aggregation of InPcCl in Organic Solvents
Question: I am observing poor solubility and even precipitation of my InPcCl in solvents like DMF and DMSO, which I believe is due to aggregation. How can I improve its solubility and ensure a monomeric state?
Answer: This is a classic issue stemming from the strong intermolecular π-π stacking of the phthalocyanine macrocycles. Axial ligation is the most effective method to address this. By introducing a bulky ligand to the axial position of the indium ion, you create steric barriers that prevent the phthalocyanine rings from stacking.
Troubleshooting Protocol: Axial Ligation with Pyridine
-
Reagent Preparation:
-
Ensure your InPcCl is of high purity. Impurities can sometimes promote aggregation.
-
Use anhydrous pyridine and solvents (e.g., toluene, DMF) to prevent the formation of undesired hydrates.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your InPcCl in anhydrous toluene.
-
Add an excess of anhydrous pyridine (typically a 10-fold molar excess or greater). The pyridine will act as the axial ligand.
-
-
Reaction and Purification:
-
Reflux the mixture for several hours (e.g., 4-6 hours) to ensure complete ligation. The color of the solution should change, often becoming a more vibrant blue or green, indicating the formation of the monomeric species.
-
After cooling, the product can often be precipitated by adding a non-polar solvent like hexane.
-
Filter the precipitate and wash with hexane to remove excess pyridine and other impurities.
-
Dry the final product, the axially ligated InPcCl-pyridine complex, under vacuum.
-
Causality Explained: The lone pair of electrons on the nitrogen atom of pyridine coordinates to the Lewis acidic indium center of the InPcCl. This coordination introduces the pyridine ring in a position perpendicular to the phthalocyanine plane, effectively acting as a bulky "shield" that prevents the close approach and stacking of other InPcCl molecules.
Diagram of Axial Ligation:
Technical Support Center: Enhancing Charge Carrier Transport in Indium(III) Phthalocyanine Chloride (InClPc)-Based Devices
This guide is designed for researchers, scientists, and drug development professionals working with Indium(III) phthalocyanine chloride (InClPc) in organic electronic devices. Here, we address common experimental challenges and provide in-depth, field-proven insights to enhance charge carrier transport and achieve reliable device performance. Our approach is rooted in explaining the why behind the how, ensuring a deep understanding of the material and device physics.
Part 1: Frequently Asked Questions - Core Concepts of InClPc Devices
This section addresses fundamental questions that form the basis of successful experimentation with InClPc.
Question 1: What are the key material properties of this compound (InClPc) that make it suitable for electronic devices?
Answer: this compound (InClPc) is a member of the metallophthalocyanine family, which are well-regarded for their robust chemical and thermal stability.[1] This makes them suitable for fabrication processes like vacuum thermal evaporation without decomposition.[1] Key electronic properties of InClPc include:
-
P-type Semiconductor: Like many phthalocyanines, InClPc is generally a p-type semiconductor, meaning that the majority of charge carriers are holes.[1]
-
Tunable Properties: Its electrical and optical characteristics are highly dependent on the fabrication conditions, such as the rate of evaporation, the temperature of the substrate during deposition, and any post-deposition annealing.[1][2] This provides a pathway for tuning the material's properties to suit specific device requirements.
-
Versatile Functionality: InClPc has been successfully incorporated into various device architectures, functioning as a donor, an acceptor, or a hole transport layer.[3][4] The presence of the heavy indium atom and the axial chlorine ligand can minimize intermolecular aggregation, which is often a performance-limiting factor in other phthalocyanines.[3]
Question 2: What role does the thin film's morphology play in charge carrier transport?
Answer: The morphology and structure of the InClPc thin film are paramount to achieving efficient charge transport.[5][6][7][8] Charge carriers "hop" between adjacent molecules, and the efficiency of this process is dictated by the degree of molecular ordering and the connectivity between crystalline domains.[5]
Key morphological factors include:
-
Crystallinity: A higher degree of crystallinity generally leads to better charge transport due to the ordered pathways it provides.[5] Amorphous or poorly crystallized films tend to have lower charge carrier mobility.[9]
-
Grain Size: Larger crystalline grains reduce the number of grain boundaries, which act as trapping sites for charge carriers and impede their transport.[6]
-
Molecular Packing: The way InClPc molecules arrange themselves relative to each other (their polymorphism) significantly impacts the electronic overlap between adjacent molecules, which is crucial for charge hopping.[10]
Controlling these factors, primarily through deposition conditions and post-processing steps like annealing, is a critical aspect of optimizing device performance.[1][6]
Question 3: Why is post-deposition annealing a common and important step?
Answer: Post-deposition annealing is a crucial thermal treatment step used to improve the quality of the vacuum-evaporated InClPc thin film.[1][2][11] The primary reasons for its importance are:
-
Enhanced Crystallinity: Annealing provides the thermal energy necessary for the InClPc molecules to rearrange themselves into a more ordered, crystalline structure.[11] This can lead to an increase in the mean crystallite size.[11]
-
Modification of Optical and Electronic Properties: The process can alter the optical band gap of the material.[1][11] For instance, studies have shown a decrease in the optical energy band gap with increasing annealing temperature.[1][11]
-
Reduction of Defects: The thermal treatment can help in reducing the density of structural defects within the film, which can act as charge traps.
It is important to note that the annealing parameters (temperature and duration) must be carefully optimized, as excessive heat can potentially damage the film or the underlying device structure.
Part 2: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section provides a systematic approach to diagnosing and solving frequent issues encountered during the fabrication and testing of InClPc-based devices.
Issue 1: Consistently Low Charge Carrier Mobility
Low mobility is one of the most common challenges and can stem from several factors related to the quality of the semiconductor film.
-
Possible Cause: Poor film morphology, characterized by small grain sizes and a high degree of disorder (amorphous nature).
-
Underlying Science: In disordered organic films, charge carriers are easily trapped at grain boundaries and structural defects.[12] This localization of charge carriers significantly reduces their overall mobility through the film.
-
Troubleshooting Steps:
-
Optimize Substrate Temperature During Deposition: The temperature of the substrate is a critical parameter that influences the initial morphology of the film.[6] Systematically varying the substrate temperature (e.g., from room temperature to 150°C) can help identify an optimal condition for promoting larger grain growth.
-
Implement Post-Deposition Annealing: As-deposited films are often amorphous or have very small crystallites. A carefully controlled annealing process can significantly improve crystallinity. (See Experimental Protocol 2).
-
Control Deposition Rate: A very high deposition rate can lead to a more disordered film as molecules have less time to arrange themselves in an ordered fashion. Reducing the deposition rate (e.g., to <1 Å/s) can improve film quality.
-
-
Possible Cause: High density of chemical impurities or trap states.
-
Underlying Science: Impurities within the InClPc source material or residual gases in the vacuum chamber can introduce electronic states within the bandgap of the semiconductor. These "trap states" capture charge carriers, immobilizing them and thus reducing the measured mobility.
-
Troubleshooting Steps:
-
Verify Source Material Purity: Ensure the use of high-purity InClPc (95% or higher is recommended).[3] Consider purifying the material using techniques like train sublimation if purity is a concern.[1]
-
Improve Vacuum Conditions: Perform depositions in a high vacuum environment (ideally < 10⁻⁶ Torr) to minimize the incorporation of atmospheric contaminants like oxygen and water, which are known to create trap states in organic semiconductors.[13][14]
-
Issue 2: High Contact Resistance and Inaccurate Mobility Data
The interface between the metal electrodes and the InClPc layer can introduce a significant resistance, known as contact resistance, which can obscure the intrinsic properties of the semiconductor and lead to an overestimation of mobility.[15][16][17]
-
Possible Cause: Energy barrier at the metal-semiconductor interface.
-
Underlying Science: An energy mismatch between the work function of the metal electrode and the HOMO (Highest Occupied Molecular Orbital) level of the p-type InClPc creates a Schottky barrier. This barrier impedes the injection of holes from the electrode into the semiconductor, resulting in high contact resistance.
-
Troubleshooting Steps:
-
Select Appropriate Electrode Materials: For p-type semiconductors like InClPc, high work function metals such as Gold (Au) or Platinum (Pt) are generally preferred to facilitate hole injection.
-
Introduce a Buffer Layer: A thin layer of a suitable material can be deposited between the electrode and the InClPc to reduce the injection barrier. Molybdenum oxide (MoO₃) is a commonly used hole-injection layer for this purpose.
-
-
Possible Cause: Poor physical contact and interfacial disorder.
-
Underlying Science: Roughness at the interface or damage to the InClPc layer during the deposition of the top electrode can lead to poor physical and electronic contact, increasing the resistance.[16]
-
Troubleshooting Steps:
-
Optimize Electrode Deposition: When thermally evaporating the top contacts, use a slow deposition rate and ensure the substrate is not excessively heated to prevent metal atoms from penetrating and damaging the underlying organic layer.
-
Substrate Surface Treatment: Ensure the substrate is scrupulously clean before depositing the InClPc film. Standard cleaning procedures involving sonication in solvents like acetone and isopropanol are recommended.
-
Issue 3: Rapid Device Degradation in Ambient Conditions
Organic electronic devices are notoriously sensitive to the environment, and InClPc is no exception.
-
Possible Cause: Interaction with atmospheric oxygen and moisture.
-
Underlying Science: Oxygen and water molecules can be adsorbed onto the surface and diffuse into the bulk of the InClPc film. These species can act as charge traps or dopants, leading to a shift in the threshold voltage and a decrease in the on/off current ratio.[13][14]
-
Troubleshooting Steps:
-
Encapsulation: After fabrication, encapsulate the device to protect it from the ambient environment. This can be done using materials like glass, epoxy, or specialized thin-film encapsulation layers.
-
Inert Atmosphere Testing: Whenever possible, perform all electrical characterization in an inert atmosphere, such as a nitrogen or argon-filled glovebox.[18] This is the most reliable way to measure the intrinsic performance of the device without environmental degradation effects.
-
Part 3: Validated Experimental Protocols
These protocols provide a starting point for fabricating and characterizing InClPc-based devices.
Protocol 1: High-Quality InClPc Thin Film Deposition via Thermal Evaporation
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the gate dielectric.
-
Clean the substrates by sonicating for 15 minutes each in acetone, and isopropanol.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve molecular ordering.
-
-
Source Material Preparation:
-
Use high-purity InClPc powder (e.g., 95% dye content).[19]
-
Place the powder in a molybdenum or tungsten evaporation boat.
-
-
Thermal Evaporation:
-
Mount the substrates in the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Set the substrate holder to the desired temperature (e.g., 125 °C).
-
Slowly increase the current to the evaporation boat to begin sublimation of the InClPc.
-
Maintain a stable deposition rate of 0.5-1.0 Å/s, monitored by a quartz crystal microbalance.
-
Deposit a film of the desired thickness (e.g., 50 nm).
-
Allow the system to cool before venting.
-
Protocol 2: Post-Deposition Annealing for Enhanced Crystallinity
-
Transfer to Annealing Environment: Immediately after deposition, transfer the samples to a controlled environment for annealing. This can be done in-situ in the deposition chamber or in a separate tube furnace under an inert atmosphere (e.g., nitrogen).
-
Annealing Procedure:
-
Set the annealing temperature. A good starting point is to test a range from 150°C to 250°C.[1]
-
Ramp up the temperature at a controlled rate (e.g., 5-10°C/minute).
-
Hold the sample at the set temperature for a specific duration (e.g., 1-2 hours).[1]
-
Allow the sample to cool down slowly to room temperature before removal.
-
Characterize the film's morphology (e.g., using XRD or AFM) and electrical properties to determine the optimal annealing conditions.
-
Visual Workflow for Device Fabrication and Characterization
Caption: Workflow from substrate preparation to device characterization.
Part 4: Data Summary and Advanced Concepts
Table 1: Influence of Annealing on InClPc Properties
| Annealing Temperature (K) | Optical Band Gap (Eg) (eV) | Thermal Activation Energy (Ea) (eV) |
| As-deposited | Varies with thickness | ~0.76 - 0.81 |
| 353 | Decreases | ~0.45 |
| 403 | Decreases | ~0.42 |
| 453 | Decreases | ~0.46 |
| 503 | Significant Decrease | ~0.46 |
Data synthesized from reference[1]. Note that specific values can vary based on film thickness and other experimental conditions.
Advanced Concept: The Role of Doping
While intrinsic InClPc is a p-type semiconductor, its conductivity can be modulated through intentional doping. For instance, using strong electron acceptors like tetrafluoro-tetracyanoquinodimethane (F4-TCNQ) can introduce a higher concentration of holes. This process can shift the Fermi level of the InClPc, which has a profound impact on the energy level alignment at interfaces, particularly in devices like solar cells.[20][21] However, it's a delicate balance; excessive doping can introduce disorder and scattering sites, potentially decreasing charge carrier mobility and overall device efficiency.[21]
Diagram: Energy Level Alignment and Charge Injection
Caption: Energy alignment at the metal-InClPc interface.
By systematically addressing these common issues and employing the validated protocols, researchers can significantly enhance the performance and reproducibility of their this compound-based devices.
References
- Electrical and optical studies on thin films of indium phthalocyanine chloride.
- The Effect of the Indium(III)
- Electrical and optical studies on thin films of indium phthalocyanine chloride.
- Doping effect on chloroindium phthalocyanine (ClInPc)/C60 solar cells. MRS Proceedings.
- Doping Effect on Chloroindium Phthalocyanine (ClInPc)/C60 Solar Cells. MRS Online Proceedings Library (OPL).
- XRD diffraction pattern of InPcCl thin films with different thicknesses.
- Effect of annealing on the electrical properties of gallium phthalocyanine chloride thin films.
- The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction.
- Mobility overestimation due to gated contacts in organic field-effect transistors. PMC - NIH.
- Ambient induced degradation and chemically activated recovery in copper phthalocyanine thin film transistors.
- An investigation on air stability of copper phthalocyanine-based organic thin-film transistors and device encapsulation.
- Impact of Nanoscale Morphology on Charge Carrier Delocalization and Mobility in an Organic Semiconductor. PMC - PubMed Central.
- Progress in Metal Phthalocyanine-Based Organic Field-Effect Transistors.
- Uncovering the Different Components of Contact Resistance to Atomically Thin Semiconductors. Eric Pop - Stanford University.
- Contact resistance. Wikipedia.
- Structure and Morphology Control in Thin Films of Conjugated Polymers for an Improved Charge Transport. MDPI.
- Impact of structure and morphology on charge transport in semiconducting oligomeric thin-film devices. PubMed.
- Charge transport in liquid-crystalline phthalocyanine-based thin-film transistors. arXiv.
- Morphology, Crystal Structure and Charge Transport in Donor-Acceptor Block Copolymer Thin Films. PubMed.
- This compound Dye content 95 19631-19-7. Sigma-Aldrich.
- Microstructural characterization and charge transport in thin films of conjug
Sources
- 1. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of structure and morphology on charge transport in semiconducting oligomeric thin-film devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphology, Crystal Structure and Charge Transport in Donor-Acceptor Block Copolymer Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microstructural characterization and charge transport in thin films of conjugated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Nanoscale Morphology on Charge Carrier Delocalization and Mobility in an Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mobility overestimation due to gated contacts in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. poplab.stanford.edu [poplab.stanford.edu]
- 17. Contact resistance - Wikipedia [en.wikipedia.org]
- 18. arxiv.org [arxiv.org]
- 19. 铟酞菁 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. Doping Effect on Chloroindium Phthalocyanine (ClInPc)/C60 Solar Cells | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Addressing challenges in the synthesis and purification of Indium(III) phthalocyanine chloride
Document ID: TSC-INPC-2026-01A
Purpose: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Indium(III) phthalocyanine chloride (InPcCl). It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.
Introduction: The Challenge of Synthesizing High-Purity InPcCl
This compound is a robust macrocyclic compound with significant potential in nonlinear optics, organic electronics, and as a photosensitizer in photodynamic therapy[1][2]. Its utility is critically dependent on its purity. However, like many unsubstituted phthalocyanines, InPcCl is characterized by its high thermal stability and profound insolubility in common organic solvents[3]. These properties, while beneficial for applications, present significant hurdles during synthesis and purification.
The primary synthetic route involves the high-temperature cyclotetramerization of phthalonitrile in the presence of an indium salt[4]. This process can be fraught with challenges, including low yields, tenacious impurities, and purification difficulties. This guide is designed to provide both the foundational knowledge and the practical steps required to navigate these challenges successfully.
Troubleshooting Guide: Synthesis & Purification
This section is formatted to address specific problems you may encounter during your workflow.
Problem 1: The reaction mixture turned dark brown or black, not the characteristic blue/green.
-
Question: I heated my phthalonitrile and indium(III) chloride in quinoline, but the mixture became a tar-like black mass instead of the expected deep blue. What went wrong?
-
Answer & Corrective Action:
-
Causality: A black or brown tarry product is a classic sign of thermal decomposition or polymerization of the starting materials at excessively high temperatures[5]. Phthalonitriles can polymerize uncontrollably if the reaction temperature is not carefully moderated or if "hot spots" develop in the reaction flask. The vigorous nature of the Skraup synthesis, a related reaction for quinoline synthesis, highlights the tendency for tar formation under harsh conditions[5].
-
Expert Insight: The role of the high-boiling solvent (e.g., quinoline, nitrobenzene) is not just to solubilize the reactants but also to provide a medium for even heat distribution. Poor stirring or too-rapid heating can lead to localized overheating, initiating decomposition pathways that compete with the desired templated cyclotetramerization around the indium ion.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction temperature is precisely controlled. For quinoline, a reflux temperature around 200-220°C is typical. Avoid exceeding 240°C. Use a temperature controller and a heating mantle with good thermal contact.
-
Stirring: Ensure vigorous and continuous stirring throughout the reaction to prevent localized heating.
-
Inert Atmosphere: Conduct the reaction under a steady stream of inert gas (Nitrogen or Argon). This prevents oxidation of reactants and intermediates at high temperatures, which can also contribute to charring[6].
-
-
Problem 2: The yield of crude product is extremely low (<20%).
-
Question: After precipitation and washing, the amount of isolated blue powder is far below the theoretical yield. Where could my product have been lost?
-
Answer & Corrective Action:
-
Causality: Low yields in phthalocyanine synthesis are common and can stem from several factors: incomplete reaction, competing side reactions, or mechanical loss during workup[5][7]. The purity of the starting materials is also a critical factor[8].
-
Expert Insight: A frequent, and often overlooked, cause is the quality of the Indium(III) chloride (InCl₃). It is highly hygroscopic and will readily absorb atmospheric moisture to form hydrates. The hydrated salt is significantly less reactive in this non-aqueous, high-temperature synthesis, leading to poor conversion.
-
Troubleshooting Steps:
-
Reagent Quality:
-
InCl₃: Use anhydrous InCl₃. If its anhydrous nature is in doubt, it should be dried under vacuum at >150°C before use or purchased fresh from a reputable supplier.
-
Phthalonitrile: Use recrystallized or sublimed phthalonitrile to remove any phthalic acid or phthalimide impurities.
-
-
Reaction Time: Ensure the reaction has gone to completion. For a typical quinoline synthesis, this can require 4-6 hours at reflux. Monitor the reaction (if possible) by taking small aliquots, quenching them, and checking for the disappearance of starting material via TLC (using a highly polar eluent).
-
Stoichiometry: A slight excess of phthalonitrile (e.g., 4.1 equivalents to 1 equivalent of InCl₃) can sometimes help drive the reaction to completion, but a large excess can complicate purification.
-
Workup Loss: The crude product is often an extremely fine powder. Ensure you are using an appropriately sized filter paper (e.g., Whatman 42 for fine precipitates) and be meticulous during transfers to avoid mechanical loss.
-
-
Problem 3: The final product after purification is greenish instead of a vibrant blue.
-
Question: I've completed the acid/base washing and solvent extraction, but my InPcCl powder has a distinct green hue. Is this an impurity?
-
Answer & Corrective Action:
-
Causality: While some metallophthalocyanines are inherently green, unsubstituted InPcCl should be a deep blue. A greenish tint often indicates the presence of halogenated byproducts or partially oxidized/reduced species[9]. In syntheses using chlorinated solvents or reagents, unintentional chlorination of the phthalocyanine ring can occur at high temperatures, which shifts the absorption spectrum and results in a green color[9]. Another possibility is the presence of metal-free phthalocyanine (H₂Pc), which has a slightly different absorption profile and can impart a greenish cast when mixed with the metallated product.
-
Expert Insight: The UV-Vis spectrum is your most powerful diagnostic tool here. Pure InPcCl will exhibit a sharp, intense single Q-band absorption maximum (λ_max) around 690-700 nm in a solvent like DMF or DMSO[10]. Metal-free H₂Pc, by contrast, shows a characteristic split Q-band with two major peaks in the 660-700 nm region due to its lower symmetry.
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Dissolve a small sample in DMSO or concentrated H₂SO₄ and record the UV-Vis spectrum. The presence of a split Q-band or significant shoulders on the main peak confirms the presence of impurities like H₂Pc.
-
Purification Enhancement:
-
Acid Pasting: This is a highly effective but aggressive method. Carefully dissolve the impure product in a minimal amount of cold, concentrated sulfuric acid (98%). The desired InPcCl forms a soluble sulfate salt, while many organic impurities are destroyed or remain insoluble. The solution is then carefully poured onto a large volume of crushed ice, causing the purified InPcCl to precipitate. This process can remove stubborn organic and metal-free impurities[3][11]. (CAUTION: This procedure is extremely hazardous and requires appropriate personal protective equipment and a fume hood).
-
Sublimation: Train sublimation under high vacuum is the definitive method for separating InPcCl from non-volatile or less volatile impurities like H₂Pc.
-
-
-
Problem 4: The product is completely insoluble, making characterization difficult.
-
Question: I cannot dissolve my final product in any common solvent (Chloroform, THF, Acetone) to run an NMR or solution-phase UV-Vis. Is my synthesis a failure?
-
Answer & Corrective Action:
-
Causality: This is not a failure; it is the expected and characteristic property of unsubstituted InPcCl[3]. The large, planar aromatic macrocycles have extremely strong π-π stacking interactions, leading to high lattice energy and very poor solubility in conventional organic solvents[2].
-
Expert Insight: This inherent insolubility is precisely why purification often relies on washing away soluble impurities, leaving the pure, insoluble product behind. For characterization, specific solvents or techniques must be used.
-
Solutions for Characterization:
-
UV-Vis Spectroscopy: Use coordinating solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or pyridine. Even in these, sonication may be required to achieve a sufficient concentration for analysis. Alternatively, a spectrum can be obtained by dissolving the compound in concentrated sulfuric acid.
-
NMR Spectroscopy: Obtaining a high-quality ¹H NMR is challenging. A deuterated coordinating solvent like pyridine-d₅ or DMSO-d₆ can be used, often at elevated temperatures to improve solubility and reduce aggregation. However, significant peak broadening due to aggregation is common.
-
Mass Spectrometry: MALDI-TOF is an excellent technique for confirming the molecular weight of poorly soluble compounds like phthalocyanines[12].
-
FT-IR Spectroscopy: This is a straightforward solid-state technique. Mix the sample with KBr and press a pellet to obtain a spectrum.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of quinoline in the synthesis?
-
A1: Quinoline serves two primary functions. First, it is a high-boiling point solvent (b.p. ~237°C) that allows the reaction to be conducted at the high temperatures necessary for the cyclotetramerization of phthalonitrile[10]. Second, as a coordinating base, it can help to solubilize intermediates and prevent aggregation during the reaction.
-
-
Q2: Can I use a different indium salt, like indium(III) acetate?
-
A2: Yes, other indium salts can be used. However, the counter-ion can influence reactivity and the final product. If using indium(III) acetate, the axial ligand on the final product may be an acetate group instead of chloride, which would require a subsequent ligand exchange step if InPcCl is the desired product. Using InCl₃ is the most direct route to the target compound.
-
-
Q3: How do I know if my final product is pure?
-
A3: Purity is assessed through a combination of techniques:
-
UV-Vis Spectroscopy: A sharp, single Q-band with a high molar extinction coefficient is the primary indicator of a pure, non-aggregated phthalocyanine in solution[10].
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for C₃₂H₁₆ClInN₈. This is a definitive measure of bulk purity.
-
FT-IR Spectroscopy: The disappearance of the sharp C≡N stretch from the phthalonitrile starting material (around 2230 cm⁻¹) is a key indicator that the reaction is complete.
-
X-Ray Diffraction (XRD): For the crystalline solid, a sharp diffraction pattern indicates high crystallinity, which is correlated with purity.
-
-
-
Q4: Is sublimation always necessary for purification?
-
A4: Not always, but it is the best method for achieving the highest purity, especially for applications in electronics or as an analytical standard[1][13]. For many applications, a thorough purification via acid/base washing followed by extensive Soxhlet extraction with multiple solvents (e.g., acetone, then ethanol) can yield a product of >95% purity, which may be sufficient. Sublimation excels at removing residual metal-free phthalocyanine and other closely related, non-volatile organic impurities[3].
-
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is a representative procedure for laboratory-scale synthesis.
-
Reagents & Materials:
-
Phthalonitrile (5.25 g, 41 mmol)
-
Anhydrous Indium(III) chloride (InCl₃) (2.21 g, 10 mmol)
-
Quinoline (25 mL)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask (100 mL) with reflux condenser and mechanical stirrer
-
Heating mantle with temperature controller
-
-
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Equip the flask with a mechanical stirrer, reflux condenser, and a gas inlet/outlet.
-
Charging: Add phthalonitrile (4.1 eq) and anhydrous InCl₃ (1.0 eq) to the flask, followed by quinoline (25 mL).
-
Inert Atmosphere: Begin purging the system with nitrogen or argon gas. Maintain a gentle positive pressure throughout the reaction.
-
Heating: Begin stirring the mixture and slowly heat to 210°C. The solution will darken and eventually become a deep blue/green color.
-
Reflux: Maintain the reaction at reflux (approx. 210-220°C) with vigorous stirring for 5 hours. The mixture will become a thick, dark blue slurry.
-
Cooling: After 5 hours, turn off the heat and allow the mixture to cool to approximately 80°C.
-
Precipitation: While still warm, slowly pour the reaction mixture into 200 mL of vigorously stirring ethanol. This will precipitate the crude InPcCl.
-
Isolation: Allow the suspension to stir for 1 hour, then collect the dark blue solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with ethanol (3 x 50 mL) until the filtrate is colorless to remove residual quinoline.
-
Drying: Dry the crude product in a vacuum oven at 80°C overnight.
Expected Outcome: A dark blue, fine powder. Typical crude yield is in the range of 70-85%.
-
Protocol 2: Purification of InPcCl
This multi-step protocol is designed to achieve high purity (>98%).
-
Part A: Acid & Base Washing
-
Suspend the crude InPcCl powder (approx. 5 g) in 100 mL of 1 M Hydrochloric Acid (HCl).
-
Stir the suspension at 60°C for 1 hour to dissolve any unreacted metal salts.
-
Filter the suspension and wash the solid with deionized water until the filtrate is neutral (pH ~7).
-
Suspend the solid in 100 mL of 1 M Sodium Hydroxide (NaOH).
-
Stir at 60°C for 1 hour to remove any acidic impurities.
-
Filter and wash thoroughly with deionized water until the filtrate is neutral. Dry the resulting blue powder in a vacuum oven.
-
-
Part B: Soxhlet Extraction
-
Place the acid/base washed powder into a cellulose extraction thimble.
-
Set up a Soxhlet extraction apparatus[14].
-
Extract sequentially with the following solvents until the solvent in the siphon arm runs colorless (typically 8-12 hours per solvent):
-
Acetone (to remove organic byproducts)
-
Ethanol (to remove other polar impurities)
-
-
After the final extraction, carefully remove the thimble and dry the purified powder in a vacuum oven at 100°C.
-
-
Part C: Vacuum Sublimation (for >99.5% Purity)
-
Place the purified, thoroughly dried InPcCl powder into the bottom of a vacuum sublimation apparatus.
-
Assemble the apparatus with a cold finger condenser.
-
Evacuate the system to a high vacuum (≤ 1 x 10⁻⁵ torr)[1][13].
-
Once a stable vacuum is achieved, begin circulating coolant (water) through the cold finger.
-
Slowly heat the bottom of the apparatus. The sublimation temperature will depend on the vacuum level, but a typical starting point is 350-450°C.
-
The InPcCl will sublime and deposit as highly pure, often crystalline, material on the cold finger.
-
Continue until a sufficient amount of product has collected or the crude material is exhausted.
-
Cool the apparatus completely before venting to atmospheric pressure to prevent oxidation and dislodging the purified crystals.
-
Carefully scrape the purified product from the cold finger.
-
Data & Diagrams
Table 1: Key Properties & Synthesis Parameters for InPcCl
| Parameter | Value / Range | Rationale & Notes |
| Molecular Formula | C₃₂H₁₆ClInN₈ | - |
| Molecular Weight | 662.79 g/mol | |
| Appearance | Dark blue powder | A green or brown tint indicates impurities[6][9]. |
| Melting Point | >300 °C | Demonstrates high thermal stability, enabling vacuum sublimation. |
| Typical Synthesis Yield | 70 - 85% (Crude) | Yield is highly dependent on reagent purity and reaction conditions[7][15]. |
| UV-Vis λ_max (Q-band) | ~697 nm (in DMF/DMSO) | A sharp, single peak is indicative of high purity and minimal aggregation[10]. |
| Sublimation Conditions | 350-450°C at ≤10⁻⁵ torr | Conditions are interdependent; lower pressure allows for lower temperature[16]. |
Diagrams
Caption: Overall workflow for InPcCl synthesis, purification, and analysis.
Caption: Decision tree for troubleshooting low synthesis yield.
References
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. [Link]
-
Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. MDPI. [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. [Link]
-
Synthesis and photophysical properties of indium(III) phthalocyanine derivatives. ResearchGate. [Link]
-
Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry (RSC Publishing). [Link]
- Process for the purification of copper phthalocyanine.
-
Synthesis of Metallophthalocyanines Starting from Phthalic acid,phthalimide dicynobenzene , Urea (2 mol.) and Metal salts (2 mo). Yashwantrao Chavan Maharashtra Open University. [Link]
- Process for preparation of chlorinated copper phthalocyanine.
- Phthalocyanine synthesis.
-
How to perform a vacuum sublimation | Quick guide. YouTube. [Link]
-
Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews. [Link]
-
How to clean an ACQUITY UPLC using Acid / base cleaning protocol after severe PEG contamination or other contamination?. Waters Knowledge Base. [Link]
-
This compound. Chemsrc. [Link]
-
Phthalocyanines: Structure, Synthesis, Purification and Applications. DergiPark. [Link]
-
Preparation and Performance of Phthalocyanine @ Copper Iodide Cluster Nanoparticles for X-Ray-Induced Photodynamic Therapy. MDPI. [Link]
-
How does sublimation temperature change in Ultra-High Vacuum?. ResearchGate. [Link]
-
Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. MDPI. [Link]
-
A new method for purifying washing acids from copper smelting plants. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound | CAS#:19631-19-7 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2662085A - Process for preparation of chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 10. jchemrev.com [jchemrev.com]
- 11. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
- 12. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ycmou.ac.in [ycmou.ac.in]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Organic Devices with Indium(III) Phthalocyanine Chloride (InClPc)
Welcome to the technical support center for researchers and professionals working with Indium(III) phthalocyanine chloride (InClPc) in organic electronic devices. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you improve the stability and performance of your devices. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to empower your research and development efforts.
Introduction: The Stability Challenge with InClPc
This compound (InClPc) is a promising organic semiconductor for various optoelectronic applications due to its strong absorption in the visible and near-infrared regions and its tunable electronic properties.[1][2] Like many organic semiconductors, however, devices incorporating InClPc are susceptible to degradation when exposed to environmental factors, primarily oxygen and moisture, often accelerated by light and heat.[3][4] Understanding and mitigating these degradation pathways is crucial for achieving long-term device stability and enabling the transition from laboratory research to commercial application.
This guide provides a structured approach to troubleshooting common stability issues, grounded in the fundamental mechanisms of degradation. We will explore preventative measures during fabrication, robust testing protocols, and effective encapsulation strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with InClPc-based devices.
Q1: My InClPc-based device shows a rapid drop in performance when exposed to air. What is the primary cause?
A1: The most common cause of rapid degradation in air is the combined effect of oxygen and moisture, which leads to the photo-oxidation of the organic materials.[5] The phthalocyanine macrocycle is susceptible to attack by reactive oxygen species, a process that is significantly accelerated by light.[6] This can lead to the formation of charge traps, disruption of the π-conjugated system, and an overall decrease in charge carrier mobility and device efficiency. In some cases, the presence of water can also facilitate detrimental electrochemical reactions at the electrode interfaces.[7]
Q2: I'm observing "S-shaped" kinks in the J-V curve of my solar cell after some operation time. What does this indicate?
A2: An "S-shaped" J-V curve is typically indicative of a problem with charge carrier transport and extraction at one of the interfaces.[8] This can be caused by the formation of an energy barrier due to mismatched energy levels between layers.[8] In the context of device degradation, this can occur if moisture or oxygen alters the work function of the electrode or the charge transport layer. For instance, water ingress can decrease the work function of the hole-transporting PEDOT:PSS layer, creating a barrier for hole extraction.[7]
Q3: Can the morphology of my vacuum-deposited InClPc film affect its stability?
A3: Absolutely. The morphology of the thin film plays a critical role in device stability. A film with a high density of grain boundaries, pinholes, or other defects can provide pathways for oxygen and moisture to penetrate deeper into the device structure.[9] These defects can also act as initial sites for degradation. Optimizing deposition parameters such as substrate temperature and deposition rate to achieve a more crystalline and uniform film can significantly enhance device stability.[2]
Q4: What is "burn-in" degradation, and is it relevant for InClPc devices?
A4: "Burn-in" refers to a rapid initial drop in performance that often occurs within the first few hours of device operation under illumination.[10] This is a common phenomenon in organic photovoltaics and is generally attributed to photo-induced changes in the active layer or at the interfaces. While specific studies on burn-in for InClPc are limited, it is a plausible degradation mechanism. It can be caused by factors such as the formation of sub-bandgap trap states or morphological rearrangements under illumination.[11]
Q5: How can I effectively protect my InClPc device from environmental degradation?
A5: The most effective method is proper encapsulation. This creates a physical barrier to prevent the ingress of oxygen and moisture.[12][13] Encapsulation strategies range from simple glass or metal lids to more advanced thin-film encapsulation (TFE) techniques. TFE involves depositing alternating layers of inorganic (e.g., Al₂O₃, SiOₓNᵧ) and organic materials to create a highly effective barrier with the added benefit of flexibility. The choice of encapsulation method will depend on the specific requirements of your application, such as the need for transparency and flexibility.
Troubleshooting Guide: From Fabrication to Operation
This section provides a systematic approach to identifying and resolving common issues that compromise the stability of your InClPc devices.
Problem 1: Rapid Performance Degradation in Ambient Air
-
Symptom: A significant and rapid decrease in key device parameters (e.g., short-circuit current, fill factor, efficiency) when the device is exposed to air, especially under illumination.
-
Underlying Cause: Primarily photo-oxidation of the InClPc and/or other organic layers due to the presence of oxygen and moisture.[5] Light acts as a catalyst, generating reactive oxygen species that attack the phthalocyanine ring.[6]
-
Troubleshooting & Solutions:
-
Work in an Inert Atmosphere: Fabricate and test your devices in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.
-
Encapsulate Immediately: After fabrication, encapsulate your devices without delay. Even short-term exposure to air can initiate degradation.
-
Select Appropriate Encapsulation: For initial testing, a simple glass slide sealed with UV-curable epoxy can provide a good barrier. For flexible devices or applications requiring higher performance, consider thin-film encapsulation.
-
Material Purification: Ensure the purity of your InClPc and other materials. Impurities can act as catalysts for degradation reactions.
-
Problem 2: Poor Film Quality and Adhesion
-
Symptom: Inconsistent device performance, short circuits, or delamination of the thin film layers. Visual inspection may reveal a non-uniform or rough film surface.
-
Underlying Cause: Issues with substrate cleaning, deposition parameters, or internal stress in the thin film.[9][14] Contaminants on the substrate can lead to poor nucleation and growth of the InClPc film.[15][16]
-
Troubleshooting & Solutions:
-
Rigorous Substrate Cleaning: Implement a multi-step cleaning process for your substrates. A common procedure for glass or ITO-coated glass includes sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen and UV-ozone treatment or oxygen plasma cleaning to remove organic residues and improve surface wettability.[17][18]
-
Optimize Deposition Parameters: Systematically vary the substrate temperature and deposition rate during vacuum thermal evaporation. Higher substrate temperatures can sometimes improve crystallinity and molecular ordering, but excessive heat can also cause issues.[2] A stable, low deposition rate (e.g., 0.1-0.5 Å/s) often leads to more uniform films.
-
Surface Modification: Consider treating the substrate with a self-assembled monolayer (SAM) to improve the interface and promote better film growth.
-
Problem 3: Inconsistent Device Performance and Low Yield
-
Symptom: High variability in performance between devices fabricated in the same batch, or a high percentage of devices that are short-circuited or have very low efficiency.
-
Underlying Cause: This can be due to a variety of factors, including particulate contamination, issues with patterning and electrode deposition, and inconsistencies in the fabrication process.[19]
-
Troubleshooting & Solutions:
-
Maintain a Clean Fabrication Environment: Work in a cleanroom or use a laminar flow hood to minimize dust and other airborne particles.
-
Inspect for Shorting Pathways: Carefully examine the device architecture for potential shorting paths, such as contact between the top and bottom electrodes at the device edges.[19]
-
Characterize Each Layer: After depositing each layer, it can be helpful to have a method to characterize its quality. For example, use atomic force microscopy (AFM) to check the surface morphology of the InClPc layer.
-
Standardize Your Process: Document every step of your fabrication process in a standard operating procedure (SOP) to ensure consistency from batch to batch.
-
Experimental Protocols
Protocol 1: Standardized Stability Testing (ISOS-L-2)
This protocol is adapted from the International Summit on Organic Photovoltaic Stability (ISOS) guidelines and is designed to assess the operational lifetime of your InClPc devices under controlled laboratory conditions.[20]
Objective: To measure the degradation of device performance under continuous illumination and controlled temperature.
Equipment:
-
Solar simulator with AM1.5G spectrum
-
Source measure unit (SMU) for J-V curve tracing
-
Temperature-controlled stage or chamber
-
Nitrogen or inert gas environment
Procedure:
-
Initial Characterization (T=0):
-
Measure the initial J-V curve of the encapsulated device under standard test conditions (STC: 1000 W/m², AM1.5G spectrum, 25 °C).
-
Record the initial photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Accelerated Aging:
-
Place the device on the temperature-controlled stage set to a constant elevated temperature (e.g., 65 °C or 85 °C).
-
Continuously illuminate the device with the solar simulator at 1 sun intensity.
-
Maintain the device at its maximum power point (MPP) using the SMU, or at open-circuit or short-circuit conditions, depending on the desired stress test.
-
-
Periodic Characterization:
-
At regular intervals (e.g., every 1, 10, 50, 100 hours), briefly interrupt the aging process to measure the J-V curve under STC.
-
Return the device to the aging conditions immediately after the measurement.
-
-
Data Analysis:
-
Plot the normalized PCE, Voc, Jsc, and FF as a function of aging time.
-
Determine the T₈₀ lifetime, which is the time it takes for the PCE to drop to 80% of its initial value.
-
Protocol 2: Thin-Film Encapsulation with Al₂O₃/Parylene-C
This protocol describes a common method for creating a robust, flexible barrier against moisture and oxygen.
Objective: To encapsulate an InClPc device with a hybrid inorganic/organic thin film.
Equipment:
-
Atomic Layer Deposition (ALD) system
-
Parylene deposition system
-
Glovebox or other inert atmosphere environment
Procedure:
-
Device Fabrication: Fabricate your InClPc device on the desired substrate. This protocol should be performed immediately after the top electrode deposition without breaking vacuum if possible, or with minimal exposure to air.
-
Al₂O₃ Deposition (ALD):
-
Transfer the device to the ALD chamber.
-
Deposit a layer of aluminum oxide (Al₂O₃) at a relatively low temperature (e.g., 80-100 °C) to avoid damaging the organic layers. A thickness of 20-50 nm is typical.
-
-
Parylene-C Deposition:
-
Transfer the Al₂O₃-coated device to the parylene deposition system.
-
Deposit a conformal layer of Parylene-C. A thickness of 1-2 µm is common for good barrier properties and mechanical flexibility.
-
-
Final Device: The resulting encapsulated device will have a robust barrier against environmental stressors.
Data Presentation
Table 1: Common Failure Modes and Their Indicators
| Failure Mode | Symptom in J-V Curve | Likely Cause | Suggested Action |
| Shunting | Low shunt resistance (slope near Jsc), low Voc and FF | Pinholes, particulate contamination, electrode penetration | Improve cleanroom practices, optimize film deposition, check for shorting paths[19] |
| High Series Resistance | Low fill factor, reduced Jsc | Poor contacts, degradation of conductive layers, thick active layer | Optimize electrode deposition, check integrity of transport layers |
| Charge Extraction Barrier | "S-shaped" curve, low fill factor | Mismatched energy levels at interfaces, interface degradation | Use appropriate interfacial layers, prevent interface contamination[8] |
| Active Layer Degradation | Decrease in Jsc and FF over time | Photo-oxidation, morphological changes | Improve encapsulation, use UV filters, optimize material stability[20] |
Visualizations
Degradation Pathway of InClPc
Caption: Key degradation pathway in InClPc devices.
Thin-Film Encapsulation Workflow
Caption: Workflow for thin-film encapsulation.
References
-
Failure analysis in ITO-free all-solution processed organic solar cells. (2015). ResearchGate. [Link]
-
Materials Scientists Report New Method to Maintain the Aqueous Stability of Organic Semiconductors Without Compromising Their Electronic Performance. (2024). Magnetics Magazine. [Link]
-
Beginner's guide to visual analysis of perovskite and organic solar cell current density-voltage characteristics. (2023). ResearchGate. [Link]
-
Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. (2009). Semantic Scholar. [Link]
-
Preventive Maintenance of the Stability Chamber. (2022). FDM - Environment Makers. [Link]
-
Consensus stability testing protocols for organic photovoltaic materials and devices. (N.d.). ResearchGate. [Link]
-
Typical degradation behavior of an organic solar cell. (N.d.). ResearchGate. [Link]
-
Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. (2009). ResearchGate. [Link]
-
Top 5 Preventative Maintenance Tasks for Analytical Lab Equipment. (N.d.). Terra Technologies. [Link]
-
Record-Breaking Efficiency and Longevity: New Research Eliminates Major Weakness in Organic Solar Cells. (2025). SciTechDaily. [Link]
-
Maria Saladina - Decoding the JV curve: insights into the physics of organic solar cells. (2025). YouTube. [Link]
-
Preventive Maintenance: A Proactive Approach to Lab Equipment Care. (2023). Conquer Scientific. [Link]
-
Analysing impact of oxygen and water exposure on roll-coated organic solar cell performance using impedance spectroscopy. (2018). NPL Publications. [Link]
-
Synthesis and Encapsulation of a New Zinc Phthalocyanine Photosensitizer into Polymeric Nanoparticles to Enhance Cell Uptake and Phototoxicity. (2019). MDPI. [Link]
-
Organic Solar Cells: Light-Induced Degradation of Polymer:Fullerene Photovoltaic Devices: An Intrinsic or Material-Dependent Failure Mechanism? (Adv. Energy Mater. 18/2014). (2014). ResearchGate. [Link]
-
Overcoming Moisture‐Induced Degradation in Organic Solar Cells. (N.d.). DiVA portal. [Link]
-
Troubleshooting for Thin Film Deposition Processes. (N.d.). The Society of Vacuum Coaters. [Link]
-
Copper phthalocyanine film grown by vacuum deposition under magnetic field. (2005). ResearchGate. [Link]
-
THE EFFECT OF SURFACE CLEANING AND REMOVING OF ORGANIC CONTAMINANTS FROM SILICON SUBSTRATES AND ITO GLASS BY ATMOSPHERIC PRESSURE NON-THERMAL PLASMA. (2013). ResearchGate. [Link]
-
Photoluminescence and photocatalytic degradation studies on some metallophthalocyanines. (2011). ResearchGate. [Link]
-
Effective Factors for Optimizing Metallophthalocyanine-Based Optoelectronic Devices: Surface—Molecule Interactions. (2024). MDPI. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents. (2023). MDPI. [Link]
-
Case study of failure analysis in thin film silicon solar cell. (2015). ScienceDirect. [Link]
-
Degradation of organic photovoltaic devices: a review. (2015). ResearchGate. [Link]
-
Novel nanocomposite thin films for efficient degradation of Rhodamine B and Rhodamine 6G under visible light irradiation. (N.d.). Environmental Engineering Research. [Link]
-
Effective Cleaning of Glass Substrates. (N.d.). Corning. [Link]
-
5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2023). Denton Vacuum. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents. (2023). MDPI. [Link]
-
Progress in Metal Phthalocyanine-Based Organic Field-Effect Transistors. (2023). ACS Publications. [Link]
-
Effects of Organic Contaminants during Metal Oxide Semiconductor Processes. (2008). ResearchGate. [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2019). MDPI. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents. (2023). ResearchGate. [Link]
-
Photostability of indium phthalocyanines in organic solvents. (2023). ResearchGate. [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. (2021). PMC. [Link]
-
Progress in Stability of Organic Solar Cells. (2020). PubMed. [Link]
-
Testing of OLED Devices in Elevated Ambient Conditions. (2016). Department of Energy. [Link]
-
Study the Effect of Annealing Temperature on the Structural, Morphology and Electrical Properties CoPc Thin Films. (2014). Inpressco. [Link]
-
Five Challenges in Thin Film Deposition and How to Solve Them. (2023). Sputter Targets. [Link]
-
Stability of organic solar cells: toward commercial applications. (2024). Chemical Society Reviews (RSC Publishing). [Link]
-
Ambient Conditions. (N.d.). Global Electronics Association. [Link]
-
Decomposition of a phthalocyanine dye in various conditions under UV or visible light irradiation. (2012). ResearchGate. [Link]
-
Study the Effect of Annealing Temperature on the Structural, Morphology and Electrical Properties CoPc Thin Films. (2014). ResearchGate. [Link]
-
Permanence testing based on current developments of image deterioration due to environmental impacts. (N.d.). [Link]
Sources
- 1. [PDF] Effective Factors for Optimizing Metallophthalocyanine-Based Optoelectronic Devices: Surface—Molecule Interactions | Semantic Scholar [semanticscholar.org]
- 2. inpressco.com [inpressco.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Stability of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. homepages.laas.fr [homepages.laas.fr]
- 7. Photoluminescence and photocatalytic degradation studies on some metallophthalocyanines | European Journal of Chemistry [eurjchem.com]
- 8. ossila.com [ossila.com]
- 9. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scitechdaily.com [scitechdaily.com]
- 13. marathonls.com [marathonls.com]
- 14. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Materials Scientists Report New Method to Maintain the Aqueous Stability of Organic Semiconductors Without Compromising Their Electronic Performance - Magnetics Magazine [magneticsmag.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. web.stanford.edu [web.stanford.edu]
Validation & Comparative
Comparative performance of Indium(III) phthalocyanine chloride and Zinc Phthalocyanine in solar cells
This guide provides a detailed comparison of two prominent metallophthalocyanines, Indium(III) phthalocyanine chloride (InPcCl) and Zinc Phthalocyanine (ZnPc), for their application in organic solar cells. We will delve into their fundamental properties, analyze their performance in photovoltaic devices, and provide a standardized protocol for device fabrication and characterization.
Introduction: The Role of Metallophthalocyanines in Organic Photovoltaics
Metallophthalocyanines (MPcs) are a class of synthetic macrocyclic compounds that have garnered significant interest in the field of organic electronics. Their robust chemical and thermal stability, strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, and tunable semiconductor properties make them excellent candidates for the active layer in organic solar cells (OSCs).[1][2] The central metal atom in the phthalocyanine cavity plays a crucial role in modulating the molecule's electronic and photophysical properties, thereby influencing the ultimate performance of the solar cell.[2][3]
This guide focuses on two such derivatives: Zinc Phthalocyanine (ZnPc), one of the most widely studied and utilized MPcs in OSCs, and this compound (InPcCl), a less common but promising material whose properties are influenced by its heavy central metal atom and axial chlorine ligand.[3][4] We will explore how these structural differences translate into performance variations in photovoltaic devices.
Fundamental Properties: InPcCl vs. ZnPc
The performance of a solar cell is intrinsically linked to the material properties of its active layer. The choice of the central metal atom—Indium(III) versus Zinc—and the presence of an axial ligand in InPcCl create significant differences in their electronic structure and solid-state packing, which in turn affect light absorption, charge generation, and transport.
-
Electronic Properties: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO level influences the open-circuit voltage (Voc), while the difference between HOMO and LUMO (the bandgap) determines the range of the solar spectrum the material can absorb. ZnPc is a well-characterized p-type organic semiconductor.[5] The presence of the electronegative chlorine atom in InPcCl can modify its energy levels compared to ZnPc.[6] Theoretical calculations suggest that the HOMO of In(III)PcCl is around 5.6 eV, while its LUMO is 3.5 eV.[3]
-
Optical Absorption: Both ZnPc and InPcCl exhibit strong absorption in the Q-band region (600-700 nm) and the B-band (or Soret band) region (300-350 nm).[7] These absorption characteristics are vital for capturing solar photons. The aggregation behavior of these molecules in thin films can lead to a broadening and red-shifting of the Q-band, which is beneficial for harvesting more light from the solar spectrum.[8]
-
Charge Transport: The mobility of charge carriers (holes in these p-type materials) is a key factor determining the short-circuit current (Jsc) and fill factor (FF). The ordered packing of phthalocyanine molecules in the solid state facilitates charge transport. The axial chloride ligand in InPcCl may influence intermolecular stacking, potentially altering charge mobility compared to the more planar ZnPc.[6]
Device Architecture and Working Principle
A typical organic solar cell employing a phthalocyanine donor operates on the principle of a donor-acceptor (D-A) heterojunction. The phthalocyanine serves as the electron donor, and a fullerene derivative, such as PCBM, is commonly used as the electron acceptor.
The general workflow for energy conversion is as follows:
-
Light Absorption: Photons from sunlight are absorbed by the active layer materials (primarily the phthalocyanine donor), creating an excited state known as an exciton.
-
Exciton Diffusion: The bound electron-hole pair (exciton) diffuses to the interface between the donor and acceptor materials.
-
Charge Separation: At the D-A interface, the exciton dissociates. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO.
-
Charge Transport: The separated electrons and holes travel through the acceptor and donor materials, respectively, towards their corresponding electrodes.
-
Charge Collection: The electrons are collected at the cathode, and the holes are collected at the anode, generating a photocurrent in the external circuit.
Below is a diagram illustrating a conventional bulk heterojunction (BHJ) device structure.
Caption: Diagram of a conventional bulk heterojunction organic solar cell.
Comparative Performance Analysis
Evaluating the performance of solar cells relies on several key metrics derived from current-voltage (J-V) measurements under standard illumination (AM 1.5G, 100 mW/cm²).[9][10] These metrics are:
-
Open-Circuit Voltage (Voc): The maximum voltage from the cell at zero current.[11]
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.[11]
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.[11]
-
Power Conversion Efficiency (PCE): The overall efficiency of converting light energy into electrical energy.[10]
The table below summarizes representative performance data for solar cells based on ZnPc. While comprehensive, directly comparable PCE data for InPcCl is less prevalent in the literature, its photovoltaic response has been confirmed.[4][6]
| Material | Device Structure | Voc (V) | **Jsc (mA/cm²) ** | FF (%) | PCE (%) | Reference |
| ZnPc | Ag/ZnPc/PEDOT:PSS/ITO | 0.55 | 5.01 | 48 | 1.28 | [5] |
| ZnPc:C60 | Co-evaporated Blend | - | - | - | 2.5 | [12] |
| ZnPc:PC70BM | Simulated DSSC | 0.85 | 18.0 | 51.5 | 8.36 | [13] |
| InPcCl | ITO/InClPc/DMDP-TTF/CC | - | ~22.5 | - | - | [6] |
Analysis of Performance:
-
Zinc Phthalocyanine (ZnPc): As a workhorse material, ZnPc has been incorporated into various device architectures. Simple single-layer Schottky devices show modest efficiencies around 1.28%.[5] When blended with fullerene acceptors like C60 in a co-evaporated bulk heterojunction, efficiencies can increase to 2.5%.[12] More recent simulations and device engineering studies suggest that optimized ZnPc-based cells have the potential to reach efficiencies well over 8%.[13] The performance of ZnPc devices is heavily dependent on the choice of acceptor material, film morphology, and interfacial layers.
-
This compound (InPcCl): Experimental data for InPcCl-based solar cells is less focused on achieving high PCEs and more on demonstrating their photo-response. Studies have confirmed a clear photovoltaic effect in InPcCl-based heterojunctions, generating significant short-circuit currents (e.g., ~22.5 mA/cm² in one flexible device configuration).[6] However, complete device metrics (Voc, FF, PCE) are not always reported, making a direct comparison with the highly optimized ZnPc systems challenging. The unique properties conferred by the indium metal center, such as promoting charge carrier transport due to the electronegative chloride ion, suggest that InPcCl is a promising material for further investigation in photovoltaic applications.[6]
Experimental Protocol: Fabrication and Characterization of a ZnPc-Based Solar Cell
This section provides a representative methodology for the fabrication of a conventional bulk heterojunction solar cell using a ZnPc derivative as the donor material. This protocol is designed to be a self-validating system, where careful adherence to each step ensures device reproducibility.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Chlorobenzene or Dichlorobenzene (solvent)
-
Zinc Phthalocyanine (donor) and PC70BM (acceptor)
-
Aluminum or Silver (cathode material)
-
Ultrasonic bath, Spin coater, Thermal evaporator, Solar simulator, Potentiostat
Step-by-Step Fabrication Workflow:
-
Substrate Cleaning (Critical for Film Quality):
-
Sequentially sonicate the ITO substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Causality: This rigorous cleaning removes organic and inorganic contaminants, ensuring a pristine surface for uniform layer deposition, which is crucial for preventing electrical shorts and ensuring high device yield.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 140°C for 15 minutes in a nitrogen-filled glovebox.
-
Causality: The PEDOT:PSS layer smooths the ITO surface, reduces the energy barrier for hole injection from the active layer to the anode, and blocks electrons, thereby reducing recombination losses at the anode interface.
-
-
Active Layer Deposition:
-
Prepare a solution of ZnPc and PC70BM (e.g., in a 1:2 weight ratio) in chlorobenzene. Stir overnight at a slightly elevated temperature to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time must be optimized to achieve the desired thickness (typically 80-150 nm).
-
Anneal the film as required by the specific material blend to optimize morphology (e.g., 140°C for 20 mins).[1]
-
Causality: Spin-coating from a solution blend creates the bulk heterojunction morphology. The subsequent annealing step promotes phase separation and domain purification, creating bicontinuous pathways for electrons and holes to travel to their respective electrodes, which is essential for high fill factor and short-circuit current.
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10-6 mbar).
-
Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device (e.g., 16 mm²).[1]
-
Causality: The low work function metal serves as the electron-collecting electrode. The high vacuum is necessary to prevent oxidation and contamination of the organic layers and the metal, which would create charge traps and increase series resistance.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics using a solar simulator (AM 1.5G, 100 mW/cm²) and a potentiostat.
-
Extract the key performance parameters: Voc, Jsc, FF, and PCE.
-
Caption: Experimental workflow for fabricating a phthalocyanine-based solar cell.
Conclusion and Future Outlook
This guide has compared this compound and Zinc Phthalocyanine for their use in organic solar cells.
-
Zinc Phthalocyanine (ZnPc) remains a benchmark material in organic photovoltaics due to its well-understood properties, reliability, and proven track record in achieving moderate efficiencies. It serves as an excellent platform for fundamental studies and device optimization.
-
This compound (InPcCl) presents an intriguing alternative. While it is less explored in the context of high-efficiency solar cells, its unique electronic structure, influenced by the heavy indium atom and axial ligand, has been shown to produce a strong photovoltaic response.[3][6] The limited availability of comprehensive device data highlights a research gap and an opportunity.
Future research should focus on a direct, side-by-side comparison of InPcCl and ZnPc within the same device architecture and under identical fabrication conditions. This would provide a definitive assessment of their relative merits. Furthermore, exploring different acceptor materials and device engineering strategies for InPcCl could unlock its potential and lead to the development of novel, efficient organic solar cells.
References
-
Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. SciSpace. [Link]
-
Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. Scirp.org. [Link]
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. MDPI. [Link]
-
Organic Solar Cells Based on Zinc-phthalocyanine and C60. The Society of Vacuum Coaters. [Link]
-
Synthesis and photophysical properties of indium(III) phthalocyanine derivatives. ResearchGate. [Link]
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. EconPapers. [Link]
-
Numerical optimization and performance evaluation of ZnPC:PC70BM based dye-sensitized solar cell. PubMed Central. [Link]
-
(PDF) Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. ResearchGate. [Link]
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. ResearchGate. [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. [Link]
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. PSE Community.org. [Link]
-
Fabrication of Organic Solar Cell Utilizing Mixture of Solution-processable Phthalocyanine and Fullerene Derivative with Proces. VNU Journal of Science. [Link]
-
Performance Evaluation of Modified Zinc-Phthalocyanine Groups as an Active Material in Dye-Sensitized Solar Cells. MDPI. [Link]
-
Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. Royal Society of Chemistry. [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. Semantic Scholar. [Link]
-
Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. [Link]
-
Improved power conversion efficiency of InP solar cells using organic window layers. ResearchGate. [Link]
-
Assessment of Energy Conversion Efficiency in Solar Cells: A Photovoltaic Performance Characterization Study. ResearchGate. [Link]
-
(PDF) Performance Evaluation of Modified Zinc-Phthalocyanine Groups as an Active Material in Dye-Sensitized Solar Cells. ResearchGate. [Link]
-
Fluorinated Zinc and Copper Phthalocyanines as Efficient Third Components in Ternary Bulk Heterojunction Solar Cells. ACS Applied Energy Materials. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. svc.org [svc.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Sensing Properties of Indium(III) Phthalocyanine Chloride and Other Metallophthalocyanines
This guide provides a comprehensive comparison of the sensing properties of Indium(III) phthalocyanine chloride (InPcCl) against other metallophthalocyanines (MPcs). It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these materials in chemical sensing applications. We will delve into the underlying principles, experimental methodologies, and performance metrics, offering a scientifically rigorous yet accessible overview.
Introduction: The Promise of Metallophthalocyanines in Chemical Sensing
Metallophthalocyanines (MPcs) are a class of synthetic macrocyclic compounds with a robust aromatic structure and a central metal ion.[1][2] This unique architecture imparts them with remarkable thermal and chemical stability, as well as tunable electronic properties, making them highly attractive for a variety of applications, including chemical sensors.[1][2][3] The sensing mechanism of MPc-based sensors primarily relies on the change in their electrical conductivity or optical properties upon interaction with analyte molecules.[4] The nature of the central metal ion and peripheral substituents on the phthalocyanine ring plays a crucial role in determining the sensitivity and selectivity of the sensor.[3][5]
This compound (InPcCl) has emerged as a promising material for sensing applications, particularly for humidity and various gases.[6] This guide will provide a comparative analysis of InPcCl's sensing performance alongside other well-studied MPcs, such as those containing copper (CuPc), zinc (ZnPc), cobalt (CoPc), and nickel (NiPc).[7][8][9][10]
The Central Metal's Influence: A Key Determinant of Sensing Performance
The choice of the central metal ion in the phthalocyanine macrocycle is a critical factor that dictates the sensing characteristics of the material.[11][12][13] The metal ion influences the electronic structure, charge transport properties, and the nature of the interaction with analyte molecules.
For instance, studies have shown that the sensitivity of MPc films to electron-donating vapors correlates exponentially with the binding enthalpy between the analyte and the MPc.[7][8][9] This interaction is significantly modulated by the central metal. For example, in the detection of ammonia (an electron-donating gas), the response of various MPcs was found to vary by two orders of magnitude, with CoPc and NiPc exhibiting the highest response at low concentrations.[10] Conversely, the low response of ZnPc to ammonia is attributed to the formation of a stable surface complex.[10]
The central metal also affects the sensor's response to oxidizing gases like nitrogen dioxide (NO2).[4] The conductivity of p-type MPcs, such as CuPc, CoPc, and ZnPc, increases upon exposure to NO2 due to the formation of charge transfer complexes and an increase in hole carriers.[4] Comparative studies have indicated that ZnPc can exhibit a higher response rate to NO2 than CuPc and CoPc.[4]
The d-orbitals of the central transition metal play a pivotal role in mediating the charge transfer between the gas molecule and the sensing layer.[14] Theoretical studies have identified the dz2 orbital of the MPc as a key factor in the electronic interactions that drive the sensing response.[14]
Comparative Analysis of Sensing Performance
To provide a clear and objective comparison, the following table summarizes the sensing performance of InPcCl and other selected MPcs for various analytes. The data is compiled from various research articles and is intended to highlight the relative strengths of each material.
| Metallophthalocyanine | Analyte | Sensitivity | Response Time | Recovery Time | Limit of Detection (LOD) | Operating Temperature | Reference |
| InPcCl | Humidity | High | - | - | - | Room Temperature | [6] |
| CoPc | Ammonia | High | Fast | - | - | Room Temperature | [10][15] |
| NiPc | Ammonia | High | - | - | - | Room Temperature | [10] |
| CuPc | Ammonia | Moderate | Fast | Good | - | Room Temperature | [16][17] |
| ZnPc | Ammonia | Low | - | - | - | Room Temperature | [10] |
| FePc | Ammonia | Moderate | - | Slow | 100 ppb | Room Temperature | [18] |
| ZnPc | Nitrogen Dioxide | High Response Rate | - | - | - | Room Temperature | [4] |
| CuPc | Nitrogen Dioxide | Good | - | - | - | Room Temperature | [4] |
| CoPc | Nitrogen Dioxide | Good | - | - | - | Room Temperature | [4] |
| F16FePc | Ammonia | High | - | Good | 40 ppb | Room Temperature | [18] |
| CoPc-based array | Nitrogen Dioxide | - | - | - | 3 ppb | Room Temperature | [19] |
| CoPc-based array | Hydrogen Sulfide | - | - | - | 100 ppb | Room Temperature | [19] |
| CoPc-based array | Ammonia | - | - | - | 420 ppb | Room Temperature | [19] |
Note: The performance metrics can vary depending on the specific sensor fabrication method, film morphology, and experimental conditions. This table serves as a general guide.
Experimental Protocols: From Material Synthesis to Sensor Characterization
The fabrication and characterization of MPc-based sensors involve a series of well-defined steps. Understanding these protocols is crucial for reproducing results and developing new sensing platforms.
A common method for fabricating MPc-based chemiresistive sensors involves the deposition of a thin film of the MPc material onto a substrate with interdigitated electrodes (IDEs).[7][8][9]
Detailed Steps:
-
Substrate Preparation: Start with a substrate, typically glass or silicon, patterned with interdigitated electrodes (IDEs). The IDEs are usually made of gold or platinum. Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove any organic and inorganic contaminants.
-
Thin Film Deposition: Deposit a thin film of the chosen metallophthalocyanine onto the cleaned IDE substrate. Common deposition techniques include:
-
Vacuum Sublimation/Thermal Evaporation: This method allows for the deposition of highly pure and uniform films with controlled thickness.[9]
-
Spin Coating: A solution of the MPc in a suitable organic solvent is dispensed onto the substrate, which is then spun at high speed to create a thin film.
-
Drop Casting: A simple method where a drop of the MPc solution is placed onto the substrate and the solvent is allowed to evaporate.
-
-
Annealing: After deposition, the film is often annealed at a specific temperature. This step helps to improve the crystallinity and morphology of the film, which can significantly impact the sensing performance.[9]
-
Characterization: Characterize the morphology and structure of the deposited film using techniques such as Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and UV-Visible Spectroscopy.
The sensing properties of the fabricated device are evaluated by exposing it to a controlled concentration of the target analyte and measuring the change in its electrical resistance or current.
Key Performance Metrics:
-
Sensitivity: The magnitude of the sensor's response to a given concentration of the analyte. It is often calculated as the relative change in resistance or current.
-
Response Time: The time taken for the sensor to reach a certain percentage (e.g., 90%) of its final response upon exposure to the analyte.
-
Recovery Time: The time taken for the sensor signal to return to a certain percentage (e.g., 90%) of its original baseline after the analyte is removed.
-
Selectivity: The ability of the sensor to respond to a specific analyte in the presence of other interfering gases.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the sensor.
-
Stability and Reproducibility: The ability of the sensor to provide consistent results over time and across different devices.
Sensing Mechanism: A Molecular Perspective
The sensing mechanism of MPc-based sensors is primarily a surface phenomenon involving the adsorption of analyte molecules onto the phthalocyanine film. The interaction between the analyte and the MPc can be either physisorption or chemisorption, leading to a charge transfer that alters the conductivity of the MPc film.
For p-type MPc semiconductors, exposure to electron-donating (reducing) gases like ammonia (NH3) leads to the donation of electrons to the MPc, causing a recombination of charge carriers (holes) and thus an increase in resistance.[10] Conversely, exposure to electron-accepting (oxidizing) gases like nitrogen dioxide (NO2) results in the withdrawal of electrons from the MPc, leading to an increase in the concentration of holes and a decrease in resistance.[4]
Conclusion and Future Outlook
This compound and other metallophthalocyanines offer a versatile platform for the development of highly sensitive and selective chemical sensors. The ability to tune the sensing properties by changing the central metal ion and modifying the molecular structure provides a vast design space for creating sensors tailored for specific applications.
Future research in this field will likely focus on:
-
Novel MPc Materials: Synthesis of new MPc derivatives with enhanced sensitivity and selectivity.
-
Hybrid Materials: Integration of MPcs with other materials like carbon nanotubes or graphene to improve sensor performance.[14][15]
-
Sensor Arrays: Development of sensor arrays ("electronic noses") based on different MPcs for the identification of complex gas mixtures.[7][8][9]
-
Device Miniaturization: Fabrication of miniaturized and low-power sensors for portable and wearable applications.
By continuing to explore the fundamental science and engineering of these fascinating materials, the scientific community can unlock their full potential in addressing critical challenges in environmental monitoring, healthcare, and industrial process control.
References
-
Bohrer, F. I., Colesniuc, C. N., Park, J., Ruidiaz, M. E., Schuller, I. K., Kummel, A. C., & Trogler, W. C. (2009). Comparative Gas Sensing in Cobalt, Nickel, Copper, Zinc, and Metal-Free Phthalocyanine Chemiresistors. Journal of the American Chemical Society, 131(2), 478–485. [Link]
-
Bohrer, F. I., Colesniuc, C. N., Park, J., Ruidiaz, M. E., Schuller, I. K., Kummel, A. C., & Trogler, W. C. (2009). Comparative gas sensing in cobalt, nickel, copper, zinc, and metal-free phthalocyanine chemiresistors. PubMed, 19053272. [Link]
-
Bohrer, F. I., Colesniuc, C. N., Park, J., Ruidiaz, M. E., Schuller, I. K., Kummel, A. C., & Trogler, W. C. (2009). Comparative Gas Sensing in Cobalt, Nickel, Copper, Zinc, and Metal-Free Phthalocyanine Chemiresistors. Journal of the American Chemical Society, 131(2), 478–485. [Link]
-
Klyamer, D. D., Krasnov, P. O., Gromilov, S. A., & Basova, T. V. (2021). Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors. Chemosensors, 9(7), 173. [Link]
-
Chakane, S. D., & Datir, M. S. (2018). Comparative Study of Rate Constant of Metallophthalocyanines as Nitrogen Dioxide Sensor. International Journal of ChemTech Research, 11(01), 22-27. [Link]
-
Claessens, C. G., Hahn, U., & Torres, T. (2020). Recent advances in phthalocyanines for chemical sensor, non-linear optics (NLO) and energy storage applications. Coordination Chemistry Reviews, 404, 213117. [Link]
-
Mukherjee, D., & Sreedhar, B. (2018). Phthalocyanines as Sensitive Materials for Chemical Sensors. In Advanced Materials for Sensing Applications (pp. 161-193). Springer, Cham. [Link]
-
Sharma, S., & Sharma, V. (2024). Effect of central metal ions on interaction of Metal Phthalocyanines composites with chemical analytes. Applied Physics A, 130(5), 378. [Link]
-
Collins, R. A., & Mohammed, K. A. (1988). Gas sensitivity of some metal phthalocyanines. Journal of Physics D: Applied Physics, 21(1), 154. [Link]
-
Maglione, M. S., et al. (2023). Tailoring Metal Phthalocyanine/Graphene Interfaces for Highly Sensitive Gas Sensors. Advanced Materials Interfaces, 10(29), 2300481. [Link]
-
Klyamer, D., et al. (2022). Recent Advances in Phthalocyanine and Porphyrin-Based Materials as Active Layers for Nitric Oxide Chemical Sensors. Chemosensors, 10(12), 519. [Link]
-
Klyamer, D. D., et al. (2020). Ammonia sensing performance of thin films of cobalt(II) phthalocyanine bearing fluorinated substituents. Sensors and Actuators B: Chemical, 305, 127458. [Link]
-
Ding, B., et al. (2017). The effects of central metals on ammonia sensing of metallophthalocyanines covalently bonded to graphene oxide hybrids. RSC Advances, 7(54), 34215-34225. [Link]
-
Nyokong, T., & Ahsen, V. (Eds.). (2021). Recent advances in phthalocyanines for chemical sensor, non-linear optics (NLO) and energy storage applications. [Link]
-
Fields, L. L., et al. (2022). Fluorinated Iron and Cobalt Phthalocyanine Nanowire Chemiresistors for Environmental Gas Monitoring at Parts-per-Billion Levels. ACS Applied Nano Materials, 5(3), 3568-3577. [Link]
-
Wang, Y., et al. (2022). Metal-Decorated Phthalocyanine Monolayer as a Potential Gas Sensing Material for Phosgene: A First-Principles Study. ACS Omega, 7(25), 21749-21757. [Link]
-
Knupfer, M., & Fink, J. (2001). Electronic properties of transition metal phthalocyanines: The impact of the central metal atom (d 5– d 10). Surface Science, 493(1-3), 53-60. [Link]
-
Deshpande, N. A. R., Chakane, S. D., & Awate, A. G. (2018). Room temperature ammonia sensor based on copper phthalocyanine. The Pharma Innovation Journal, 7(1), 136-138. [Link]
-
Deshpande, N. A. R., Chakane, S. D., & Awate, A. G. (2018). Room temperature ammonia sensor based on copper phthalocyanine. The Pharma Innovation Journal, 7(1), 136-138. [Link]
-
Basova, T. V., & Kiselev, V. G. (2023). Gas sensing behavior of metal-phthalocyanines: Effects of electronic structure on sensitivity. Coordination Chemistry Reviews, 475, 214890. [Link]
-
Li, J., et al. (2023). Two-Dimensional Bimetallic Phthalocyanine Covalent-Organic-Framework-Based Chemiresistive Gas Sensor for ppb-Level NO2 Detection. Nanomaterials, 13(13), 1937. [Link]
-
De la Cruz, A. R., et al. (2020). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Journal of Physical Chemistry C, 124(44), 24146-24156. [Link]
-
Koca, A., et al. (2014). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry, 38(10), 4946-4955. [Link]
-
Liu, Y., et al. (2024). Effects of Central Metal Ion on Binuclear Metal Phthalocyanine-Based Redox Mediator for Lithium Carbonate Decomposition. Molecules, 29(9), 2045. [Link]
-
Chen, Y., et al. (2020). A phthalocyanine sensor array based on sensitivity and current changes for highly sensitive identification of three toxic gases at ppb levels. New Journal of Chemistry, 44(4), 1438-1446. [Link]
-
De la Cruz, A. R., et al. (2020). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Polymers, 12(10), 2355. [Link]
-
Sensor fabrication steps. (a) Manufacturing of upstanding silicon... | Download Scientific Diagram. [Link]
-
a) The steps followed through for the sensor fabrication procedure. I:... - ResearchGate. [Link]
-
Sensor fabrication process: (A) Formation of a microstructured... - ResearchGate. [Link]
-
a Manufacturing procedure for P/C strain sensor. b PLCL fiber... - ResearchGate. [Link]
-
Fabrication of an electrochemical sensor based on molecularly imprinted polymer for the rapid detection of astaxanthin in environmental samples. PubMed. [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors | MDPI [mdpi.com]
- 6. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative gas sensing in cobalt, nickel, copper, zinc, and metal-free phthalocyanine chemiresistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Tailoring Metal Phthalocyanine/Graphene Interfaces for Highly Sensitive Gas Sensors [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A phthalocyanine sensor array based on sensitivity and current changes for highly sensitive identification of three toxic gases at ppb levels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Theoretical DFT Models of Indium(III) Phthalocyanine Chloride with Experimental Data
Introduction: The Synergy of Theory and Experiment in Molecular Engineering
Indium(III) phthalocyanine chloride (InPcCl) stands as a molecule of significant interest in materials science, with promising applications in nonlinear optics, solar cells, and sensing.[1][2] Its robust macrocyclic structure and the influence of the central indium atom and axial chlorine ligand give rise to unique optoelectronic properties. To fully harness its potential, a deep understanding of its structure-property relationships is paramount.
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful lens to probe these relationships at the atomic level. DFT can predict geometric, electronic, and vibrational properties, providing insights that can guide the rational design of new materials. However, the predictive power of any computational model is only as reliable as its validation against real-world experimental data. A model, no matter how sophisticated, that fails to reproduce experimental observations is of limited practical value.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate theoretical DFT models of InPcCl using standard experimental techniques. We will delve into the causality behind experimental choices, present standardized protocols, and establish a clear workflow for a robust comparative analysis. This synergistic approach, bridging the gap between theoretical prediction and empirical evidence, is the cornerstone of modern molecular engineering.
The Validation Workflow: An Iterative Approach
The validation process is not a linear path but an iterative cycle. Experimental data informs the initial DFT model, the model's predictions are compared against the data, and discrepancies are used to refine the computational approach. This cycle ensures an increasingly accurate and predictive theoretical framework.
Caption: Iterative workflow for validating DFT models against experimental data.
Part 1: Experimental Characterization of InPcCl
The foundation of any validation study is high-quality experimental data. Here, we focus on three key techniques: X-ray Crystallography for structural determination, UV-Vis Spectroscopy for electronic transitions, and FT-IR Spectroscopy for vibrational modes.
Structural Analysis: X-ray Crystallography
Why this technique? Single-crystal X-ray diffraction (XRD) provides the most precise and unambiguous data on the three-dimensional arrangement of atoms in a molecule. It yields bond lengths, bond angles, and intermolecular packing information, which are the primary and most direct comparators for a DFT-optimized geometry.
Expected Experimental Data: Crystal structure analyses of substituted indium phthalocyanines reveal that the molecules often form columnar stacks.[3][4] Key structural features include the planarity of the phthalocyanine core, the In-N and In-Cl bond lengths, and the displacement of the indium atom from the plane of the four coordinating nitrogen atoms. The packing arrangement is often characterized by concave-concave pairs of molecules, allowing for significant π-π overlap.[3][4]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth (Self-Validation Step): High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation or vapor diffusion.
-
Dissolve synthesized InPcCl powder in a suitable solvent (e.g., chloronaphthalene, quinoline) to create a saturated or near-saturated solution. The choice of solvent is critical for obtaining diffraction-quality crystals.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a dust-free environment over several days to weeks. Alternatively, use a vapor diffusion setup where a non-solvent slowly diffuses into the solution, reducing the solubility of InPcCl and promoting crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform data collection, typically using a modern CCD or CMOS detector, at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors. This yields the final atomic coordinates, bond lengths, and angles.
-
Electronic Properties: UV-Vis Spectroscopy
Why this technique? UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For phthalocyanines, the spectrum is dominated by two characteristic absorption bands: the intense Q-band in the visible region (around 600-700 nm) and the B-band (or Soret band) in the near-UV region (around 300-350 nm).[5] These bands correspond to π-π* transitions within the 18π-electron macrocycle and are highly sensitive to the central metal, axial ligands, and aggregation state.[1] This makes UV-Vis an excellent tool for validating calculated electronic transition energies from Time-Dependent DFT (TD-DFT).
Expected Experimental Data: In solution, InPcCl typically exhibits a sharp, intense Q-band maximum around 697 nm and a B-band near 340-350 nm.[6] The exact position can be influenced by the solvent and peripheral substituents.[7] Aggregation in solution can lead to a splitting or broadening of the Q-band, a phenomenon crucial to consider when comparing with calculations of a single molecule.[6]
Protocol for UV-Vis Spectroscopy:
-
Solution Preparation:
-
Prepare a stock solution of InPcCl in a suitable, spectroscopy-grade solvent (e.g., DMSO, DMF, THF).[7] The solvent must be transparent in the wavelength range of interest.
-
Perform serial dilutions to prepare a set of solutions with low concentrations (typically in the micromolar range, e.g., 10⁻⁶ M) to adhere to the Beer-Lambert law and minimize aggregation.
-
-
Spectrometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Select the desired wavelength range (e.g., 250-900 nm).
-
-
Baseline Correction (Self-Validation Step):
-
Fill a cuvette with the pure solvent being used for the sample.
-
Place the cuvette in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the cuvette with the InPcCl solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Analyze the spectrum to identify the λmax values for the Q-band and B-band.
-
Vibrational Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy
Why this technique? FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). Each absorption peak corresponds to a specific vibrational mode. This provides a molecular "fingerprint" that is highly sensitive to the molecule's structure and bonding. It is an ideal method for validating the vibrational frequencies calculated by DFT.
Expected Experimental Data: The FT-IR spectrum of InPcCl shows characteristic peaks related to the phthalocyanine macrocycle. Key vibrational bands include those associated with the stretching of pyrrole and isoindole units (around 1300-1400 cm⁻¹), C-C benzene stretching (around 1500 cm⁻¹), and aromatic C-H stretching (~3090 cm⁻¹).[8] The In-Cl stretching frequency is expected at lower wavenumbers.
Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the InPcCl sample and spectroscopy-grade potassium bromide (KBr) powder to remove any water, which has a strong IR absorption.
-
In an agate mortar, grind a small amount of InPcCl (1-2 mg) with KBr powder (100-200 mg) until a fine, homogeneous mixture is obtained. The low concentration of the sample in the KBr matrix is crucial for a clear spectrum.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet. A transparent pellet indicates good sample dispersion and is a self-validating check for quality.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Part 2: The Comparative Analysis - Bridging DFT and Reality
With experimental data in hand, the core task is to perform a meticulous comparison with the results from DFT calculations.
Structural Parameters (DFT vs. XRD)
The most direct validation comes from comparing the DFT-optimized molecular geometry with the single-crystal XRD structure.
Computational Approach:
-
Method: Perform a geometry optimization using a suitable DFT functional and basis set. For a molecule like InPcCl containing a third-row element (In), a functional like B3LYP or PBE0 combined with a basis set that includes effective core potentials for indium (e.g., LANL2DZ) and a Pople-style basis set (e.g., 6-31G(d)) for the lighter atoms is a common starting point.
-
Causality: The choice of functional is a balance between accuracy and computational cost. Hybrid functionals like B3LYP often provide good geometric predictions for organometallic complexes. The use of an effective core potential for indium is computationally efficient and accounts for relativistic effects.
Data Comparison:
| Parameter | Experimental (XRD)[3][4] | Theoretical (DFT) | % Difference |
| In-Cl Bond Length | ~2.45 Å | Calculated Value | Calculate |
| Avg. In-N Bond Length | ~2.18 Å | Calculated Value | Calculate |
| In Displacement from N₄ Plane | ~0.75 Å | Calculated Value | Calculate |
| Avg. C-N Bond Length (Pyrrole) | ~1.38 Å | Calculated Value | Calculate |
Note: Experimental values are approximate and can vary based on substituents and crystal packing forces. DFT values are for a single molecule in the gas phase unless solvent effects are included.
Insight: A good agreement (typically within a few percent) for bond lengths and angles validates the chosen DFT method's ability to describe the electronic structure and bonding in InPcCl. Discrepancies can often be attributed to intermolecular interactions (crystal packing) present in the solid state but absent in a gas-phase calculation.
Electronic Spectra (TD-DFT vs. UV-Vis)
Computational Approach:
-
Method: Following geometry optimization, perform a Time-Dependent DFT (TD-DFT) calculation using the same functional and basis set to compute the electronic excitation energies and oscillator strengths.
-
Causality: TD-DFT is the standard method for calculating the electronic spectra of molecules. It provides information about the transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.
Data Comparison:
| Band | Experimental λmax (nm)[6] | Calculated λmax (nm) | Key Orbital Transition |
| Q-Band | ~697 nm | Calculated Value | HOMO → LUMO (π → π) |
| B-Band | ~350 nm | Calculated Value | e.g., HOMO-1 → LUMO (π → π) |
Insight: TD-DFT often systematically over- or underestimates excitation energies. The key validation metric is not necessarily a perfect match in λmax but rather the correct prediction of the number of key bands, their relative positions, and their corresponding orbital transitions. Discrepancies between the experimental Q-band in solution and the calculated value can be significant due to solvent effects (solvatochromism) and aggregation, which are not captured in a simple gas-phase calculation. More advanced models can incorporate a solvent continuum model (e.g., PCM) to improve accuracy.
Vibrational Frequencies (DFT vs. FT-IR)
Computational Approach:
-
Method: Perform a frequency calculation on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and yields the harmonic vibrational frequencies and their corresponding IR intensities.
-
Causality: DFT frequency calculations are known to have systematic errors, primarily due to the harmonic approximation and basis set incompleteness. Therefore, it is standard practice to apply a scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequencies for better agreement with experiment.
Data Comparison:
| Experimental Peak (cm⁻¹)[8] | Scaled DFT Freq. (cm⁻¹) | Vibrational Mode Assignment |
| ~3090 | Calculated Value | Aromatic C-H Stretch |
| ~1512 | Calculated Value | Benzene C-C Stretch |
| ~1329 | Calculated Value | Pyrrole Ring Stretch |
| Other significant peaks | Calculated Values | Assignments |
Insight: The goal is to achieve a one-to-one mapping between the major experimental peaks and the calculated vibrational modes. A successful validation will not only match the frequencies but also correctly predict the relative intensities of the peaks, confirming that the model accurately represents the molecule's potential energy surface.
Caption: Relationship between molecular structure and spectroscopic outputs.
Conclusion
The validation of theoretical DFT models against empirical data is not merely a confirmatory step but a critical component of computational chemistry and materials science. For a complex molecule like this compound, this process builds confidence in the theoretical model's ability to describe its fundamental properties. A well-validated model becomes a powerful predictive tool, enabling the in silico screening of new derivatives with tailored optical and electronic properties, thereby accelerating the discovery and development of next-generation materials for a wide range of applications. The iterative cycle of experiment, theory, and comparison is the engine that drives this innovation.
References
- Shand, M. L. (n.d.). Indium phthalocyanines and naphthalocyanines for optical limiting.
-
Cook, M. J., et al. X-Ray crystallographic studies of three substituted indium(iii) phthalocyanines: effect of ring substitution and the axial ligand on molecular geometry and packing. Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]
-
Biyiklioglu, Z., et al. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Salas-Reyes, R., et al. (2021). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. ResearchGate. Retrieved from [Link]
-
Cook, M. J., et al. (2002). X-Ray crystallographic studies of three substituted indium(III) phthalocyanines: Effect of ring substitution and the axial ligand on molecular geometry and packing. ResearchGate. Retrieved from [Link]
-
Santana, G., et al. (2020). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. MDPI. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:19631-19-7. Retrieved from [Link]
-
Arias-Ceron, J. S., et al. (2021). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. MDPI. Retrieved from [Link]
-
Nizhnik, Y. P., et al. (2021). Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. Retrieved from [Link]
- Fedorov, S. Y., et al. (n.d.). Gold(III) phthalocyanine chloride: Optical and structural characterization of thin films.
- Al-Hagan, O. A. (n.d.). Molecular structure of Indium phthalocyanine chloride, ClInPc, used in this study.
-
ResearchGate. (n.d.). FT-IR spectrum of compound (A). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. X-Ray crystallographic studies of three substituted indium(iii) phthalocyanines: effect of ring substitution and the axial ligand on molecular geometry and packing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Indium(III) Phthalocyanine Chloride and Copper Phthalocyanine in Optoelectronic Applications
A Senior Application Scientist's Guide to Material Selection in Organic Electronics
In the rapidly evolving field of organic optoelectronics, the selection of high-performance materials is paramount to achieving desired device efficiency and stability. Among the plethora of organic semiconductors, metallophthalocyanines (MPcs) have garnered significant attention due to their robust chemical and thermal stability, and their tunable electronic properties.[1][2] This guide provides an in-depth comparative analysis of two prominent members of this class: Indium(III) phthalocyanine chloride (InPcCl) and the widely-used Copper Phthalocyanine (CuPc). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective insights supported by experimental data to inform material selection for next-generation optoelectronic devices.
Introduction: The Central Metal's Crucial Role
Phthalocyanines are macrocyclic compounds with a planar structure that facilitates π-π stacking, crucial for charge transport in thin films.[3] The central metal atom in the phthalocyanine core plays a pivotal role in defining the molecule's electronic and optical properties.[2] This is due to the interaction between the d-orbitals of the metal and the π-orbitals of the phthalocyanine ligand.[4]
This compound (InPcCl) is a p-type organic semiconductor that has shown promise in various optoelectronic applications, including solar cells and flexible devices.[1][5] The presence of the indium metal center and the axial chloride ligand can influence its molecular packing and, consequently, its charge transport characteristics.[5]
Copper Phthalocyanine (CuPc) is one of the most extensively studied p-type organic semiconductors, often serving as a benchmark material in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[2][6] Its well-understood properties and established fabrication protocols make it a common choice for the hole transport layer (HTL) or the donor material in organic photovoltaic devices.[7]
This guide will benchmark the efficiency of InPcCl against CuPc, focusing on their application in organic solar cells. We will delve into their fundamental optoelectronic properties, present a standardized experimental protocol for a comparative study, analyze available performance data, and discuss the underlying scientific principles that govern their performance differences.
Fundamental Optoelectronic Properties: A Head-to-Head Comparison
The intrinsic properties of InPcCl and CuPc dictate their performance in an optoelectronic device. The following table summarizes key parameters gathered from the literature.
| Property | This compound (InPcCl) | Copper Phthalocyanine (CuPc) | References |
| Optical Bandgap (Eg) | 1.51 eV and 2.9 eV | ~1.7 eV | [5] |
| Hole Mobility (μh) | ~10-6 cm²/Vs | ~10-5 cm²/Vs (in CuPc:C60 blend) | [5][8] |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV | -5.2 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.4 eV | -3.5 eV | [1] |
The difference in the central metal atom (Indium vs. Copper) directly impacts the electronic structure and, consequently, the optoelectronic properties. The slightly higher hole mobility observed in CuPc blends suggests potentially more efficient charge transport in devices where it is a component of the active layer.[8] However, the comparable HOMO and LUMO energy levels indicate that both materials can be suitable for similar device architectures, particularly in heterojunctions with common acceptor materials like fullerenes (e.g., C60).
Experimental Protocol for Comparative Analysis of InPcCl and CuPc in Organic Solar Cells
To provide a fair and objective comparison, a standardized experimental protocol is essential. The following outlines a detailed methodology for the fabrication and characterization of bilayer heterojunction organic solar cells using InPcCl and CuPc as the donor materials and Buckminsterfullerene (C60) as the acceptor material.
Device Fabrication
The fabrication process for the organic solar cells will be carried out using a thermal evaporation technique in a high-vacuum environment (typically <10-6 Torr).
Step-by-Step Methodology:
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
Hole Transport Layer (HTL) Deposition: A thin layer (e.g., 10 nm) of Molybdenum trioxide (MoO₃) is thermally evaporated onto the ITO substrate to serve as a hole transport and electron blocking layer.
-
Donor Layer Deposition: A layer of either InPcCl or CuPc (e.g., 30 nm) is deposited by thermal evaporation. The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s) to ensure a uniform and smooth film.
-
Acceptor Layer Deposition: A layer of C60 (e.g., 40 nm) is then thermally evaporated on top of the donor layer.
-
Electron Transport/Exciton Blocking Layer (ETL/EBL) Deposition: A thin layer of Bathocuproine (BCP) (e.g., 8 nm) is deposited to act as an exciton blocking and electron transport layer.
-
Cathode Deposition: Finally, a metal cathode, such as Aluminum (Al) (e.g., 100 nm), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated using a glass slide and UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen.
Device Characterization
The performance of the fabricated solar cells will be evaluated under standard test conditions (STC: AM1.5G illumination at 100 mW/cm²).
Key Characterization Techniques:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the devices will be measured using a solar simulator and a source measure unit. From these curves, the key photovoltaic parameters will be extracted:
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing.[9][10]
-
Short-Circuit Current Density (Jsc): The maximum current a solar cell can produce when the voltage across it is zero.[9][10]
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the solar cell in converting light energy into electrical energy.[6]
-
-
External Quantum Efficiency (EQE): EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength.[11] This provides insight into the spectral response of the device and helps to identify regions of poor photon absorption or charge collection.
Performance Benchmarking: InPcCl vs. CuPc
Based on available literature, we can compile a comparative table of the performance of organic solar cells utilizing InPcCl and CuPc as the donor material in a bilayer heterojunction with C60.
| Photovoltaic Parameter | InPcCl/C60 Device | CuPc/C60 Device | References |
| Power Conversion Efficiency (η) | ~3% | 1-2% | [5][12] |
| Open-Circuit Voltage (Voc) | ~0.5 V | ~0.45 V | [12] |
| Short-Circuit Current Density (Jsc) | ~2.25 x 10-2 A/cm² | ~4.5 mA/cm² | [2][5] |
| Fill Factor (FF) | ~0.5 | ~0.6 | [2][6] |
Analysis of Performance Data:
The available data suggests that InPcCl-based devices can exhibit a higher power conversion efficiency compared to simple CuPc/C60 bilayer devices.[5] The reported short-circuit current density for the InPcCl device is notably high, which could be a significant contributor to its overall efficiency.[5]
Mechanistic Insights: The "Why" Behind the Performance
The observed differences in performance can be attributed to several factors related to the central metal atom:
-
Molecular Packing and Morphology: The axial chloride ligand in InPcCl can influence the intermolecular stacking in the solid state. This can lead to a different thin-film morphology compared to CuPc, which in turn affects charge transport and exciton diffusion.[5]
-
Electronic Structure: The d-orbitals of the indium and copper atoms interact differently with the phthalocyanine ring, leading to variations in the energy levels of the frontier molecular orbitals (HOMO and LUMO).[4] These subtle differences can impact the open-circuit voltage of the solar cell and the efficiency of charge transfer at the donor-acceptor interface.
-
Charge Carrier Mobility: While the reported hole mobility for a CuPc:C60 blend is higher than that for an InPcCl-based device, the overall device performance is a complex interplay of mobility, exciton diffusion length, and charge transfer efficiency.[5][8] The high photocurrent observed in the InPcCl device suggests that despite a potentially lower mobility, other factors such as efficient exciton generation and dissociation may be dominant.[5]
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound and Copper Phthalocyanine for use in optoelectronic applications, with a focus on organic solar cells. The analysis of their fundamental properties and available performance data suggests that InPcCl is a promising alternative to the more conventional CuPc, potentially offering higher power conversion efficiencies.
The key takeaway for researchers and scientists is that while CuPc remains a reliable and well-understood material, exploring alternative metallophthalocyanines like InPcCl can open new avenues for improving device performance. The central metal atom and its ligands offer a powerful tool for tuning the optoelectronic properties of these versatile materials.
Future research should focus on direct, side-by-side comparative studies of InPcCl and CuPc in various device architectures, including bulk heterojunctions and tandem cells. A deeper understanding of the structure-property relationships in these materials, particularly the influence of the central metal on thin-film morphology and charge transport, will be crucial for the rational design of next-generation organic electronic devices with enhanced efficiency and stability.
References
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. (2020-02-21). In Scientific Reports. Retrieved from [Link]
-
Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. (2021). In Polymers. Retrieved from [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2019). In Polymers. Retrieved from [Link]
-
Efficient Organic Solar Cells Based on Planar Metallophthalocyanines. (2014). In Journal of Physical Chemistry C. Retrieved from [Link]
-
What determines the performance of metal phthalocyanines (MPc, M=Zn, Cu, Ni, Fe) in organic heterojunction solar cells? A combined experimental and theoretical investigation. (2010). In Organic Electronics. Retrieved from [Link]
-
Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. (2014). In Materials Sciences and Applications. Retrieved from [Link]
-
Electronic properties of transition metal phthalocyanines: The impact of the central metal atom ( d 5– d 10). (2017). In Journal of Chemical Physics. Retrieved from [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2019). In ResearchGate. Retrieved from [Link]
-
Understanding Open-Circuit Voltage (Voc) & Short-Circuit Current (Isc) in Solar Panels. (2023-06-16). In Renogy. Retrieved from [Link]
-
What is the real meaning of open circuit voltage and short circuit current in a solar cell? (2020-01-13). In Quora. Retrieved from [Link]
-
Charge carrier transport in metal phthalocyanine based disordered thin films. (2006-04-08). In Journal of Applied Physics. Retrieved from [Link]
-
What is short circuit current and open circuit voltage in a solar cell? (2020-01-07). In Reddit. Retrieved from [Link]
-
Transport of charge carriers and optoelectronic applications of highly ordered metal phthalocyanine heterojunction thin films. (2021-03-26). In Journal of Materials Chemistry C. Retrieved from [Link]
-
What Are Solar Panel Open Circuit Voltage, Short Circuit Current, And Peak Power? (2024-01-08). In SolarSena. Retrieved from [Link]
-
Are short circuit current density and open circuit voltage in a solar cell dependent on cell area? (2023-04-06). In ResearchGate. Retrieved from [Link]
-
Characterization and photovoltaic performance of organic device based on AlPcCl/p-Si heterojunction. (2023). In ResearchGate. Retrieved from [Link]
-
Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine. (2020-02-21). In MDPI. Retrieved from [Link]
-
Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (2023). In MDPI. Retrieved from [Link]
-
Chinese scientists achieve record-breaking 20% efficiency in single-junction organic solar cell. (2024-08-21). In PV Magazine. Retrieved from [Link]
-
Synthesis and characterization of C60 and C70 acetylace-tone monoadducts and study of their photochemical properties for potential application in solar cells. (2021-04-14). In SciELO Colombia. Retrieved from [Link]
-
Comparison of organic and inorganic hole transport layers in double perovskite material-based solar cell. (2023). In Beilstein Journal of Nanotechnology. Retrieved from [Link]
-
Charge transport in liquid-crystalline phthalocyanine-based thin-film transistors. (2024-01-06). In arXiv. Retrieved from [Link]
-
Highly efficient bifacial transparent organic solar cells with power conversion efficiency greater than 3% and transparency of 50%. (2014). In ResearchGate. Retrieved from [Link]
-
NREL Researchers Demonstrate External Quantum Efficiency Surpassing 100% in a Quantum Dot Solar Cell. (n.d.). In NREL. Retrieved from [Link]
-
Characterization of a Heterojunction Silicon Solar Cell by Means of Impedance Spectroscopy. (2024-01-26). In MDPI. Retrieved from [Link]
-
Fabrication of Organic Photovoltaic Devices. (2009-10-25). In AZoNano. Retrieved from [Link]
-
Efficient thin-film organic solar cells based on pentacene/C60 heterojunctions. (2004). In Applied Physics Letters. Retrieved from [Link]
-
A comparative investigation of trap-limited hole transport properties in organic bulk heterojunctions. (2013). In ResearchGate. Retrieved from [Link]
-
Experiment 7 - Thermal Evaporation. (n.d.). In Scribd. Retrieved from [Link]
-
External Quantum Efficiency. (2011-10-19). In YouTube. Retrieved from [Link]
-
Improved fill factor in inverted planar perovskite solar cells with zirconium acetate as the hole-and-ion-blocking layer. (2017). In Journal of Materials Chemistry A. Retrieved from [Link]
-
Integrated Inline Characterisation Techniques for Improved Silicon Heterojunction Solar Cell Production. (2024-09-27). In 3rd International Conference on Silicon Heterojunction Technology. Retrieved from [Link]
-
External quantum efficiency. (n.d.). In PV-Manufacturing.org. Retrieved from [Link]
-
A review on the classification of organic/inorganic/carbonaceous hole transporting materials for perovskite solar cell application. (2020). In Arabian Journal of Chemistry. Retrieved from [Link]
-
Organic Solar Cell Characterization. (2012-08-01). In Appalachian State University. Retrieved from [Link]
-
High-Performance Multi-Component Organic Solar Cells: Morphology and Device Performance. (2021). In Penn State University Libraries. Retrieved from [Link]
-
Hole transport layers for organic solar cells: recent progress and prospects. (2021). In Journal of Materials Chemistry A. Retrieved from [Link]
-
External-quantum-efficiency enhancement in quantum-dot solar cells with a Fabry–Perot light-trapping structure. (2023-08-19). In Scientific Reports. Retrieved from [Link]
-
Fluorinated Copper Phthalocyanine as an Electron Transport Material in Perovskite Solar Cell. (2022). In ResearchGate. Retrieved from [Link]
-
Fill Factor Exceeding 85% Indium-free Solar Cells Based on Cadmium Oxides. (2025-09-25). In ResearchGate. Retrieved from [Link]
-
Procedure development of thermal evaporation process for incorporation into undergraduate curriculum. (2016). In ResearchGate. Retrieved from [Link]
-
Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. (2017). In ResearchGate. Retrieved from [Link]
-
Pentacene thin-films obtained by thermal evaporation in high vacuum. (2015). In ResearchGate. Retrieved from [Link]
Sources
- 1. The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [2601.03058] Charge transport in liquid-crystalline phthalocyanine-based thin-film transistors [arxiv.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A review on the classification of organic/inorganic/carbonaceous hole transporting materials for perovskite solar cell application - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. renewsysworld.com [renewsysworld.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
A Guide to Cross-Validation of Spectroscopic and Microscopic Characterization of Indium(III) Phthalocyanine Chloride Films
This guide provides a comprehensive framework for the multifaceted characterization of Indium(III) phthalocyanine chloride (In-Pc-Cl) thin films. For researchers, scientists, and drug development professionals, understanding the intricate relationship between the molecular, optical, and morphological properties of these films is paramount for their application in fields such as organic electronics and sensor technology. This document moves beyond a mere listing of techniques, offering an integrated approach that emphasizes the cross-validation of data from both spectroscopic and microscopic analyses to build a holistic and reliable understanding of the material.
The inherent complexity of organic semiconductor films necessitates a multi-pronged characterization strategy. Spectroscopic methods, such as UV-Visible and Raman spectroscopy, provide insights into the electronic structure and molecular arrangement. In parallel, microscopic techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) reveal the physical topography and morphology of the film surface. By synergistically employing these techniques, we can correlate the macroscopic optical and electronic properties with the microscopic physical structure, leading to a more robust and comprehensive characterization.
The Synergy of Spectroscopy and Microscopy: A Cross-Validation Workflow
A truly comprehensive understanding of In-Pc-Cl films emerges not from the sequential application of characterization techniques, but from their integrated and correlated use. Each technique provides a piece of the puzzle, and by overlaying these pieces, a clearer and more validated picture of the film's properties can be constructed. The following workflow illustrates this principle of cross-validation.
Caption: A workflow diagram illustrating the parallel and interconnected nature of spectroscopic and microscopic characterization techniques for a comprehensive analysis of In-Pc-Cl films.
I. Spectroscopic Characterization: Probing the Molecular and Electronic Landscape
Spectroscopic techniques are indispensable for elucidating the electronic transitions and molecular organization within In-Pc-Cl films.
A. UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Properties
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For phthalocyanines, two characteristic absorption bands are typically observed: the intense Q-band in the visible region (around 600-800 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm).[1][2] These bands arise from π-π* transitions within the 18-π electron system of the phthalocyanine macrocycle.[3] The position, shape, and intensity of these bands are highly sensitive to the molecular environment, including aggregation, polymorphism, and the central metal ion.[4]
Experimental Protocol: UV-Vis Spectroscopy of In-Pc-Cl Films
-
Sample Preparation: Deposit the In-Pc-Cl film onto a transparent substrate, such as quartz or glass, using a suitable deposition technique (e.g., thermal evaporation).[5] A blank substrate of the same material should be used as a reference.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize for at least 20-30 minutes.[3]
-
Set the wavelength range, typically from 200 to 900 nm, to encompass both the Soret and Q-bands.
-
Perform a baseline correction using the blank substrate to subtract any absorbance from the substrate itself.[3]
-
-
Data Acquisition:
-
Place the In-Pc-Cl film in the sample holder.
-
Acquire the absorption spectrum.
-
Ensure the maximum absorbance is within the optimal range of the instrument (typically below 2 absorbance units) to maintain linearity. If necessary, adjust the film thickness.
-
B. Raman Spectroscopy: A Fingerprint of Molecular Structure and Orientation
Principle: Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules.[6] When a laser interacts with the sample, a small fraction of the scattered light is shifted in energy, corresponding to the vibrational frequencies of the chemical bonds. This provides a unique "fingerprint" of the molecule. For phthalocyanine films, polarized Raman spectroscopy is particularly powerful for determining molecular orientation and identifying different crystalline phases (polymorphs).[3][7]
Experimental Protocol: Raman Spectroscopy of In-Pc-Cl Films
-
Sample Preparation: The In-Pc-Cl film on any substrate can be used directly. No special preparation is typically required.[6]
-
Instrument Setup:
-
Choose an appropriate laser excitation wavelength. Common choices include 532 nm or 633 nm. Be mindful of potential fluorescence from the sample, which can obscure the Raman signal.
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
For polarization-dependent measurements, a polarizer and an analyzer are placed in the incident and scattered light paths, respectively.
-
-
Data Acquisition:
-
Focus the laser onto the surface of the film.
-
Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to achieve a good signal-to-noise ratio without causing sample damage.
-
For orientation studies, acquire spectra with different polarization configurations (e.g., parallel and perpendicular polarization).
-
II. Microscopic Characterization: Visualizing the Physical Realm
Microscopy techniques provide direct visualization of the film's surface, offering critical information about its morphology, which in turn influences its physical and electronic properties.
A. Atomic Force Microscopy (AFM): Nanoscale Topography and Roughness
Principle: AFM is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a sample's surface.[1][8] A sharp tip mounted on a flexible cantilever is scanned across the surface, and the deflection of the cantilever due to the forces between the tip and the sample is measured. This allows for the determination of surface topography, roughness, and grain size with nanoscale precision.[9]
Experimental Protocol: AFM Imaging of In-Pc-Cl Films
-
Sample Preparation: The film on its substrate can be directly mounted on the AFM sample stage. Ensure the sample is securely fixed.
-
Instrument Setup:
-
Select an appropriate AFM cantilever and tip. Tapping mode (intermittent contact) is often preferred for organic films to minimize sample damage.
-
Perform a laser and photodiode alignment.
-
Tune the cantilever to its resonant frequency.
-
-
Data Acquisition:
-
Engage the tip with the sample surface.
-
Optimize the scan parameters, including scan size, scan rate, and feedback gains, to obtain a high-quality image.
-
Acquire both the topography and phase images. The phase image can provide additional information about variations in material properties.
-
B. Scanning Electron Microscopy (SEM): Microscale Morphology and Defect Analysis
Principle: SEM is an imaging technique that uses a focused beam of electrons to scan the surface of a sample.[10] The interaction of the electrons with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image. SEM provides information about the surface morphology, texture, and the presence of defects over a larger area compared to AFM.[11]
Experimental Protocol: SEM Imaging of In-Pc-Cl Films
-
Sample Preparation:
-
For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may need to be applied to the sample to prevent charging effects.[12][13] This should be done carefully to avoid obscuring the surface features of the film.
-
Mount the sample onto an SEM stub using conductive adhesive.[14]
-
-
Instrument Setup:
-
Load the sample into the SEM chamber and pump down to a high vacuum.
-
Set the accelerating voltage and beam current. Lower accelerating voltages are often preferred for organic materials to minimize beam damage.
-
-
Data Acquisition:
-
Focus the electron beam on the sample surface.
-
Adjust the magnification and scan speed to obtain a clear image.
-
Acquire images at different magnifications to observe both the overall film morphology and finer details.
-
III. Cross-Validation in Practice: Connecting the Dots
The true power of this multi-technique approach lies in the correlation of the data. The following table provides a framework for comparing and cross-validating the results from each technique.
| Parameter | UV-Vis Spectroscopy | Raman Spectroscopy | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) | Cross-Validation Insights |
| Molecular Aggregation | Red or blue shift of the Q-band indicates J- or H-aggregation. | Changes in relative peak intensities and positions. | Reveals grain size and packing density. | Shows overall film uniformity and large-scale aggregation. | Correlate spectral shifts with observed grain size and morphology to understand the nature of intermolecular interactions. |
| Crystallinity/Polymorphism | Broadening or splitting of absorption bands. | Appearance of new peaks or shifts in peak positions characteristic of specific polymorphs.[3] | Can distinguish between amorphous and crystalline domains; shows grain boundaries. | Provides information on the overall crystalline texture of the film. | Link specific Raman signatures of polymorphs to the morphology and grain structure observed in AFM and SEM. |
| Film Uniformity & Defects | Provides an average optical response over the illuminated area. | Can be used for mapping to identify regions with different molecular structures. | Directly images pinholes, cracks, and variations in thickness at the nanoscale.[9] | Visualizes larger-scale defects like cracks, delamination, and particulates.[10] | Use microscopy to identify and locate defects, then use micro-Raman to analyze the chemical nature of these defects. |
| Molecular Orientation | Limited information from standard measurements. | Polarized Raman spectroscopy provides quantitative information on the average molecular orientation relative to the substrate.[3][7] | Can sometimes infer orientation from the shape and arrangement of crystalline grains. | Not directly sensitive to molecular orientation. | Validate the molecular orientation determined by Raman with the observed growth patterns and grain morphology from AFM. |
IV. Case Study: Hypothetical Analysis of Two In-Pc-Cl Films
To illustrate the power of cross-validation, consider two In-Pc-Cl films prepared under different deposition conditions.
| Technique | Film A | Film B |
| UV-Vis | Sharp, red-shifted Q-band. | Broader, blue-shifted Q-band. |
| Raman | Sharp peaks, strong polarization dependence. | Broader peaks, weak polarization dependence. |
| AFM | Large, well-defined crystalline grains with low surface roughness. | Small, irregular grains with high surface roughness. |
| SEM | Uniform and continuous film. | Presence of some pinholes and particulate matter. |
Interpretation through Cross-Validation:
-
Film A: The red-shifted Q-band in the UV-Vis spectrum suggests J-aggregation, which is consistent with the ordered packing of molecules. The sharp, polarization-dependent Raman peaks confirm a high degree of crystallinity and a preferred molecular orientation. The AFM images of large, well-defined grains and the uniform SEM image corroborate this, indicating a well-ordered, high-quality film.
-
Film B: The blue-shifted and broader Q-band points towards H-aggregation or a more disordered molecular arrangement. The broader, less polarized Raman signal supports the idea of a less crystalline or amorphous film with random molecular orientation. This is directly confirmed by the AFM images showing small, irregular grains and the SEM images revealing a less uniform film with defects.
This integrated analysis provides a much more complete and reliable characterization of the two films than any single technique could offer.
V. Conclusion
The characterization of In-Pc-Cl thin films is a complex task that benefits immensely from a cross-validation approach. By combining the molecular and electronic insights from UV-Vis and Raman spectroscopy with the morphological and topographical information from AFM and SEM, researchers can build a comprehensive and self-validating understanding of their materials. This guide provides a foundational framework for implementing such an integrated strategy, enabling more accurate structure-property correlations and facilitating the development of advanced materials for a wide range of applications.
References
-
The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. (n.d.). NC State University Libraries. Retrieved January 12, 2026, from [Link]
-
Introductory Chapter: Why Atomic Force Microscopy (AFM) is One of the Leading Methods of Surface Morphology Research of all Engineering Material Groups. (2019). IntechOpen. Retrieved January 12, 2026, from [Link]
-
Scanning Electron Microscopy for Thin Film Characterization. (n.d.). Prezi. Retrieved January 12, 2026, from [Link]
-
Atomic Force Microscopy: An Introduction. (2020). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Scanning electron microscope. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Thin-Film Measurements in the Scanning Electron Microscope. (1970). AIP Publishing. Retrieved January 12, 2026, from [Link]
-
Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. (2022). Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
Gold(III) phthalocyanine chloride: Optical and structural characterization of thin films. (2016). Dyes and Pigments. Retrieved January 12, 2026, from [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Cross-sectional preparation and SEM imaging procedure of thin-film multilayers. (2023). Materials Characterization. Retrieved January 12, 2026, from [Link]
-
Atomic Force Microscopy. (n.d.). Wisconsin Centers for Nanoscale Technology. Retrieved January 12, 2026, from [Link]
-
Metal phthalocyanines: thin-film formation, microstructure, and physical properties. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Metallic Phthalocyanines: impact of the film deposition method on its supramolecular arrangement and sensor performance. (2021). Journal of Materials Chemistry C. Retrieved January 12, 2026, from [Link]
-
Scanning electron microscopy (SEM) sample preparation requirements and method analysis. (2024). zeptools. Retrieved January 12, 2026, from [Link]
-
A Simple Guide For Preparing Samples For Sem Imaging. (2023). ATA Scientific. Retrieved January 12, 2026, from [Link]
-
Sample Preparation for Scanning Electron Microscopy. (n.d.). VacCoat. Retrieved January 12, 2026, from [Link]
-
Ultra-Violet Visible Spectroscopy – Thin film Science and Technology. (n.d.). Retrieved January 12, 2026, from [Link]
-
UV-Vis optical fiber assisted spectroscopy in thin films and solutions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Scanning Electron Microscopy. (n.d.). Nanoscience Instruments. Retrieved January 12, 2026, from [Link]
-
Fundamentals of Scanning Electron Microscopy. (n.d.). Springer. Retrieved January 12, 2026, from [Link]
-
A Brief Introduction to Scanning Electron Microscopy. (2019). UBC Physics & Astronomy. Retrieved January 12, 2026, from [Link]
-
Guide to Raman Spectroscopy. (n.d.). Bruker. Retrieved January 12, 2026, from [Link]
-
What is Raman Spectroscopy? Principles Overview. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
Exploring Thin Films and Coatings with AFM. (2022). AZoM.com. Retrieved January 12, 2026, from [Link]
-
Fundamentals of Raman Spectroscopy in Chemical Analysis. (n.d.). Career Point University. Retrieved January 12, 2026, from [Link]
-
UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023). Microbe Notes. Retrieved January 12, 2026, from [Link]
-
The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. (2018). MDPI. Retrieved January 12, 2026, from [Link]
-
Polarized Raman Spectroscopy Strategy for Molecular Orientation of Polymeric Fibers with Raman Tensors Deviating from the Molecular Frame. (2020). ACS Applied Polymer Materials. Retrieved January 12, 2026, from [Link]
-
Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. (2024). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. metrohm.com [metrohm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atomic Force Microscopy: An Introduction | Springer Nature Experiments [experiments.springernature.com]
- 9. wcnt.wisc.edu [wcnt.wisc.edu]
- 10. prezi.com [prezi.com]
- 11. nanoscience.com [nanoscience.com]
- 12. Scanning electron microscope - Wikipedia [en.wikipedia.org]
- 13. vaccoat.com [vaccoat.com]
- 14. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
A Comparative Guide to the Photostability of Indium(III) Phthalocyanine Chloride and Other Phthalocyanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photosensitizers for applications ranging from photodynamic therapy (PDT) to photocatalysis and advanced materials, the photostability of the core molecule is a critical determinant of efficacy and reliability.[1][2] This guide provides an in-depth comparison of the photostability of Indium(III) phthalocyanine chloride (InPcCl) against other commonly employed phthalocyanine (Pc) derivatives, including those containing zinc (ZnPc), aluminum (AlPcCl), and silicon (SiPcCl₂). By elucidating the underlying mechanisms and presenting supporting experimental frameworks, this document aims to equip researchers with the knowledge to make informed decisions in the selection and application of these potent photoactive molecules.
The Imperative of Photostability in Photosensitizer Performance
Photostability, or the resistance of a molecule to light-induced degradation, is a cornerstone of a successful photosensitizer.[1] For therapeutic applications like PDT, a highly photostable agent can maintain its cytotoxic efficacy throughout the treatment duration, ensuring a consistent therapeutic dose. Conversely, a molecule that rapidly photobleaches may lose its ability to generate reactive oxygen species (ROS) upon illumination, diminishing its therapeutic effect.[1] The photodegradation of the phthalocyanine macrocycle is typically an oxidative process, often initiated by the very species it is designed to produce, such as singlet oxygen (¹O₂).[1][3] This self-destruction mechanism underscores the delicate balance required for an effective photosensitizer. The main product of this degradation is often phthalimide.[1]
Factors Influencing Phthalocyanine Photostability
The photostability of a metallophthalocyanine (MPc) is not an intrinsic constant but is influenced by a confluence of structural and environmental factors. Understanding these variables is key to interpreting comparative data and designing more robust photosensitizers.
-
Central Metal Ion: The nature of the central metal ion plays a pivotal role. Diamagnetic metals that promote a high triplet state yield, such as Zn²⁺, Al³⁺, Ga³⁺, and In³⁺, are often favored for PDT applications.[4] However, the metal's coordination chemistry and its interaction with axial ligands can significantly impact stability.
-
Axial Ligands: Ligands coordinated to the central metal, perpendicular to the phthalocyanine ring, can profoundly affect photostability. For instance, in indium phthalocyanines, the presence of a heavier axial ligand like iodide (I⁻) has been shown to enhance the rate of photodecomposition compared to chloride (Cl⁻).[1][5] This is attributed to the "heavy-atom effect," which can influence intersystem crossing rates and subsequent photochemical reactions.[6]
-
Peripheral Substituents: Functional groups attached to the periphery of the phthalocyanine ring can modulate solubility, aggregation, and electronic properties, all of which indirectly influence photostability. Bulky substituents can prevent the aggregation that often quenches excited states and can lead to enhanced stability.[4]
-
Solvent Environment: The surrounding solvent can mediate photodegradation pathways.[1][5] The polarity and chemical nature of the solvent can affect the lifetime of excited states and the diffusion of oxygen, thereby influencing the rate of photo-oxidation.[1]
Comparative Analysis of Photostability
| Phthalocyanine Derivative | Central Metal | Typical Axial Ligands | General Photostability Profile | Representative Φd Values (Solvent) |
| This compound (InPcCl) | In³⁺ | Cl⁻ | Good. The In³⁺ ion is diamagnetic. Stability is influenced by the nature of the axial ligand.[1][4] | Variable, dependent on structure and solvent.[1] |
| Zinc Phthalocyanine (ZnPc) | Zn²⁺ | None | Moderate to Good. Widely used, but can be susceptible to photobleaching. Encapsulation in nanoparticles can enhance stability.[7][8] | 1.5 x 10⁻⁵ to 2.2 x 10⁻⁴ (aqueous)[8][9] |
| Aluminum Phthalocyanine Chloride (AlPcCl) | Al³⁺ | Cl⁻ | Good to Excellent. Generally considered to be a very photostable derivative.[10][11] | ~0.75 x 10⁻⁶ to 2 x 10⁻⁶ (aqueous)[9] |
| **Silicon Phthalocyanine Dichloride (SiPcCl₂) ** | Si⁴⁺ | Two Cl⁻ | Excellent. The ability to have two axial ligands often leads to very high stability by preventing aggregation.[12][13] | 2.15 x 10⁻⁵ (DMSO), 0.82 x 10⁻⁵ (water) for derivatives[14] |
Key Insights:
-
Silicon Phthalocyanines (SiPc) often exhibit superior photostability.[12] The presence of two axial ligands on the silicon (IV) center effectively prevents the face-to-face aggregation that can accelerate degradation pathways. Some studies have reported axially substituted silicon phthalocyanines to be approximately 100 times more stable than zinc phthalocyanine under similar irradiation conditions.[12]
-
Aluminum Phthalocyanines (AlPc) are also renowned for their high photostability.[9][10] Their photobleaching quantum yields are typically very low, making them reliable photosensitizers for prolonged irradiation protocols.[9]
-
Indium Phthalocyanines (InPc) , including InPcCl, demonstrate good photostability, positioning them as valuable candidates for PDT.[4][15] However, their stability can be modulated by the choice of axial ligand, with studies indicating that certain structures, like the diindium triple-decker phthalocyanine (In₂Pc₃), show the best photostability among the indium derivatives tested.[1]
-
Zinc Phthalocyanines (ZnPc) are perhaps the most studied phthalocyanines but can exhibit variable photostability.[8][16][17] While effective, they are often considered a benchmark against which more stable derivatives are compared. Their tendency to aggregate can be a contributing factor to photodegradation, though formulation strategies like nanoencapsulation can mitigate this.[7]
The Mechanism of Photodegradation
The photobleaching of phthalocyanines is primarily an oxidative process mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which the photosensitizer itself generates.
Caption: Mechanism of Type II Photodegradation of Phthalocyanines.
Upon absorption of light, the phthalocyanine (Pc) is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). It is this singlet oxygen that is primarily responsible for both the desired cytotoxic effect in PDT and the undesired degradation of the Pc macrocycle itself.[1][3]
Experimental Protocol for Comparative Photostability Assessment
To objectively compare the photostability of different phthalocyanine derivatives, a standardized experimental protocol is essential. The following outlines a robust methodology based on UV-Vis spectroscopy.
Objective: To quantify and compare the rate of photodegradation of InPcCl, ZnPc, AlPcCl, and SiPcCl₂ in a given solvent (e.g., Dimethyl sulfoxide, DMSO) under controlled irradiation.
Materials:
-
This compound, Zinc phthalocyanine, Aluminum phthalocyanine chloride, Silicon phthalocyanine dichloride
-
Spectroscopic grade DMSO
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Light source with a defined wavelength and power output (e.g., a filtered lamp or laser diode emitting in the Q-band region, ~670-690 nm)
-
Radiometer/Power meter
-
Stirring apparatus for cuvette holder
Workflow Diagram:
Caption: Experimental Workflow for Photostability Measurement.
Step-by-Step Procedure:
-
Solution Preparation: Prepare solutions of each phthalocyanine derivative in DMSO at a concentration that gives a Q-band absorbance maximum of approximately 1.0 (e.g., ~1 x 10⁻⁵ M). This ensures adherence to the Beer-Lambert law.
-
Initial Measurement: Transfer the solution to a quartz cuvette. Record the full UV-Vis absorption spectrum (typically 300-800 nm) before irradiation. Note the exact wavelength (λ_max) and absorbance value of the main Q-band peak.[18][19][20]
-
Irradiation: Place the cuvette in a temperature-controlled holder with constant stirring to ensure uniform illumination. Irradiate the sample with the light source. The light intensity should be measured and kept constant for all experiments.
-
Time-course Monitoring: At regular time intervals (e.g., every 5-10 minutes), stop the irradiation and record the UV-Vis spectrum again.
-
Data Collection: Continue this process until the Q-band absorbance has decreased significantly (e.g., by 50% or more).
-
Data Analysis:
-
Plot the absorbance at the Q-band maximum as a function of irradiation time for each compound.
-
The photodegradation process often follows first-order kinetics.[1][5] Therefore, a plot of ln(A₀/Aₜ) versus time (where A₀ is the initial absorbance and Aₜ is the absorbance at time t) should yield a straight line.
-
The slope of this line is the apparent first-order rate constant (k_obs). A smaller k_obs value indicates greater photostability.
-
For a more rigorous comparison, the photodegradation quantum yield (Φd) can be calculated, which normalizes the degradation rate with respect to the number of photons absorbed.
-
Conclusion and Future Directions
The selection of a phthalocyanine photosensitizer requires a careful balance of photophysical properties, with photostability being a paramount concern. The available evidence suggests a general stability trend of SiPc > AlPc > InPc > ZnPc , although this can be influenced by specific molecular substitutions and the experimental environment.
This compound emerges as a robust candidate with good photostability, meriting its consideration for applications like PDT where sustained photoactivity is crucial.[4][15][21] Its unique coordination chemistry, allowing for axial ligand modification, offers a valuable handle for fine-tuning its photophysical and photochemical properties.
Future research should focus on direct, side-by-side comparative studies of these and other novel phthalocyanine derivatives under standardized and clinically relevant conditions. Such investigations will be invaluable in guiding the rational design of next-generation photosensitizers with optimized stability and therapeutic efficacy.
References
-
Słota, R., & Dyrda, G. (2023). Photostability of Indium Phthalocyanines in Organic Solvents. Colorants, 2(1), 1-18. [Link]
-
Nyokong, T., & Ahsen, V. (Eds.). (2023). Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials. RSC Advances, 13(50), 35084-35111. [Link]
-
de Souza, P. F., et al. (2016). Evaluation of photodynamic activity, photostability and in vitro drug release of zinc phthalocyanine-loaded nanocapsules. European Journal of Pharmaceutical Sciences, 83, 88-98. [Link]
-
Kantar, C., et al. (2016). Novel indium(III) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry, 40(6), 5537-5545. [Link]
-
Brotea, C., et al. (2019). Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma. Journal of Cellular and Molecular Medicine, 23(10), 6675-6686. [Link]
-
Kantar, C., et al. (2016). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry, 40(6), 5537-5545. [Link]
-
Yslas, E. I., et al. (2010). The photodegradation of a zinc phthalocyanine. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 26-31. [Link]
-
Atilla, D., et al. (2012). A new water-soluble silicon phthalocyanine that catalyzes the photodegradation of pollutant dyes. Molecules, 17(10), 11674-11687. [Link]
-
Nkandeu, D. S., et al. (2018). In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines. DUT Open Scholar. [Link]
-
Pereira, A. M., et al. (2022). The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer. Frontiers in Chemistry, 10, 847953. [Link]
-
Kim, J. H., et al. (2012). High efficiency and high photo-stability zinc-phthalocyanine based planar heterojunction solar cells with a double interfacial layer. Applied Physics Letters, 101(11), 113303. [Link]
-
Pereira, A. M., et al. (2022). The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer. Frontiers in Chemistry, 10, 847953. [Link]
-
Mfouo-Tynga, I., et al. (2021). Aluminium (III) phthalocyanine chloride tetrasulphonate is an effective photosensitizer for the eradication of lung cancer stem cells. Journal of Photochemistry and Photobiology B: Biology, 223, 112295. [Link]
-
Awaji, A. I., et al. (2018). UV-Vis absorption spectral changes during the determination of photodegradation quantum yield for phthalocyanine 3b in DMSO. ResearchGate. [Link]
-
Aasi, A., et al. (2023). Effective Factors for Optimizing Metallophthalocyanine-Based Optoelectronic Devices: Surface—Molecule Interactions. Coatings, 13(7), 1238. [Link]
-
Dini, D., et al. (2003). Indium phthalocyanines and naphthalocyanines for optical limiting. Journal of Porphyrins and Phthalocyanines, 7(11), 735-746. [Link]
-
Atilla, D., et al. (2017). The spectrum of the determination of photodegradation quantum yields. ResearchGate. [Link]
-
Bouzriba, S., et al. (2021). (a) UV-Vis spectra showing two characteristic bands of phthalocyanine. ResearchGate. [Link]
-
Dini, D., et al. (2008). Indium Phthalocyanines with Different Axial Ligands: A Study of the Influence of the Structure on the Photophysics and Optical Limiting Properties. The Journal of Physical Chemistry A, 112(36), 8515-8522. [Link]
-
Zeng, Y., et al. (2022). Design and Synthesis of Phthalocyanine-Sensitized Titanium Dioxide Photocatalysts: A Dual-Pathway Study. Catalysts, 12(10), 1221. [Link]
-
Kobayashi, N., et al. (1993). X-Ray Crystal Structure Analysis of Silicon Phthalocyanines. Study of the Relationship between Intermolecular Interaction and Photochemical Sensitivity. Inorganic Chemistry, 32(12), 2629-2634. [Link]
-
Akkuş, N., et al. (2024). The targeted photodynamic therapy of breast cancer with novel AS1411-indium(III) phthalocyanine conjugates. ResearchGate. [Link]
-
de Oliveira, C. A., et al. (2021). Spectroscopic analysis of aluminum chloride phthalocyanine in binary water/ethanol systems for the design of a new drug delivery system for photodynamic therapy cancer treatment. ResearchGate. [Link]
-
Kryjewski, M., et al. (2021). Changes of aluminum phthalocyanine chloride concentration over time. ResearchGate. [Link]
-
de Sousa, F. S., et al. (2024). A Nanoencapsulated Ir(III)-Phthalocyanine Conjugate as a Promising Photodynamic Therapy Anticancer Agent. Journal of Medicinal Chemistry. [Link]
-
Tomé, J. P., & Calvete, M. J. (2021). Phthalocyanines: An Old Dog Can Still Have New (Photo)Tricks!. Molecules, 26(9), 2726. [Link]
-
Słota, R., & Dyrda, G. (2023). Photostability of Indium Phthalocyanines in Organic Solvents. ResearchGate. [Link]
-
Ben Ahmed, A., et al. (2023). Optical-electrical properties and global reactivity analysis of aluminum phthalocyanine chloride. Journal of Porphyrins and Phthalocyanines. [Link]
-
Muehlmann, L. A., et al. (2017). Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy. Molecules, 22(2), 296. [Link]
-
Kozlikova, M., et al. (2023). Key Structural Factors Governing the Photodynamic Activity of Phthalocyanines. ChemRxiv. [Link]
-
Koca, A., et al. (2019). UV-Vis spectra of phthalocyanines (2–6). ResearchGate. [Link]
-
Otero, V., et al. (2021). Photostability and influence of phthalocyanine pigments on the photodegradation of acrylic paints under accelerated solar radiation. ResearchGate. [Link]
-
Kuznetsova, N. A., et al. (2012). Study on the photostability of water-soluble Zn(II) and Al(III) phthalocyanines in aqueous solution. ResearchGate. [Link]
-
Słota, R., & Dyrda, G. (2023). Photostability of indium phthalocyanines in organic solvents. OUCI. [Link]
-
Rabello, M. S., & White, J. R. (2000). Influence of copper-phthalocyanine on the photodegradation of polycarbonate. ResearchGate. [Link]
-
Awaji, A. I., et al. (2018). Q bands and quantum yield values of phthalocyanines. ResearchGate. [Link]
-
Tomé, J. P., & Calvete, M. J. (2018). UV-Visible Absorption Spectroscopic Properties of Phthalocyanines and Related Macrocycles. ResearchGate. [Link]
-
Li, B., et al. (2022). A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. Chemical Science, 13(28), 8153-8172. [Link]
-
Maruoka, Y., et al. (2024). A new silicon phthalocyanine dye induces pyroptosis in prostate cancer cells during photoimmunotherapy. EBioMedicine, 106, 105269. [Link]
-
Morse, G. E., et al. (2016). Solution-Processable Silicon Phthalocyanines in Electroluminescent and Photovoltaic Devices. ACS Applied Materials & Interfaces, 8(12), 8017-8025. [Link]
-
Romero-Borja, D., et al. (2021). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Polymers, 13(16), 2731. [Link]
-
Brancaleon, L., et al. (1993). Synthesis and Photoproperties of Silicon Phthalocyanines and Silicon Naphthalocyanines. Photochemistry and Photobiology, 57(4), 627-632. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing mat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06598G [pubs.rsc.org]
- 4. Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of photodynamic activity, photostability and in vitro drug release of zinc phthalocyanine-loaded nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A new water-soluble silicon phthalocyanine that catalyzes the photodegradation of pollutant dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro photodynamic effect of gallium, indium and iron phthalocyanine chloride on different cancer cell lines [openscholar.dut.ac.za]
- 16. Frontiers | The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer [frontiersin.org]
- 17. The Surprisingly Positive Effect of Zinc-Phthalocyanines With High Photodynamic Therapy Efficacy of Melanoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Central Metal's Crucial Role: A Comparative Guide to Indium, Gallium, and Aluminum Phthalocyanine Properties
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of phthalocyanine chemistry, the choice of the central metal atom is a critical determinant of the molecule's physicochemical properties and, consequently, its suitability for various advanced applications, from photodynamic therapy (PDT) to materials science. This guide provides an in-depth, objective comparison of phthalocyanines featuring three prominent trivalent metals: Indium (In), Gallium (Ga), and Aluminum (Al). By delving into the subtle yet significant effects of a descending group 13 metallic core, we aim to equip researchers with the necessary insights to select the optimal phthalocyanine for their specific needs.
The Heart of the Matter: Why the Central Metal is a Game-Changer
The phthalocyanine macrocycle, a robust aromatic system, provides a versatile scaffold. However, it is the coordinated central metal ion that dictates the fine-tuning of its electronic, photophysical, and electrochemical behavior. The properties of In, Ga, and Al, all from Group 13 of the periodic table, are systematically influenced by their increasing atomic size and mass down the group. This "heavy-atom effect" is a cornerstone of our analysis, profoundly impacting key parameters like intersystem crossing rates and, consequently, the efficiency of singlet oxygen generation—a critical factor in photodynamic applications.
A Head-to-Head Comparison: InPcCl vs. GaPcCl vs. AlPcCl
To provide a clear and direct comparison, this guide focuses on the chloro-derivatives of Indium, Gallium, and Aluminum phthalocyanines (InPcCl, GaPcCl, and AlPcCl). The axial chloro ligand helps to minimize aggregation, allowing for a more accurate assessment of the intrinsic properties of the metallated macrocycle.
Table 1: Comparative Quantitative Data of Metallophthalocyanines
| Property | Aluminum (AlPcCl) | Gallium (GaPcCl) | Indium (InPcCl) | Causality and Field-Proven Insights |
| Q-band λmax (nm) in Chloroform | ~671[1] | ~694 | ~690[2] | The position of the Q-band, the lowest energy π-π* transition, is subtly influenced by the central metal. The slight variations are attributed to the metal's effect on the electron density of the phthalocyanine ring. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.24 | 0.41 | 0.61 | This trend is a classic demonstration of the heavy-atom effect. The increasing atomic number (Al < Ga < In) enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to the triplet state. A longer-lived triplet state is more efficient at transferring energy to ground-state triplet oxygen, resulting in higher singlet oxygen generation. For PDT applications where a Type II photochemical mechanism is desired, InPcCl is the superior choice. |
| Fluorescence Quantum Yield (ΦF) | Higher | Intermediate | Lower | Fluorescence and singlet oxygen generation are competing de-excitation pathways. As the efficiency of intersystem crossing and subsequent singlet oxygen production increases with the heavier central metal, the fluorescence quantum yield correspondingly decreases. Therefore, AlPcCl would be more suitable for applications where strong fluorescence is desired, such as in bioimaging. |
| Photostability | Generally High | High | Moderate | The photostability of metallophthalocyanines is a complex property influenced by the central metal's ability to deactivate the excited state and the efficiency of singlet oxygen production, which can itself lead to photodegradation. While all three are relatively stable, the higher singlet oxygen quantum yield of InPcCl can contribute to a slightly lower photostability in oxygen-rich environments. |
| Electrochemical Properties | - | - | - | The redox potentials of these phthalocyanines are crucial for applications in electrocatalysis and organic electronics. Generally, the first oxidation and reduction potentials are centered on the phthalocyanine ring. The nature of the central metal can influence these potentials, with heavier atoms sometimes facilitating electron transfer. |
Note: The exact values for some properties, particularly electrochemical data for unsubstituted species under identical conditions, are not consistently available in the literature. The trends, however, are well-established.
Experimental Workflows and Protocols
To ensure the reproducibility and validation of these findings, this section provides detailed, step-by-step methodologies for the synthesis and characterization of these metallophthalocyanines.
Synthesis of Chloro-Metallophthalocyanines (M = Al, Ga, In)
The synthesis of AlPcCl, GaPcCl, and InPcCl generally follows a template reaction involving the cyclotetramerization of phthalonitrile in the presence of the corresponding metal trichloride.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of chloro-metallophthalocyanines.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalonitrile and the anhydrous metal trichloride (AlCl₃, GaCl₃, or InCl₃) in a molar ratio of approximately 4:1.
-
Solvent Addition: Add a high-boiling point solvent, such as quinoline or 1,2-dichlorobenzene, to the flask. The solvent should be dry and deoxygenated.
-
Reaction: Heat the mixture to reflux (typically 170-200°C) with constant stirring for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by the color change of the solution to a deep blue or green.
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification:
-
Filter the crude product and wash it sequentially with methanol and acetone to remove unreacted starting materials and solvent.
-
Further purification can be achieved by washing with dilute aqueous acid (e.g., HCl) and base (e.g., NaOH) to remove any metal-free phthalocyanine and other impurities.
-
Finally, wash the purified product with deionized water until the filtrate is neutral and then with a low-boiling organic solvent like acetone.
-
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-100°C) to obtain the pure chloro-metallophthalocyanine.
For specific reaction conditions and yields, refer to the cited literature.[3][4][5]
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The determination of singlet oxygen quantum yield is crucial for evaluating the potential of a phthalocyanine as a photosensitizer in PDT. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.
Diagram of the Singlet Oxygen Quantum Yield Measurement Workflow:
Caption: Workflow for determining singlet oxygen quantum yield using a chemical trap.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the metallophthalocyanine and 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., DMSO, DMF). A reference photosensitizer with a known singlet oxygen quantum yield (e.g., zinc phthalocyanine) should also be prepared.
-
Spectrophotometric Measurement: In a quartz cuvette, mix the phthalocyanine solution with the DPBF solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be recorded.
-
Photoirradiation: Irradiate the solution with a monochromatic light source at the Q-band maximum of the phthalocyanine.
-
Data Acquisition: At regular time intervals, stop the irradiation and record the UV-Vis spectrum, specifically monitoring the decrease in the absorbance of DPBF.
-
Data Analysis:
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/A)) against the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the slope of the plot, and I_abs is the rate of light absorption by the photosensitizer.
-
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of the phthalocyanine complexes.
Diagram of the Cyclic Voltammetry Experimental Setup:
Caption: A typical three-electrode setup for cyclic voltammetry.
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Analyte Addition: Dissolve the metallophthalocyanine in the electrolyte solution. Due to the low solubility of unsubstituted phthalocyanines, a thin film of the material can be cast onto the working electrode.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Using a potentiostat, apply a potential sweep to the working electrode and record the resulting current. The potential should be scanned over a range that encompasses the expected redox processes of the phthalocyanine.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the phthalocyanine. The peak potentials provide information about the redox potentials of the molecule.
Concluding Remarks for the Informed Researcher
The choice between Indium, Gallium, and Aluminum as the central metal in a phthalocyanine framework is a strategic decision that hinges on the desired application.
-
For high singlet oxygen generation in photodynamic therapy , the heavy-atom effect clearly favors Indium phthalocyanine . Its superior ability to populate the triplet state makes it a potent photosensitizer for Type II photochemical reactions.
-
For applications requiring strong fluorescence , such as bioimaging and fluorescent probes, Aluminum phthalocyanine is the more suitable candidate due to its higher fluorescence quantum yield.
-
Gallium phthalocyanine offers a balanced profile, with moderate singlet oxygen generation and fluorescence, making it a versatile option for various applications.
This guide has provided a comprehensive comparison based on available experimental data and established scientific principles. It is our hope that this detailed analysis will empower researchers to make informed decisions in their pursuit of novel and effective phthalocyanine-based technologies.
References
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Chloroaluminum Phthalocyanine vs. Fluoroaluminum Phthalocyanine.
-
PubChem. (2025). Gallium, chloro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Synthesis of aluminium phthalocyanine. [Link]
-
Sánchez-Vergara, M. E., et al. (2025). Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices. Heliyon, 11(4), e42697. [Link]
- Hanack, M., et al. (2001). Indium phthalocyanines and naphthalocyanines for optical limiting. Coordination Chemistry Reviews, 219-221, 235-258.
- BenchChem. (2025). An In-depth Technical Guide to the Cyclic Voltammetry of Tin(II) Phthalocyanine Films.
-
iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
- Wynne, K. J. (1984). Crystal and molecular structure of chloro(phthalocyaninato)gallium(III), Ga(Pc)Cl, and chloro(phthalocyaninato)aluminum(III), Al(Pc)Cl. Inorganic Chemistry, 23(26), 4458-4463.
- Google Patents. (2013). Phthalocyanine synthesis.
-
RSC Publishing. (2015). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry. [Link]
- BenchChem. (2025). The Science Behind Chloroaluminum Phthalocyanine: Synthesis, Properties, and Future Prospects.
-
PubMed. (1998). Photophysical and redox properties of a series of phthalocyanines: relation with their photodynamic activities on TF-1 and Daudi leukemic cells. Photochemistry and Photobiology, 67(2), 223-230. [Link]
-
ResearchGate. (2022). Synthesis of 29H,31H-phthalocyanine and chloro (29H,31H-phthalocyaninato) aluminum derivatives showed anti-cancer and anti-bacterial actions. [Link]
-
ResearchGate. (n.d.). Origin of the Q-band splitting in the absorption spectra of aluminum phthalocyanine chloride. [Link]
-
Chemsrc. (2025). INDIUM(III) PHTHALOCYANINE CHLORIDE | CAS#:19631-19-7. [Link]
- Google Patents. (1996). Process for the production of aluminum phthalocyanine composition.
- ResearchGate. (n.d.). Absorption spectra of a) AlPcCl (2.5x10-6 mol L-1 ) at various [F-127 mic ]/ [AlPcCl.... https://www.researchgate.net/figure/Absorption-spectra-of-a-AlPcCl-25x10-6-mol-L-1-at-various-F-127-mic-AlPcCl_fig1_328892113
-
MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]
-
ResearchGate. (n.d.). The spectrum of the determination of photodegradation quantum yields.... [Link]
-
RSC Publishing. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. [Link]
-
SciSpace. (n.d.). SPECTROSCOPIC STUDY OF ALUMINUM PHTHALOCYANINE CHLORIDE (AlPcCl) IN HOMOGENEOUS AND. [Link]
-
ResearchGate. (2025). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. [Link]
-
Journal of Chemical Reviews. (2021). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. 3(2), 111-134. [Link]
-
ResearchGate. (n.d.). Redox potentials of metal phthalocyanines in non-aqueous media. [Link]
-
DTIC. (1985). Spectroscopic and Electrochemical Studies of the Transition Metal Tetrasulfonated Phthalocyanines. [Link]
-
ResearchGate. (n.d.). (PDF) Cyclic Voltammetry of Phthalocyanines. [Link]
-
ResearchGate. (2025). Dipole Orientation Dependent Symmetry Reduction of Chloroaluminum Phthalocyanine on Cu(111). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloro-substituted metallo-phthalocyanines (TiPcCl2, MnPcCl, InPcCl, AlPcCl) applied to organic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]
A Comparative Guide to Flat- and Disperse-Heterojunction Photovoltaic Devices Utilizing Indium(III) Phthalocyanine Chloride
This guide provides an in-depth performance comparison of flat-heterojunction and disperse-heterojunction organic photovoltaic (OPV) devices employing Indium(III) phthalocyanine chloride (ClInPc) as a key photoactive component. Tailored for researchers, scientists, and professionals in drug development with an interest in organic electronics and photosensitizers, this document delves into the nuanced interplay between device architecture and performance, grounded in experimental evidence and scientific principles.
Introduction: The Role of Heterojunctions in Organic Photovoltaics
Organic photovoltaics represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and material tunability. The core of most efficient OPV devices is the heterojunction, an interface between two dissimilar organic semiconductor materials: an electron donor and an electron acceptor. Upon light absorption, the donor material generates an exciton (a bound electron-hole pair). The energetic offset at the heterojunction provides the driving force for dissociating this exciton into free charge carriers, which are then transported to their respective electrodes to generate a photocurrent.
This compound (ClInPc) is a metallophthalocyanine that has garnered interest for its strong absorption in the visible and near-infrared regions of the solar spectrum, and its thermal and chemical stability, making it a suitable candidate for the photoactive layer in OPVs.[1] The performance of a ClInPc-based device is critically dependent on the architecture of the donor-acceptor interface. This guide compares two fundamental architectures: the flat heterojunction and the disperse heterojunction.
The Architectural Divide: Flat vs. Disperse Heterojunctions
The distinction between flat and disperse heterojunctions lies in the morphology of the donor-acceptor interface.
-
Flat-Heterojunction: This is a simple bilayer structure where the donor and acceptor materials are deposited in distinct, sequential layers. The interface for exciton dissociation is a well-defined, two-dimensional plane.
-
Disperse-Heterojunction (or Bulk Heterojunction): In this architecture, the donor and acceptor materials are intermixed, forming a three-dimensional, co-continuous network. This creates a much larger interfacial area for exciton dissociation throughout the bulk of the active layer.
Caption: Device architectures for flat and disperse-heterojunctions.
Performance Comparison: A Tale of Two Interfaces
A direct comparative study on flat- versus disperse-heterojunction devices using ClInPc has indicated that the disperse-heterojunction architecture is more efficient.[2] This enhanced performance is primarily attributed to the significantly larger interfacial area in the disperse heterojunction, which overcomes a key limitation of flat heterojunctions: the short exciton diffusion length in organic materials.
In a flat-heterojunction device, only excitons generated within a short distance (typically 5-20 nm) of the interface can diffuse to the junction and dissociate. Excitons created further away are likely to recombine before reaching the interface, representing a loss in efficiency. The interpenetrating network of a disperse heterojunction ensures that virtually every point in the active layer is close to a donor-acceptor interface, maximizing the probability of exciton dissociation.
While the primary study on ClInPc-based devices did not provide specific quantitative performance metrics, a comparison of representative data from analogous metallophthalocyanine-based devices (using Copper Phthalocyanine, CuPc, a well-studied analogue) can illustrate the typical performance differences between the two architectures.
Table 1: Representative Performance Metrics for Phthalocyanine-Based Heterojunction Solar Cells
| Device Architecture | Donor/Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Reference |
| Flat Heterojunction | ITO/CuPc/C60/Al | ~1.0 - 2.0 | ~3 - 5 | ~0.4 - 0.5 | ~40 - 50 | [3] |
| Disperse (Bulk) Heterojunction | ITO/CuPc:C60/Al | ~1.5 - 3.0 | ~4 - 7 | ~0.4 - 0.5 | ~45 - 55 | [2] |
Note: The values presented are typical ranges from the literature for CuPc-based devices and are intended for illustrative purposes. Performance can vary significantly with fabrication conditions.
The data suggests that disperse heterojunctions generally exhibit higher short-circuit current densities (Jsc) due to more efficient exciton dissociation. The open-circuit voltage (Voc) is largely determined by the energy levels of the donor and acceptor materials and thus may not differ significantly between the two architectures. The fill factor (FF), a measure of the "squareness" of the current-voltage curve, can also be improved in disperse heterojunctions due to more efficient charge extraction pathways.
A study on ClInPc-based devices found that a disperse heterojunction arrangement resulted in a lower optical bandgap (1.03 eV) compared to flat-heterojunction structures (1.14 to 1.49 eV), suggesting a better electronic behavior for the disperse device.[2]
Caption: Charge generation and transport in flat and disperse heterojunctions.
Experimental Protocols
The fabrication of both flat and disperse heterojunction devices using ClInPc is typically performed via high-vacuum thermal evaporation, which allows for precise control over layer thickness and purity.[2]
Fabrication of a Flat-Heterojunction Device (ITO/ClInPc/C60/Al)
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10-15 minutes to improve the work function and remove organic residues.
-
-
Vacuum Deposition Chamber:
-
The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber.
-
The chamber is pumped down to a base pressure of at least 10⁻⁶ Torr.
-
-
Deposition of the Donor Layer:
-
This compound (ClInPc) powder is placed in a quartz crucible and heated until it sublimes.
-
A thin film of ClInPc (typically 20-40 nm) is deposited onto the ITO substrate at a controlled rate (e.g., 0.1-0.2 Å/s), monitored by a quartz crystal microbalance.
-
-
Deposition of the Acceptor Layer:
-
Without breaking the vacuum, a fullerene such as C60 is evaporated from a separate source.
-
A layer of C60 (typically 30-50 nm) is deposited on top of the ClInPc layer.
-
-
Deposition of the Cathode:
-
Finally, a metal cathode, such as Aluminum (Al), is deposited on top of the C60 layer through a shadow mask to define the active area of the device. The thickness is typically around 100 nm.
-
-
Encapsulation:
-
The completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
-
Fabrication of a Disperse-Heterojunction Device (ITO/ClInPc:C60/Al)
-
Substrate Preparation:
-
The ITO substrate is cleaned using the same procedure as for the flat heterojunction.
-
-
Vacuum Co-deposition Chamber:
-
The cleaned ITO substrates are loaded into a high-vacuum chamber equipped with multiple evaporation sources.
-
-
Co-deposition of the Active Layer:
-
ClInPc and C60 are placed in separate crucibles.
-
The materials are co-evaporated onto the ITO substrate. The deposition rates of each material are independently controlled to achieve the desired blend ratio (e.g., 1:1 by weight).
-
The total thickness of the blended active layer is typically in the range of 50-100 nm.
-
-
Deposition of the Cathode:
-
An Al cathode (around 100 nm) is deposited on top of the active layer through a shadow mask.
-
-
Encapsulation:
-
The devices are encapsulated in an inert atmosphere.
-
Conclusion and Future Outlook
The architectural design of the donor-acceptor interface is a critical determinant of performance in organic photovoltaic devices. For devices utilizing this compound, the experimental evidence points to the superiority of the disperse-heterojunction architecture over the flat-heterojunction.[2] This is primarily due to the vastly increased interfacial area for exciton dissociation, which more effectively overcomes the limitation of short exciton diffusion lengths in organic semiconductors.
While the disperse heterojunction offers a clear advantage in terms of charge generation, challenges remain in optimizing the morphology of the blend to ensure efficient charge transport to the electrodes without significant recombination. Future research will likely focus on controlling the nanoscale morphology of the ClInPc-acceptor blend and exploring ternary systems to further enhance light absorption and device efficiency. The insights provided in this guide serve as a foundational understanding for researchers aiming to harness the potential of this compound in next-generation organic electronic applications.
References
-
Sánchez-Vergara, M. E., et al. (2019). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Coatings, 9(10), 673. [Link]
- Solution-processed bulk heterojunction solar cells based on a zinc phthalocyanine: perylene dimiide derivative. (2020). Journal of Ovonic Research, 16(4), 231-239.
- Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
- Fabrication of Organic bulk Heterojunction Solar Cell. (2015).
- Phthalocyanine blends improve bulk heterojunction solar cells. (2010). Journal of the American Chemical Society, 132(8), 2552-2554.
- Planar, bulk and hybrid merocyanine/C60 heterojunction devices: A case study on thin film morphology and photovoltaic performance. (2011).
- A Study on CuPc:C 60 and other emerging organic materials in solar cell applications. (2014).
Sources
The Pivotal Influence of Peripheral Substituents on the Physicochemical Properties of Indium Phthalocyanines: A Comparative Guide
In the landscape of functional macrocyclic compounds, indium phthalocyanines (InPcs) have carved a significant niche, demonstrating immense potential in diverse fields such as photodynamic therapy (PDT), nonlinear optics, and chemical sensing.[1] The versatility of the phthalocyanine scaffold, a robust 18 π-electron aromatic system, allows for extensive chemical modification.[2] Among the various strategies to modulate their properties, the introduction of substituents at the peripheral positions of the isoindole units offers a powerful tool to fine-tune their electronic, photophysical, and electrochemical characteristics. This guide provides an in-depth comparison of how different peripheral substituents influence the key properties of indium phthalocyanines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of Peripheral Substitution: A Mechanistic Overview
Peripheral substituents exert their influence on the indium phthalocyanine core through a combination of electronic and steric effects. These modifications can fundamentally alter the molecule's behavior in solution and the solid state, impacting everything from its solubility and aggregation tendency to its light-absorbing and redox properties.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) directly modulates the electron density of the phthalocyanine macrocycle.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the π-system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize.[3] Spectroscopically, this manifests as a red-shift (bathochromic shift) of the characteristic Q-band absorption, which is crucial for applications like PDT that require absorption at longer, tissue-penetrating wavelengths.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and sulfonyl groups decrease the electron density of the macrocycle. This stabilizes the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce.[3] Consequently, EWGs typically cause a blue-shift (hypsochromic shift) of the Q-band.
Steric Effects: The size and shape of the peripheral substituents play a critical role in controlling intermolecular interactions, particularly aggregation. Phthalocyanines have a strong tendency to stack cofacially (aggregate) in solution, which can quench their excited states and diminish their photophysical performance. Bulky substituents, such as tert-butyl or long alkyl chains, create steric hindrance that prevents close packing of the macrocycles, thereby promoting monomeric species in solution and enhancing properties like fluorescence and singlet oxygen generation.
Comparative Analysis of Peripherally Substituted Indium Phthalocyanines
To illustrate the profound impact of peripheral substituents, this section presents a comparative analysis of indium phthalocyanines bearing different functional groups. The data is compiled from various studies to provide a clear overview of the structure-property relationships.
Spectroscopic Properties
The UV-visible absorption spectrum of a phthalocyanine is dominated by two main features: the intense Q-band in the visible region (around 600-750 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm). The position and intensity of the Q-band are particularly sensitive to peripheral substitution.
| Substituent Type | Example Substituent | Typical Q-band Position (nm) in non-aggregating solvents | Effect on Q-band | Rationale |
| Electron-Donating | Octa-alkoxy | ~710-730 | Red-shift | Increased electron density on the macrocycle narrows the HOMO-LUMO gap. |
| Electron-Donating | Tetra-tert-butyl | ~680-700 | Minor Red-shift | Alkyl groups are weakly electron-donating. |
| Electron-Withdrawing | Octa-nitro | ~650-670 | Blue-shift | Decreased electron density widens the HOMO-LUMO gap. |
| Electron-Withdrawing | Tetra-sulfonamido | ~670-690 | Minor Blue-shift | Sulfonamido groups are moderately electron-withdrawing. |
Table 1: Influence of Peripheral Substituents on the Q-band Absorption of Indium Phthalocyanines.
Photophysical Properties
The photophysical properties, including fluorescence and singlet oxygen generation, are critically dependent on the nature of the peripheral substituents, primarily through their influence on aggregation and intersystem crossing.
| Substituent Type | Example Substituent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Key Influencing Factor |
| Bulky, Electron-Donating | Tetra-benzodioxane | Moderate (e.g., 0.09 in DMSO)[5] | High (e.g., 0.76 in DMSO)[5][6] | Reduced aggregation and heavy atom effect of Indium.[5] |
| Bulky, Weakly Donating | Tetra-tert-butyl | Generally higher than unsubstituted | Moderate to High | Steric hindrance prevents aggregation-induced quenching. |
| Planar, Electron-Withdrawing | Unsubstituted/Small EWGs | Low | Low in aggregating conditions | Prone to aggregation, leading to excited state quenching. |
| Charged/Hydrophilic | Tetra-sulfonate | High in aqueous media | High in aqueous media | Increased solubility and reduced aggregation in polar solvents. |
Table 2: Comparative Photophysical Properties of Peripherally Substituted Indium Phthalocyanines.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the electronic effects of peripheral substituents on the redox behavior of indium phthalocyanines. The potentials at which the macrocycle is oxidized and reduced are directly correlated to the HOMO and LUMO energy levels, respectively.
| Substituent Type | Effect on First Oxidation Potential | Effect on First Reduction Potential | Electrochemical HOMO-LUMO Gap | Rationale |
| Electron-Donating | Shifts to less positive potentials (easier to oxidize) | Shifts to more negative potentials (harder to reduce) | Decreased | Destabilizes HOMO, stabilizes LUMO to a lesser extent. |
| Electron-Withdrawing | Shifts to more positive potentials (harder to oxidize) | Shifts to less negative potentials (easier to reduce) | Increased | Stabilizes LUMO, destabilizes HOMO to a lesser extent.[3] |
Table 3: General Trends in the Electrochemical Properties of Peripherally Substituted Indium Phthalocyanines.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of representative indium phthalocyanines and their characterization are provided below.
Synthesis of Tetra-tert-butyl Indium(III) Phthalocyanine Chloride
This protocol is adapted from a general procedure for the synthesis of tetra-substituted phthalocyanines.[7]
Materials:
-
4-tert-butylphthalonitrile
-
Anhydrous Indium(III) chloride (InCl₃)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Pentanol or other high-boiling point alcohol
-
Methanol
-
Hydrochloric acid (1 M)
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-tert-butylphthalonitrile (4 equivalents) and anhydrous InCl₃ (1 equivalent).
-
Add pentanol to the flask to create a slurry.
-
Add a catalytic amount of DBU (approximately 5 mol%) to the mixture.
-
Flush the flask with argon or nitrogen and heat the reaction mixture to reflux (approximately 136 °C for pentanol) under an inert atmosphere for 6-8 hours. The solution will turn a deep green or blue color.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the crude product by adding methanol.
-
Filter the solid product and wash it sequentially with 1 M HCl, water, and methanol to remove unreacted starting materials and byproducts.
-
Purify the product further by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
-
Characterize the final product by UV-Vis spectroscopy, FT-IR, ¹H NMR, and mass spectrometry.
Characterization by UV-Visible and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure for UV-Visible Spectroscopy:
-
Prepare a stock solution of the indium phthalocyanine in a suitable solvent (e.g., DMSO, THF, or chloroform) at a concentration of approximately 1x10⁻³ M.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1x10⁻⁶ M to 1x10⁻⁵ M.
-
Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette from 300 to 800 nm.
-
Identify the λmax of the Q-band and the Soret band.
-
Verify the Beer-Lambert law by plotting absorbance at the Q-band maximum versus concentration to check for aggregation. A linear plot indicates the absence of significant aggregation in the concentration range studied.
Procedure for Fluorescence Spectroscopy:
-
Using the same dilute, non-aggregating solutions prepared for UV-Vis spectroscopy, excite the sample at a wavelength corresponding to a valley in the absorption spectrum before the Q-band (e.g., ~600-620 nm) to minimize inner filter effects.
-
Record the fluorescence emission spectrum, typically in the range of 650-850 nm.
-
To determine the fluorescence quantum yield (ΦF), use a standard with a known quantum yield (e.g., zinc phthalocyanine in the same solvent) and the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Characterization by Cyclic Voltammetry
Instrumentation and Materials:
-
Potentiostat with a three-electrode cell setup
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or DMF)
-
Analyte solution (indium phthalocyanine at ~1 mM)
-
Inert gas (argon or nitrogen)
Procedure:
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add the indium phthalocyanine solution to the cell and record the cyclic voltammogram over a suitable potential range to observe the first oxidation and reduction waves.
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
Visualization of Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Influence of peripheral substituents on InPc properties.
Caption: Experimental workflow for InPc synthesis and characterization.
Conclusion and Future Outlook
The peripheral substitution of indium phthalocyanines is a highly effective strategy for tailoring their properties for specific applications. By judiciously selecting substituents based on their electronic and steric characteristics, researchers can control the absorption wavelength, modulate photophysical quantum yields, and fine-tune redox potentials. Electron-donating and bulky substituents are generally favored for applications requiring strong light absorption in the red region of the spectrum and high singlet oxygen generation, such as photodynamic therapy. Conversely, electron-withdrawing groups can be employed to create n-type materials for electronic applications.
The ongoing development of novel synthetic methodologies will undoubtedly lead to the creation of indium phthalocyanines with even more precisely controlled and enhanced properties. The systematic investigation of structure-property relationships, as outlined in this guide, will continue to be a cornerstone of this exciting and impactful field of research.
References
- Gounden, C., Kutta, B., Swarts, J. C., & Erasmus, E. (2023). Water-soluble phthalocyanine photosensitizers for photodynamic therapy. TÜBİTAK Academic Journals.
- Yıldız, M., & Kantekin, H. (2020). Investigation of Singlet Oxygen Production Property of Peripherally Tetra-substituted In(III)CI Phthalocyanine for Photodynamic Therapy. Journal of Fluorescence, 30(6), 1437-1444.
- Yıldız, M., & Kantekin, H. (2021). Investigation of singlet oxygen production property of peripherally tetra-substituted In(III)CI phthalocyanine for photodynamic therapy. CoLab.
-
Semantic Scholar. (n.d.). Investigation of singlet oxygen production property of peripherally tetra-substituted In(III)CI phthalocyanine for photodynamic therapy. Retrieved from [Link]
- Atmaca, G. Y., Koca, A., & Tercan, B. (2012). Novel indium(iii) phthalocyanines; synthesis, photophysical and humidity sensing properties. New Journal of Chemistry, 36(11), 2235-2242.
- D'Acchille, L., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1735.
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]
- Lovell, J. F., et al. (2016). Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy. ACS Applied Materials & Interfaces, 8(37), 24295-24310.
-
DergiPark. (n.d.). Investigation of singlet oxygen production property of peripherally tetra-substituted In(III)CI phthalocyanine for photodynamic therapy. Retrieved from [Link]
- Buitendach, B. E., et al. (2022). Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour. Molecules, 27(5), 1506.
- Cook, M. J., & Chambrier, I. (2007). X-Ray crystallographic studies of three substituted indium(iii) phthalocyanines: Effect of ring substitution and the axial ligand on molecular geometry and packing.
- Máchal, A., et al. (2022). Tuning Electron-Accepting Properties of Phthalocyanines for Charge Transfer Processes. Molecules, 27(4), 1234.
-
Michigan State University. (n.d.). Experiment 5. Cyclic Voltammetry. Retrieved from [Link]
- Acar, E. A., et al. (2018). High Electrochemical Versatility and Applicability with Metal Phthalocyanines Carrying Peripheral 2,3-dihydro-1H-inden-5-yloxy Substituents: Rich Redox Behavior, Oxygen Electrocatalysis and Electrochromism. Journal of The Electrochemical Society, 165(9), H529-H540.
-
ResearchGate. (n.d.). Indium Phthalocyanines with Different Axial Ligands: A Study of the Influence of the Structure on the Photophysics and Optical Limiting Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Voltammetric data, diffusion coef®cients, and kinetic parameters for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic Voltammetry of Phthalocyanines. Retrieved from [Link]
- van Tonder, J. H., et al. (2013). Octa-Substituted Ruthenium Phthalocyanines: The Influence of Peripheral and Nonperipheral Alkyl and Alkoxy Groups on the Electrochemical and Spectroscopical Properties. European Journal of Inorganic Chemistry, 2013(25), 4445-4455.
- Kantar, C., et al. (2020). Synthesis and electrochemical properties of copper(II), manganese(III) phthalocyanines bearing chalcone groups at peripheral or nonperipheral positions. Applied Organometallic Chemistry, 34(12), e5979.
-
ResearchGate. (n.d.). (a) The effects of the introduction of peripheral electron-withdrawing groups into phthalocyanines (Pcs) on the energy level of their MOs. (b) Reaction mechanism for the lithium method.... Retrieved from [Link]
- Cook, M. J., et al. (2002). Peripherally-substituted polydimethylsiloxane phthalocyanines: a novel class of liquid materials.
- Zimcik, P., et al. (2008). Influence of electron-withdrawing and electron-donating substituents on photophysical properties of azaphthalocyanines. Journal of Photochemistry and Photobiology A: Chemistry, 197(2-3), 233-241.
-
ResearchGate. (n.d.). Cyclic voltammetry experiment. Retrieved from [Link]
-
Elmhurst College. (n.d.). Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic procedure for unsubstituted and tetra-tert-butyl.... Retrieved from [Link]
- Koca, A., et al. (2012). Effects of peripheral and nonperipheral substitution to the spectroscopic, electrochemical and spectroelectrochemical properties of metallophthalocyanines. Dalton Transactions, 41(15), 4547-4558.
-
ResearchGate. (n.d.). Comparative Electrochemical Properties of Phthalocyanines Bearing Fc(CH2)n- and/or Alkyl Substituents in Non-Peripheral and/or Peripheral Positions. Retrieved from [Link]
- Lessard, B. H., & Bender, T. P. (2021). From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors.
- Reddy, K. V., & Reddy, M. N. K. (2014). Synthesis and Characterization of Substituted Metal (II) – Octa Methoxyphenyl Imino Phthalocyanine Pigments. Oriental Journal of Chemistry, 30(4), 1669-1676.
- Shirk, J. S., et al. (2000). Effect of Axial Substitution on the Optical Limiting Properties of Indium Phthalocyanines. The Journal of Physical Chemistry A, 104(8), 1438-1449.
-
ResearchGate. (n.d.). Phthalocyanine Modified Electrodes in Electrochemical Analysis. Retrieved from [Link]
- Al-shamiri, M. A., et al. (2022). Photophysical, photochemical and fluorescence quenching studies of new halogenated phthalocyanine metal complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-870.
- Kondo, T., et al. (2023). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores.
- Foroutan-Nejad, C., et al. (2014). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry, 53(15), 7945-7953.
- de Melo, J. S., & Pina, F. (2019). Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy. Molecules, 24(12), 2284.
-
ResearchGate. (n.d.). Phthalocyanine Synthesis in Ionic Liquids: Preparation of Differently Substituted Phthalocyanines in Tetrabutylammonium Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet and visible spectroscopic studies of phthalocyanine and its complexes thin films. Retrieved from [Link]
- Irimia, A., et al. (2023). Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films.
-
ResearchGate. (n.d.). Synthesis of a new water-soluble octa-cationic phthalocyanine derivative for PDT. Retrieved from [Link]
- Ateş, Ö. D., et al. (2021). The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features. Turkish Journal of Chemistry, 45(4), 1145-1155.
- El-Nahass, M. M., et al. (2020). Innovative Implementation of an Alternative Tetrathiafulvene Derivative for Flexible Indium Phthalocyanine Chloride-Based Solar Cells. Polymers, 12(11), 2533.
-
ResearchGate. (n.d.). The Effect of the this compound Films on the Behavior of Flexible Devices of Flat and Disperse Heterojunction. Retrieved from [Link]
- Iqbal, Z., et al. (2011). Synthesis of Octaglycosylated Zinc(II) Phthalocyanines. Synthesis, 2011(19), 3097-3104.
Sources
- 1. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning Electron-Accepting Properties of Phthalocyanines for Charge Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of singlet oxygen production property of peripherally tetra-substituted In(III)CI phthalocyanine for photodynamic therapy | CoLab [colab.ws]
- 7. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Indium(III) Phthalocyanine Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like Indium(III) phthalocyanine chloride are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 19631-19-7) is an organometallic compound that presents a multi-faceted risk profile.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.[1][2]
-
Combustibility: While not having a specific flash point, it is classified as a combustible solid.[1][2]
-
Heavy Metal Toxicity: Indium and its compounds can pose toxicological risks, with the potential for effects on the lungs, and in some forms, the liver and kidneys.
-
Environmental Persistence: Phthalocyanine-based compounds are known for their high thermal and chemical stability, suggesting they are not readily biodegradable and can persist in the environment.[3]
The primary Safety Data Sheet (SDS) information is summarized in the table below.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| H319: Causes serious eye irritation.[1][2] | P280: Wear protective gloves/eye protection/face protection.[1][2] |
| H335: May cause respiratory irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
Immediate Safety Protocols and Spill Management
A proactive approach to safety is critical. The following protocols should be in place before handling this compound for disposal.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct use of PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is essential when handling the powder to prevent inhalation.[2]
-
Body Protection: A standard laboratory coat should be worn.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.
For a minor spill (small quantity of powder):
-
Restrict Access: Cordon off the affected area to prevent the spread of the powder.
-
Don Appropriate PPE: Ensure full PPE is worn before beginning cleanup.
-
Gently Cover: Lightly mist the spilled powder with water to prevent it from becoming airborne. Avoid using a strong stream of water.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to cover the wetted spill.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth in the same hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
For a major spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the goal of chemical neutralization to the greatest extent possible before it enters the hazardous waste stream. The following procedure is designed to convert the compound into more stable and less harmful components.
Principle of Neutralization
The disposal strategy hinges on a two-pronged approach:
-
Precipitation of Indium: The indium(III) ion will be precipitated out of solution as indium(III) hydroxide (In(OH)₃), a more stable and less soluble form. Neutralizing a solution containing an In³⁺ salt with a base will yield a white precipitate of indium(III) hydroxide.[1]
-
Addressing the Phthalocyanine Ligand: The robust phthalocyanine macrocycle is resistant to degradation. Therefore, the primary goal is to separate it from the indium and manage it as a chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol
Materials:
-
This compound waste
-
Suitable organic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Dilute sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Beakers, stir bar, and stir plate
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Labeled hazardous waste containers
Procedure:
-
Preparation: Put on all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Dissolution:
-
Carefully transfer the this compound waste into a beaker.
-
Add a minimal amount of a suitable organic solvent (DMF or DMSO) to fully dissolve the compound. The choice of solvent should be guided by the solubility of your specific batch of waste.
-
-
Precipitation of Indium(III) Hydroxide:
-
While stirring the solution, slowly add the 1 M NaOH solution dropwise.
-
A precipitate of indium(III) hydroxide will begin to form.
-
Continuously monitor the pH of the solution. Continue adding the base until the pH is between 9 and 10 to ensure complete precipitation of the indium.
-
-
Separation of Solids:
-
Set up a vacuum filtration apparatus.
-
Carefully pour the mixture through the filter to collect the solid precipitate, which will contain indium(III) hydroxide and the phthalocyanine ligand.
-
-
Waste Collection:
-
Transfer the collected solid waste from the filter paper into a clearly labeled hazardous waste container. The label should include "Indium(III) Hydroxide and Phthalocyanine Waste".
-
-
Filtrate Treatment:
-
Measure the pH of the remaining aqueous filtrate.
-
Neutralize the filtrate by adding an appropriate acid (e.g., dilute HCl) or base until the pH is between 6 and 8.
-
Dispose of the neutralized filtrate in accordance with your institution's guidelines for aqueous chemical waste.
-
Regulatory Considerations and Waste Classification
Proper classification of hazardous waste is a legal requirement. Based on the characteristics defined by the U.S. Environmental Protection Agency (EPA), waste containing this compound should be evaluated for the following:
-
Toxicity Characteristic (D004-D043): While indium is a heavy metal, it is not specifically listed with a regulatory limit under the Toxicity Characteristic Leaching Procedure (TCLP). However, it is prudent to manage it as a toxic heavy metal waste.
-
Ignitability (D001): As a combustible solid, it does not meet the definition of an ignitable hazardous waste.[4][5]
-
Corrosivity (D002): The compound itself is not corrosive.[4][5]
Given the presence of a heavy metal and the persistent organic phthalocyanine component, the solid waste generated from the disposal procedure should be collected and managed as hazardous waste . Consult with your institution's EHS department for specific waste codes and disposal procedures.
Environmental Impact and Ecotoxicity
A responsible disposal plan considers the potential environmental impact.
-
Indium: While data is somewhat limited, studies on indium salts have shown some level of aquatic toxicity.[6] Indium hydroxide is less soluble than indium chloride, which reduces its bioavailability and immediate toxicity in an aquatic environment. However, the long-term effects of indium in ecosystems are still under investigation.
-
Phthalocyanines: These compounds are generally characterized by low water solubility and high persistence.[3] While they are not considered acutely toxic, their persistence means they can accumulate in the environment. Studies have shown that some phthalocyanines have a low potential for bioaccumulation in aquatic organisms.
The described disposal procedure aims to mitigate the primary environmental risk by converting the more soluble indium chloride moiety into the less soluble and less bioavailable indium hydroxide.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, implementing robust safety protocols, and following a scientifically sound neutralization and disposal procedure, researchers can continue their vital work with the assurance that they are upholding the highest standards of laboratory practice. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific EHS guidelines and protocols.
References
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report for Indium and its compounds. Retrieved from [Link]
-
Indium Hydroxide. (n.d.). Indium Hydroxide. Retrieved from [Link]
-
Walsh Medical Media. (2023). Demetalation Methods and Applications of Phthalocyanines in Biochemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of Indium(III) Phthalocyanine Chloride
For researchers and professionals in drug development, the synthesis and application of novel compounds are paramount. Indium(III) phthalocyanine chloride, a compound with significant potential in various applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for working with this specific chemical. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value-added information that extends beyond the product itself.
Understanding the Risks: A Proactive Approach to Safety
This compound is a solid compound that, while not pyrophoric or highly reactive, presents specific health hazards that necessitate careful handling.[1] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. According to its Safety Data Sheet (SDS), the compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the compound can cause discomfort and inflammation upon contact with the skin and eyes, and if inhaled, can lead to irritation of the respiratory tract.[1] Therefore, the cornerstone of a safe handling protocol is the consistent and correct use of appropriate personal protective equipment to create a barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a matter of compliance; it is a scientifically informed decision to mitigate specific, identified risks. For this compound, the following PPE is mandatory:
Respiratory Protection
-
Requirement: A NIOSH-approved N95 dust mask or higher.[1]
-
Rationale: As a fine solid, this compound can become airborne during handling, such as when weighing or transferring the powder.[1] Inhalation of these fine particles can lead to respiratory irritation.[1] An N95 respirator is designed to filter out at least 95% of airborne particles and is the minimum level of protection required. For procedures that may generate a significant amount of dust, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered.
Eye and Face Protection
-
Requirement: Chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
-
Rationale: The compound is a serious eye irritant.[1] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust particles. Chemical safety goggles form a protective seal, preventing airborne powder from coming into contact with the eyes. A face shield offers an additional layer of protection for the entire face.
Skin Protection
-
Requirement: Nitrile gloves and a buttoned lab coat.
-
Rationale: this compound is a skin irritant.[1] Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound in solid form. It is crucial to inspect gloves for any signs of damage before use and to remove them promptly and properly if they become contaminated. A lab coat should be worn at all times to protect the skin and clothing from accidental spills.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of airborne particles that can cause respiratory irritation.[1] |
| Eye Protection | Chemical safety goggles | Protects against serious eye irritation from dust particles.[1] |
| Hand Protection | Nitrile gloves | Prevents skin irritation upon contact.[1] |
| Body Protection | Full-length, buttoned lab coat | Protects skin and clothing from contamination. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow should be followed for all procedures involving this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the inhalation of any airborne dust.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movements in and out of the workspace. This includes your container of this compound, spatulas, weighing paper, and any solvents or other reagents.
-
Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your nitrile gloves. If your risk assessment indicates the need for a respirator, ensure it is properly fitted before entering the work area.
Weighing and Transfer
-
Minimize Dust: When opening the container and weighing the powder, do so slowly and carefully to minimize the generation of dust. Use a spatula to transfer the solid.
-
Clean Up Spills: In the event of a small spill within the fume hood, carefully wipe it up with a damp cloth or paper towel to avoid creating more dust. For larger spills, follow your institution's specific spill response procedures.
Post-Handling
-
Decontamination: After handling is complete, wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove your PPE in the reverse order that you put it on. First, remove your gloves, followed by your lab coat, and finally your safety goggles. Wash your hands thoroughly with soap and water after removing your PPE.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
